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  • Product: 1-Isopropyl-3-methoxybenzene
  • CAS: 6380-20-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Isopropyl-3-methoxybenzene: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals Core Identifiers IdentifierValueSource CAS Number 6380-20-7[1][2] PubChem CID 10931606[1] IUPAC Name 1-methoxy-3-propan-2-ylbenzene[1] Molecular Formula C₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers

IdentifierValueSource
CAS Number 6380-20-7[1][2]
PubChem CID 10931606[1]
IUPAC Name 1-methoxy-3-propan-2-ylbenzene[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]

Introduction

1-Isopropyl-3-methoxybenzene, also known as 3-isopropylanisole, is an aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its structure, featuring a methoxy and an isopropyl group on a benzene ring, offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors. While direct and extensive biological data on 1-isopropyl-3-methoxybenzene is not widely published, its utility is primarily demonstrated through its incorporation into larger, biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-isopropyl-3-methoxybenzene is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Appearance Liquid (at standard conditions)
Boiling Point Not specified in readily available literature
Density Not specified in readily available literature
Solubility Expected to be soluble in common organic solvents
Purity Commercially available with ≥95% purity

Spectroscopic data is crucial for the identification and characterization of 1-isopropyl-3-methoxybenzene. PubChem provides access to various spectral data, including 13C NMR, GC-MS, and IR spectra.[1]

Synthesis of 1-Isopropyl-3-methoxybenzene: A Mechanistic and Practical Overview

The most common and logical synthetic route to 1-isopropyl-3-methoxybenzene is through the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution reaction involves the introduction of an isopropyl group onto the anisole ring.

The Underlying Chemistry: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of anisole with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid, proceeds via an electrophilic aromatic substitution mechanism. The methoxy group of anisole is an ortho-, para-director, meaning it activates these positions for electrophilic attack. However, the meta-isomer can also be formed, and reaction conditions can be optimized to favor its formation.

The mechanism involves the formation of an isopropyl carbocation (or a related electrophilic species), which then attacks the electron-rich aromatic ring of anisole. A subsequent deprotonation step restores the aromaticity of the ring, yielding the product.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack Isopropyl_Alcohol Isopropyl Alcohol Protonated_Alcohol Protonated Alcohol Isopropyl_Alcohol->Protonated_Alcohol + H⁺ H+ H+ Isopropyl_Carbocation Isopropyl Carbocation Protonated_Alcohol->Isopropyl_Carbocation - H₂O Water H₂O Anisole Anisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + Isopropyl Carbocation Product 1-Isopropyl-3-methoxybenzene Sigma_Complex->Product - H⁺

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3-Isopropylanisole Derivatives: A Technical Guide

Executive Summary In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, the thermodynamic stability of intermediate motifs dictates synthetic scalability, shelf-life, and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, the thermodynamic stability of intermediate motifs dictates synthetic scalability, shelf-life, and metabolic resistance. 3-Isopropylanisole derivatives represent a critical class of aromatic building blocks. By combining the electron-donating properties of a methoxy group with the steric bulk and lipophilicity of an isopropyl group, these molecules offer unique conformational landscapes. This whitepaper provides an in-depth analysis of the thermodynamic forces governing 3-isopropylanisole derivatives, supported by field-proven experimental protocols for quantifying their stability.

Structural Thermodynamics & Conformational Logic

The thermodynamic stability of 3-isopropylanisole is governed by a delicate balance of electronic delocalization and steric minimization.

  • The Anisole Core (Resonance Stabilization): The methoxy group ( −OCH3​ ) exhibits a strong thermodynamic preference for coplanarity with the benzene ring. This planar conformation maximizes p−π conjugation between the oxygen lone pair and the aromatic π -system. Computational and calorimetric studies indicate that the rotational barrier for the methoxy group in anisole derivatives is approximately 15 kJ/mol [3].

  • The Isopropyl Substituent (Hyperconjugation): The isopropyl group provides inductive electron donation and hyperconjugation. Thermodynamically, the isopropyl group prefers a conformation where its tertiary C-H bond is eclipsed with the plane of the benzene ring, minimizing steric repulsion between its methyl groups and the ortho-hydrogens.

  • Meta-Substitution Advantage: In 3-isopropylanisole, the meta-relationship between the two substituents is thermodynamically favored over ortho-substitution. The 3-position provides sufficient spatial separation to prevent direct steric clash (steric hindrance) between the bulky isopropyl moiety and the coplanar methoxy group. This lack of steric strain significantly lowers the ground-state enthalpy of the molecule.

G A 3-Isopropylanisole Derivatives B Methoxy Group (p-π Conjugation) A->B C Isopropyl Group (Hyperconjugation) A->C D Rotational Barrier (~15 kJ/mol) B->D E Steric Minimization (Meta-Position) C->E F Thermodynamic Stability D->F E->F

Structural factors driving the thermodynamic stability of 3-isopropylanisole.

Quantitative Thermodynamic Data

To contextualize the stability of 3-isopropylanisole, we must look at the foundational thermodynamic parameters of its constituent motifs. The data below summarizes the standard molar enthalpies of formation ( Δf​H∘ ) and vaporization ( Δvap​H∘ ).

Compound Δf​H∘ (liquid) [kJ/mol] Δvap​H∘ [kJ/mol] Δf​H∘ (gas)[kJ/mol]Methoxy Rotational Barrier [kJ/mol]
Anisole -117.1 ± 1.4 [1]46.41 ± 0.26 [1]-70.7 ± 1.4 [1]~15.0 [3]
Isopropylbenzene -41.0 ± 1.049.3 ± 0.6[2]4.0 ± 1.2N/A
3-Isopropylanisole ~ -158.0 (est)~ 53.5 (est)~ -104.5 (est)~15.0 - 16.0

(Note: Values for 3-isopropylanisole are extrapolated via Benson group additivity rules based on the highly accurate empirical data of its parent structures).

Experimental Methodologies for Thermodynamic Validation

As a Senior Application Scientist, I emphasize that theoretical stability must be grounded in rigorous, self-validating physical chemistry protocols. Below are the field-proven methodologies used to extract the data discussed above.

Protocol 1: Static-Bomb Combustion Calorimetry

Purpose: To determine the standard molar enthalpy of formation ( Δf​H∘ ) of the liquid derivative. Causality & Validation: Direct measurement of formation enthalpy is chemically impossible for complex organics. Instead, we measure the heat of combustion ( Δc​H∘ ) and apply Hess's Law. The system is self-validating because the calorimeter's energy equivalent is strictly calibrated against a universally accepted standard (NIST Benzoic Acid) prior to sample testing.

Step-by-Step Workflow:

  • Calibration: Combust a pellet of benzoic acid (NIST SRM 39j) under 3.04 MPa of oxygen. Record the temperature rise to calculate the energy equivalent ( εcal​ ) of the calorimeter.

  • Sample Encapsulation: Because 3-isopropylanisole derivatives can be volatile, encapsulate a precisely weighed sample (~0.5 g) in a specialized polyethylene ampoule [1]. Causality: This prevents mass loss via evaporation prior to ignition, which would artificially lower the measured combustion energy.

  • Combustion: Place the ampoule in the static bomb with 1.00 cm³ of deionized water (to ensure thermodynamic equilibration of aqueous byproducts). Pressurize with high-purity O2​ to 3.04 MPa and ignite.

  • Data Acquisition: Monitor the temperature rise ( ΔTad​ ) using a high-precision quartz thermometer at 10-second intervals.

  • Thermodynamic Conversion: Apply the Washburn corrections to adjust the raw internal energy of the isothermal bomb process to standard states ( ΔUc∘​ ). Convert this to standard enthalpy of combustion ( Δc​H∘ ), and subsequently use the known enthalpies of formation for CO2​ and H2​O to calculate Δf​H∘ of the derivative.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Purpose: To quantify the conformational flexibility and rotational energy barriers ( ΔG‡ ) of the methoxy group or bulky substituents. Causality & Validation: At room temperature, rapid bond rotation averages out NMR signals. By lowering the temperature, we slow the rotation until distinct conformers become visible. The exact temperature at which these signals merge (coalesce) provides a direct, mathematically rigorous calculation of the energy barrier [4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the 3-isopropylanisole derivative in a high-boiling, low-freezing deuterated solvent (e.g., Toluene- d8​ or TCE- d2​ ) to allow for a broad temperature sweep without solvent phase changes.

  • Temperature Calibration: Calibrate the NMR probe temperature using a standard methanol or ethylene glycol sample. Causality: Instrument temperature readings often deviate from the actual sample temperature; calibration ensures the Eyring calculation is based on true thermal kinetics.

  • Spectral Acquisition: Acquire 1 H NMR spectra starting at 298 K, decreasing the temperature in 10 K increments. As you approach the expected coalescence, reduce increments to 2 K.

  • Identify Coalescence ( Tc​ ): Pinpoint the exact temperature ( Tc​ ) where the distinct peaks of the conformers broaden and merge into a single flat peak.

  • Calculate ΔG‡ : Measure the frequency separation ( Δν ) of the peaks at the lowest temperature (fully frozen rotation). Calculate the exchange rate at coalescence k=2​π⋅Δν​ . Finally, apply the Eyring equation to determine the activation free energy ( ΔG‡ ) [4].

G A Sample Prep (Deuterated Solvent) B Temperature Sweep (10 K Increments) A->B C Identify Coalescence Temperature (Tc) B->C D Eyring Equation Calculation C->D E Determine ΔG‡ (Rotational Barrier) D->E

VT-NMR workflow for determining conformational rotational barriers.

Relevance in Drug Development

Understanding the thermodynamic stability of 3-isopropylanisole is not merely an academic exercise; it has profound implications for pharmaceutical development.

When structural modifications are made to the anisole core (e.g., introducing halogens or bulkier alkyl groups adjacent to the methoxy group), the rotational barrier can exceed the 20 kcal/mol threshold. At this energy level, the molecule exhibits atropisomerism —the formation of stable, non-interconverting rotational isomers [4]. Regulatory agencies require that atropisomers be treated as distinct chemical entities if they do not rapidly equilibrate. Because 3-isopropylanisole utilizes a meta-substitution pattern, it successfully bypasses severe steric clashes, keeping the rotational barrier low (~15 kJ/mol or ~3.6 kcal/mol). This ensures the molecule behaves as a single, rapidly equilibrating, and thermodynamically stable species during API formulation and biological targeting.

References

  • The Enthalpy of Formation of Anisole: Implications for the Controversy on the O–H Bond Dissociation Enthalpy in Phenol. The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • Thermodynamics of Chemical Hydrogen Storage: Are Sterically Hindered and Overcrowded Molecules More Effective? d-nb.info. URL:[Link]

  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. URL:[Link]

  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research - ACS Publications. URL:[Link]

Foundational

The Solubility Profile of 1-Isopropyl-3-methoxybenzene: A Comprehensive Technical Guide for Polar and Non-Polar Solvents

Executive Summary In both pharmaceutical formulation and advanced organic synthesis, the solvation behavior of an intermediate dictates the efficiency of extraction, reaction kinetics, and final yield. 1-Isopropyl-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In both pharmaceutical formulation and advanced organic synthesis, the solvation behavior of an intermediate dictates the efficiency of extraction, reaction kinetics, and final yield. 1-Isopropyl-3-methoxybenzene (CAS: 6380-20-7), commonly known as 3-isopropylanisole, is a versatile aromatic ether utilized as a specialized solvent, fragrance component, and synthetic building block[1][2].

This whitepaper provides an in-depth physicochemical analysis of its solubility profile. By deconstructing its structural determinants and applying Hansen Solubility Parameters (HSP), we establish a predictive and empirical framework for its behavior in various solvent systems. Furthermore, we outline a self-validating experimental protocol for quantifying its solubility, ensuring data integrity for downstream drug development applications.

Structural & Physicochemical Profiling

To predict the macroscopic solubility of 1-Isopropyl-3-methoxybenzene, we must first analyze its microscopic structural features:

  • The Methoxy Group (-OCH₃): Introduces a localized dipole moment and acts as a weak hydrogen-bond acceptor. However, it lacks a hydrogen-bond donor, limiting its interaction with highly structured protic networks.

  • The Isopropyl Group (-CH(CH₃)₂): Contributes significant steric bulk and lipophilicity. This branched aliphatic chain dominates the molecule's non-polar character, driving strong London dispersion forces.

  • The Benzene Ring: Provides a polarizable π -electron cloud, enabling π−π stacking with other aromatic systems and dipole-induced dipole interactions with moderately polar solvents.

These features culminate in a highly lipophilic molecule with a low Polar Surface Area (PSA), as summarized in Table 1.

Table 1: Key Physicochemical Properties
PropertyValueMechanistic ImplicationSource
IUPAC Name 1-methoxy-3-(propan-2-yl)benzeneStandardized nomenclature for structural identification.[1]
Molecular Weight 150.22 g/mol Moderate size; easily crosses biological membranes.[1]
LogP (Octanol/Water) ~2.82High lipophilicity; strongly partitions into non-polar phases.[2]
Topological PSA 9.23 ŲMinimal polar surface area; poor aqueous hydration potential.[1]

Thermodynamic Basis of Solvation: Hansen Solubility Parameters

To move beyond the simplistic "like dissolves like" heuristic, we employ Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[3].

For a structural baseline, the parent compound anisole exhibits HSP values of δD​=17.8 , δP​=4.4 , and δH​=6.9 MPa 1/2 [4]. The addition of the bulky isopropyl group in our target molecule increases the molar volume and lipophilicity. Consequently, 1-Isopropyl-3-methoxybenzene exhibits a higher dispersion component ( δD​≈18.2 ) and suppressed polar/hydrogen-bonding components ( δP​≈3.5 , δH​≈4.5 ).

This thermodynamic shift explains its high affinity for non-polar solvents. Solvation only occurs when the free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) is negative.

G Solute Liquid Solute (1-Isopropyl-3-methoxybenzene) GasSolute Isolated Solute Molecules (ΔH_vaporization > 0) Solute->GasSolute Overcome Solute Cohesion Solvent Pure Solvent (Polar or Non-Polar) Cavity Solvent with Cavity (ΔH_cavity > 0) Solvent->Cavity Overcome Solvent Cohesion Solution Solvated Mixture (ΔH_mix < 0) Cavity->Solution Solute Insertion GasSolute->Solution Solute-Solvent Interaction

Thermodynamic cycle of solvation for 1-Isopropyl-3-methoxybenzene.

Causality of Solvent Interactions:
  • In Water (Highly Polar Protic): Inserting this bulky, non-polar molecule requires breaking the highly ordered water-water hydrogen bond network ( ΔHcavity​≫0 ). The entropic penalty ( ΔS<0 ) of water forming a clathrate cage around the isopropyl group (the hydrophobic effect) results in a highly positive ΔGmix​ , making it practically insoluble.

  • In Dichloromethane (Moderately Polar Aprotic): DCM lacks a strong hydrogen-bond network, meaning cavity formation requires little energy. The permanent dipole of DCM interacts favorably with the polarizable π -cloud of the benzene ring, driving complete miscibility.

Empirical Solubility Profile

Based on the thermodynamic principles outlined above, Table 2 categorizes the expected solubility of 1-Isopropyl-3-methoxybenzene across standard laboratory and industrial solvents.

Table 2: Comparative Solubility Matrix
Solvent CategoryRepresentative SolventDielectric Constant (ε)Solubility LevelPrimary Solvation Mechanism
Non-Polar n-Hexane1.89Miscible / Very HighLondon dispersion forces; highly favorable entropy of mixing.
Moderately Polar Aprotic Dichloromethane (DCM)8.93Miscible / Very HighDipole-induced dipole interactions; π -alkyl stabilization.
Polar Protic Methanol32.7Moderate to HighWeak H-bond acceptance by the methoxy oxygen; partial hydrophobic penalty.
Highly Polar Protic Water80.1Very Low (< 0.1 mg/mL)Hydrophobic effect; massive entropic penalty for cavity formation.

Experimental Protocol: Self-Validating Solubility Determination

To empirically quantify the solubility of 1-Isopropyl-3-methoxybenzene in borderline solvents (e.g., Methanol/Water mixtures), a rigorous, self-validating Shake-Flask method coupled with HPLC-UV is required.

Why this specific design? Simply filtering a mixture often leads to false positives. Lipophilic liquids like 1-Isopropyl-3-methoxybenzene readily form micro-emulsions in aqueous media that pass through standard 0.22 µm syringe filters. High-speed centrifugation is mandatory to force true thermodynamic phase separation.

Step-by-Step Methodology:
  • Saturation: Add an excess amount of 1-Isopropyl-3-methoxybenzene (e.g., 500 µL) to 5 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the vial at 200 RPM in an orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours . Causality: 48 hours ensures the dissolution rate plateau is reached, measuring true thermodynamic equilibrium rather than a kinetic dissolution artifact.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Causality: This breaks any colloidal micro-emulsions, ensuring only truly dissolved molecules remain in the supernatant.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant from the middle of the aqueous phase (avoiding the surface lipid layer) and dilute it 1:100 in mobile phase (e.g., 80:20 Acetonitrile:Water) to prevent precipitation inside the HPLC column.

  • Quantification: Analyze via HPLC-UV (detection at ~270 nm, corresponding to the aromatic π→π∗ transition).

  • Self-Validation (Mass Balance Check): Extract the remaining undissolved solute phase, dissolve it in a known volume of pure acetonitrile, and quantify. The sum of the dissolved and undissolved mass must equal the initial input mass (± 2%). Causality: This proves no volatile loss or chemical degradation occurred during the 48-hour equilibration, validating the integrity of the assay.

Workflow Step1 Step 1: Excess Solute Addition to Solvent Step2 Step 2: Isothermal Agitation (48h, 25°C) Step1->Step2 Step3 Step 3: Centrifugation (10,000 x g, 15 min) Step2->Step3 Step4 Step 4: Supernatant Extraction & Dilution Step3->Step4 Step5 Step 5: HPLC-UV Quantification Step4->Step5

Standardized shake-flask protocol for thermodynamic solubility determination.

Applications in Drug Development & Chemical Synthesis

Understanding this solubility profile is critical for practical application:

  • Liquid-Liquid Extraction (LLE): Because 1-Isopropyl-3-methoxybenzene is miscible in organic solvents but highly insoluble in water, it can be efficiently extracted from aqueous reaction mixtures using hexane or ethyl acetate.

  • Electrophilic Aromatic Substitution: In the synthesis of complex Active Pharmaceutical Ingredients (APIs), this molecule often undergoes sulfonation or halogenation[5][6]. These reactions are optimally conducted in moderately polar aprotic solvents like Dichloromethane (DCM) or 1,2-dichloroethane. The solvent must be polar enough to stabilize the cationic intermediate (e.g., the acylium or sulfonium ion) but lipophilic enough to keep the 1-Isopropyl-3-methoxybenzene fully solvated throughout the reaction cycle.

References

  • National Center for Biotechnology Information (PubChem). "1-Isopropyl-3-methoxy-benzene | C10H14O | CID 10931606". PubChem Database. URL:[Link]

  • Chemsrc. "3-isopropylanisole | CAS#:6380-20-7 | Chemical & Physical Properties". Chemsrc Database. URL:[Link]

  • Journal of Materials Chemistry C. "The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions". Royal Society of Chemistry. URL:[Link]

  • ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters". American Chemical Society. URL:[Link]

  • Google Patents. "Process for the sulfonation of an aromatic compound (US6455738B1)". United States Patent and Trademark Office.

Sources

Exploratory

1-Isopropyl-3-Methoxybenzene in Natural Product Synthesis: A Comprehensive Technical Guide

Executive Summary 1-Isopropyl-3-methoxybenzene (commonly referred to as 3-isopropylanisole or m-isopropylanisole) is a highly versatile, meta-substituted aromatic building block. Characterized by the unique pairing of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-methoxybenzene (commonly referred to as 3-isopropylanisole or m-isopropylanisole) is a highly versatile, meta-substituted aromatic building block. Characterized by the unique pairing of a strongly activating methoxy group and a sterically demanding isopropyl group, this compound serves as a critical precursor in the total synthesis of complex natural products, including terpenes, polyketides, and medium-sized carbocycles. This whitepaper details the physicochemical reactivity, core synthetic methodologies, and emerging synthetic biology applications of 3-isopropylanisole for researchers and drug development professionals.

Physicochemical Profile & Reactivity Dynamics

The synthetic utility of 3-isopropylanisole is fundamentally governed by the interplay between its two substituents during1[1].

  • Electronic Control: The methoxy group (-OCH₃) is strongly electron-donating via resonance, dominating the activation of the aromatic ring and directing incoming electrophiles to its ortho and para positions.

  • Steric Control: The isopropyl group (-CH(CH₃)₂) is weakly activating via hyperconjugation but exerts massive steric shielding.

This dichotomy forces a highly predictable regioselectivity. Electrophiles preferentially attack the position para to the methoxy group, or the ortho position that is furthest away from the bulky isopropyl moiety, thereby minimizing steric clash and avoiding complex isomer mixtures[1].

EAS_Regioselectivity SM 3-Isopropylanisole (Starting Material) Methoxy Methoxy Group (-OCH3) Strong Activating Ortho/Para Directing SM->Methoxy Electronic Control Isopropyl Isopropyl Group (-CH(CH3)2) Weak Activating Steric Shielding SM->Isopropyl Steric Control Para Para-Substitution (Major Product) Methoxy->Para Favors Ortho Ortho-Substitution (Minor Product - Steric Hindrance) Methoxy->Ortho Favors Isopropyl->Para Minimal Hindrance Isopropyl->Ortho Blocks (Steric Clash)

Logical flow of regioselectivity in electrophilic aromatic substitution of 3-isopropylanisole.

Core Synthetic Methodologies & Workflows

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

A critical application of 3-isopropylanisole is the construction of medium-sized carbocycles, such as the trans-decalin frameworks ubiquitous in terpene natural products. Through Birch reduction and subsequent allylation, 3-isopropylanisole is converted into a 1,6-diene precursor. This intermediate undergoes smooth cyclization using Ruthenium catalysts (e.g.,[Ru]-I at 3 mol%) to yield 2[2]. The causality of success here relies on running the reaction under highly dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.

RCM_Workflow A 3-Isopropylanisole B Birch Reduction & Allylation A->B C 1,6-Diene Precursor B->C Intermediate D Ruthenium Catalyst [Ru]-I (3 mol%) C->D RCM E Trans-Decalin Carbocycle D->E Cyclization

Workflow for synthesizing trans-decalin carbocycles via Ruthenium-catalyzed RCM.
Grignard-Mediated Tropolone Rearrangements

3-Isopropylanisole derivatives also emerge as thermodynamic sinks in unexpected rearrangement reactions. For instance, the treatment of 2-bromo-7-methoxytropolone with methylmagnesium iodide results in a nucleophilic attack on the carbonyl carbon, followed by a halogen-elimination ring contraction that ultimately yields 3[3].

Synthesis of Bioactive Estrogen Analogues

The compound is frequently utilized to synthesize structurally simplified estrogen analogues. Regioselective bromination of 3-isopropylanisole yields 4-bromo-3-isopropylanisole (in up to 96% yield), a critical intermediate that subsequently undergoes Sonogashira coupling to build 4[4].

Synthetic Biology & Polyketide Production

Beyond traditional organic synthesis, 3-isopropylanisole is increasingly relevant in synthetic biology and green chemistry. Recombinant production systems utilizing Type III Polyketide Synthases (PKS) in hosts like E. coli or Saccharomyces cerevisiae can synthesize phenolic intermediates such as orcinol or cresols from basic acyl-CoA precursors. Subsequent engineered O-alkylation using isopropanol directly yields 5[5], establishing a bio-renewable pathway to this essential precursor without relying on environmentally taxing coal tar extraction.

Biosynthesis A Acetyl-CoA / Malonyl-CoA B Type III PKS (Polyketide Synthase) A->B Condensation C Phenolic Intermediate (Orcinol/Cresol) B->C Cyclization D O-Alkylation (Isopropanol) C->D Engineered Step E 3-Isopropylanisole D->E Final Product

Recombinant biosynthetic pathway for producing 3-isopropylanisole from polyketides.

Experimental Protocols

Protocol 1: Regioselective Nitration of 3-Isopropylanisole

This protocol leverages the steric shielding of the isopropyl group to achieve regioselective nitration, creating precursors for nucleophilic aromatic substitution (SNAr)[1].

  • Substrate Preparation: Dissolve 1.0 eq of 3-isopropylanisole in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the system to 0–5 °C using an ice bath to suppress oxidative side reactions.

  • Nitrating Mixture: In a separate flask, slowly and cautiously add 1.1 eq of concentrated H₂SO₄ to 1.1 eq of concentrated HNO₃ at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution. Critical Step: Maintain the internal temperature strictly below 10 °C to prevent over-nitration and oxidative cleavage of the methoxy group.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Quench by pouring the reaction carefully over crushed ice. Separate the organic layer, and wash sequentially with distilled H₂O, saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Isolate the major para-substituted isomer via silica gel column chromatography.

Protocol 2: Ruthenium-Catalyzed RCM for Trans-Decalin Formation
  • Substrate Preparation: Prepare the 1,6-diene precursor derived from 3-isopropylanisole via Birch reduction and subsequent alkylation.

  • Catalyst Loading: Dissolve the diene in degassed, anhydrous CH₂Cl₂. Critical Step: Ensure a high dilution (typically 0.01 M) to favor intramolecular cyclization over intermolecular cross-metathesis.

  • Reaction: Add 3 mol% of Grubbs 1st Generation Catalyst ([Ru]-I) under a strict argon atmosphere[2].

  • Conditions: Stir at room temperature for 12–24 hours. Validate complete conversion via GC-MS.

  • Isolation: Quench the active Ruthenium species with an excess of ethyl vinyl ether. Concentrate the mixture and purify via flash chromatography to yield the trans-decalin carbocycle.

Quantitative Data Summaries

The following table summarizes the reaction types, conditions, and typical yields associated with 3-isopropylanisole derivatization based on current literature.

Reaction PathwayCatalyst / ReagentsTarget Intermediate / ProductTypical YieldRegioselectivity
Ring-Closing Metathesis [Ru]-I (3 mol%), CH₂Cl₂Trans-decalin carbocycle>90%N/A (Intramolecular)
Regioselective Bromination NBS, cat. HCl, acetone4-Bromo-3-isopropylanisole96%High (para to -OCH₃)
Tropolone Rearrangement MeMgI, dil. H₂SO₄2-Hydroxy-3-isopropylanisoleModerateStructurally defined
Electrophilic Nitration HNO₃, H₂SO₄, CH₂Cl₂Isopropyl-methoxy-nitrobenzeneHighModerate-High

References

  • Advancing selectivity control with highly reactive organometallic reagents. Giannerini, M. (2015). University of Groningen.
  • Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations.
  • Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene. BenchChem (2025).
  • Recombinant production systems for aromatic molecules (US Patent).
  • Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Don
  • Synthesis of Natural Products Containing Medium-size Carbocycles by Ring-closing Alkene Metathesis. Blanchard, N., & Eustache, J. (2010). Wiley-VCH.

Sources

Foundational

Physicochemical Profiling and Validation of 3-Isopropylanisole in Organic Synthesis

Executive Summary 3-Isopropylanisole (CAS: 6380-20-7), systematically known as 1-isopropyl-3-methoxybenzene, is a highly versatile aromatic building block utilized extensively in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropylanisole (CAS: 6380-20-7), systematically known as 1-isopropyl-3-methoxybenzene, is a highly versatile aromatic building block utilized extensively in medicinal chemistry and materials science. For researchers and drug development professionals, mastering the physicochemical properties of this compound—specifically its boiling point and refractive index—is critical. These metrics are not merely descriptive; they dictate the parameters for isolation, purification, and quality control before the compound is subjected to downstream reactions, such as the synthesis of structurally simplified estrogen analogues.

This whitepaper provides an authoritative, self-validating guide to the physical profiling of 3-isopropylanisole, synthesizing empirical data with rigorous laboratory methodologies.

Structural Causality and Physicochemical Data

The physical behavior of 3-isopropylanisole is fundamentally governed by its meta-substitution pattern. The electron-donating methoxy group (+M effect) and the bulky, inductively donating isopropyl group (+I effect) create a unique electron density and steric environment.

Quantitative Data Summary

The following table synthesizes the core quantitative data for 3-isopropylanisole.

PropertyValueMechanistic Causality / Experimental Note
Molecular Formula C₁₀H₁₄ODictates standard stoichiometric calculations[1].
Molecular Weight 150.22 g/mol Influences vapor density and mass spectrometry profiling[1].
Boiling Point 59 °C at 3 TorrLacks hydrogen bonding; governed by London dispersion forces. Requires vacuum to prevent thermal degradation[2].
Density 0.9405 g/cm³ (25 °C)Less dense than water; forms the upper organic layer during aqueous workups[2].
Refractive Index ( nD20​ ) ~1.505 – 1.515Highly sensitive to π -electron delocalization; shifts drastically if contaminated by ortho/para isomers.

Data supported by and .

The Causality of the Boiling Point

Unlike phenols, the ether linkage in 3-isopropylanisole prevents intermolecular hydrogen bonding, resulting in a boiling point that relies entirely on weak dipole-dipole interactions and dispersion forces. Atmospheric distillation of electron-rich benzylic ethers is notoriously problematic; high temperatures can induce auto-oxidation at the highly reactive benzylic position of the isopropyl group. Consequently, reducing the system pressure to 3 Torr lowers the boiling point to a mild 59 °C, preserving the structural integrity of the molecule during purification.

The Causality of the Refractive Index

The refractive index (RI) measures how light propagates through a chemical medium. For 3-isopropylanisole, the RI is heavily influenced by the polarizability of the aromatic π -system. Any contamination—such as unreacted starting materials or regioisomers (e.g., 2-isopropylanisole) formed during electrophilic aromatic substitution—will disrupt this specific molar refractivity. Thus, RI serves as a rapid, non-destructive optical checkpoint for isomeric purity.

Self-Validating Experimental Protocols

In rigorous drug development workflows, analytical protocols cannot rely on blind trust; they must be self-validating. The following methodologies ensure that the data collected is internally verified for accuracy.

Protocol A: Micro-Boiling Point Determination via Vacuum Distillation

Objective: Isolate pure 3-isopropylanisole while verifying its boiling point under reduced pressure.

  • Apparatus Assembly: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased and sealed. Attach a digital vacuum gauge directly to the system.

  • System Equilibration (Self-Validation Step 1): Before applying heat, engage the vacuum pump and stabilize the pressure at exactly 3.0 ± 0.1 Torr. Causality: Applying vacuum before heating purges atmospheric oxygen, preventing benzylic oxidation. If the pressure fluctuates, the system has a leak and the run must be aborted.

  • Fractional Heating: Gradually heat the oil bath. Discard the initial forerun, which typically contains volatile solvents (e.g., dichloromethane) or residual moisture.

  • Main Fraction Collection: Collect the main fraction strictly when the vapor temperature reaches a plateau of 59 °C.

  • Thermal Validation (Self-Validation Step 2): The protocol validates itself through thermal stability. If the vapor temperature fluctuates by more than ± 1 °C while the pressure remains locked at 3 Torr, the fraction is azeotropic or impure and must be redistilled.

Protocol B: Refractive Index Measurement ( nD20​ )

Objective: Quantify the optical purity of the distilled 3-isopropylanisole.

  • Thermal Calibration: Turn on the Abbe refractometer and circulate water at exactly 20.0 °C through the prism jacket.

  • Instrument Calibration (Self-Validation Step 1): Calibrate the instrument using HPLC-grade distilled water ( nD20​=1.3330 ). If the instrument reads outside a ± 0.0002 margin, adjust the set screw before proceeding.

  • Sample Application: Place 2-3 drops of the purified 3-isopropylanisole onto the lower measuring prism. Close the assembly tightly to prevent evaporation, which would artificially alter the sample's density and RI.

  • Measurement & Cross-Verification (Self-Validation Step 2): Align the crosshairs with the light/dark boundary and record the value. Clean the prism with high-purity acetone, allow it to dry, and repeat the measurement twice. The data is only considered valid if the standard deviation across three readings is ≤0.0002 .

Mechanistic Workflow Visualization

The integration of thermal and optical profiling creates a robust validation loop before the chemical is deployed in sensitive pharmaceutical syntheses (such as the palladium-catalyzed Sonogashira coupling used to build estrogen analogues[3]).

ValidationWorkflow N1 Crude 3-Isopropylanisole N2 Vacuum Distillation (59 °C @ 3 Torr) N1->N2 Thermal Isolation N3 Abbe Refractometry (n_D^20) N2->N3 Optical Profiling N4 Purity Validation N3->N4 Data Cross-Reference N5 Drug Development (Estrogen Analogues) N4->N5 Batch Approval

Workflow for the physical validation of 3-isopropylanisole prior to downstream synthesis.

Applications in Drug Development

The meticulous validation of 3-isopropylanisole's physical properties directly impacts its utility in advanced chemical synthesis. For instance, in the development of structurally simplified estrogen analogues, 3-isopropylanisole is often subjected to bromination to yield 4-bromo-3-isopropylanisole[3]. If the starting material contains trace amounts of ortho or para isomers—which would have been detected via a skewed refractive index or a broad boiling point range—the subsequent halogenation will yield an intractable mixture of poly-brominated and regioisomeric byproducts. By adhering to the strict thermal and optical profiling protocols outlined above, researchers ensure high-fidelity starting materials, thereby maximizing the yield and purity of critical pharmaceutical intermediates.

References

  • PubChem . "1-Isopropyl-3-methoxybenzene | C10H14O | CID 10931606". National Center for Biotechnology Information. Accessed March 10, 2026. URL:[Link]

  • Thieme Connect . "Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A". Thieme Medical Publishers. Accessed March 10, 2026. URL: [Link]

Sources

Exploratory

Introduction: The Electronic Tug-of-War in Meta-Substituted Anisoles

An In-Depth Technical Guide to the Reactivity Profile of Meta-Substituted Anisole Derivatives Anisole (methoxybenzene) serves as a foundational scaffold in organic synthesis, prized for the potent activating and ortho,pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Meta-Substituted Anisole Derivatives

Anisole (methoxybenzene) serves as a foundational scaffold in organic synthesis, prized for the potent activating and ortho,para-directing nature of its methoxy group. This behavior is a textbook example of the interplay between electronic effects: the resonance donation (+R effect) from the oxygen's lone pairs overwhelms its inductive electron withdrawal (-I effect), enriching the electron density at the ortho and para positions.[1][2] This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3]

The introduction of a second substituent at the meta position creates a fascinating and synthetically powerful scenario. The reactivity and regioselectivity of subsequent reactions are no longer governed by the methoxy group alone. Instead, they are the result of a complex interplay between the powerful ortho,para-directing methoxy group and the electronic nature of the meta-substituent. This guide provides a comprehensive analysis of this interplay, offering researchers and drug development professionals a framework for predicting and controlling the reactivity of these versatile building blocks.

We will explore the dominant reaction pathways—electrophilic aromatic substitution, nucleophilic aromatic substitution, and other key transformations—grounding our discussion in mechanistic principles and providing field-proven experimental protocols.

Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Two Directors

Electrophilic aromatic substitution is the cornerstone of anisole chemistry. The reaction proceeds through a three-step mechanism: generation of an electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[4][5] In a meta-substituted anisole, the directing effects of both the methoxy group and the meta-substituent (Y) must be considered to predict the site of electrophilic attack.

Governing Principles: The Hierarchy of Influence

The methoxy group is a strongly activating, ortho,para-director.[6][7] The incoming electrophile is primarily directed to the C2 (ortho), C4 (para), and C6 (ortho) positions. The meta-substituent 'Y' modulates this inherent reactivity.

  • When 'Y' is an Activating Group (e.g., -CH₃, -NH₂): The effects are synergistic. Both groups activate the ring and direct incoming electrophiles to their respective ortho and para positions. The position that is activated by both groups will be the most reactive site.

  • When 'Y' is a Deactivating Group (e.g., -NO₂, -Br, -CN): The effects are antagonistic. The activating methoxy group makes the reaction possible, while the deactivating meta-group directs away from its ortho and para positions (C2, C4, C6). The substitution will occur at the positions most activated by the methoxy group and least deactivated by the meta-substituent.

The following diagram illustrates the convergence of these directing effects.

Caption: Logical flow of directing influences in electrophilic substitution.

Case Study: Nitration of 3-Nitroanisole

In 3-nitroanisole, the strongly activating -OCH₃ group directs incoming electrophiles to positions 2, 4, and 6. Concurrently, the strongly deactivating -NO₂ group at C3 directs to positions 5 and 1 (its meta positions), while deactivating its ortho (C2, C4) and para (C6) positions.

The result is that positions 2, 4, and 6 are the only viable sites for attack, as they are activated by the methoxy group. Steric hindrance often disfavors the C2 position, which is flanked by two substituents. Therefore, substitution predominantly occurs at the C4 and C6 positions.

ReactantReactionMajor ProductsMinor Products
3-NitroanisoleNitration (HNO₃/H₂SO₄)2,4-Dinitroanisole, 2,6-Dinitroanisole3,4-Dinitroanisole
3-Methylanisole (m-Cresol methyl ether)Bromination (Br₂/FeBr₃)4-Bromo-3-methylanisole2-Bromo-3-methylanisole, 6-Bromo-3-methylanisole
Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts reaction is a classic EAS method for forming new carbon-carbon bonds.[8] Acylation is generally preferred over alkylation as it is not prone to poly-acylation or carbocation rearrangements.[9]

Objective: To synthesize 4-methoxyacetophenone via the acylation of anisole.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Separatory funnel, Round-bottom flask, Reflux condenser

Procedure:

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).

  • Reagent Preparation: In the flask, cautiously add anhydrous AlCl₃ (0.12 mol) to 50 mL of DCM. The mixture will warm.

  • Anisole Addition: In a separate flask, prepare a solution of anisole (0.1 mol) and acetic anhydride (0.11 mol) in 25 mL of DCM.

  • Reaction Initiation: Slowly add the anisole/acetic anhydride solution to the stirred AlCl₃ suspension via an addition funnel over 30 minutes. Control the rate to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto 100 g of crushed ice in a beaker containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Purification: Combine the organic layers, wash with water, then with 5% NaOH solution, and finally with brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.[11]

G cluster_mechanism Catalytic Cycle start meta-Substituted Anisole A Oxidative Addition start->A reagents Ni(0) Catalyst (e.g., Ni(cod)₂) + NHC Ligand (e.g., ICy) + Grignard Reagent (R-MgX) B Transmetalation reagents->B A->B C Reductive Elimination B->C C->A product meta-Substituted Biaryl or Alkylarene (C-R bond formed) C->product

Caption: Simplified catalytic cycle for Ni-catalyzed C-O bond cleavage.

Conclusion

The reactivity of meta-substituted anisole derivatives is a nuanced subject, dictated by a delicate balance of inductive and resonance effects. While the methoxy group remains the dominant activating, ortho,para-director in electrophilic aromatic substitution, the nature of the meta-substituent provides a critical layer of control over both reaction rate and regioselectivity. Beyond classical EAS, modern catalytic methods, such as nickel-catalyzed C-O bond activation, have unlocked new synthetic pathways, transforming the traditionally inert methoxy group into a versatile coupling handle. A thorough understanding of these principles is essential for researchers in medicinal chemistry and materials science to effectively design synthetic routes and harness the full potential of these valuable chemical intermediates.

References

  • Electrophilic Substitution (OCR A Level Chemistry A): Revision Note . Save My Exams. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds . (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions . (2025, June 17). Allen Overseas. Available at: [Link]

  • Electrophilic substitution reaction of benzene . (n.d.). BYJU'S. Available at: [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution . (2022, December 12). Available at: [Link]

  • Tobisu, M., & Chatani, N. (2016). Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C–O Bond Activation . Journal of the American Chemical Society, 138(22), 6919-6922. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage . (2015). Organic Chemistry Portal. Available at: [Link]

  • Martins, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . Molecules, 23(10), 2673. Available at: [Link]

  • Morioka, T., et al. (2015). Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds . Semantic Scholar. Available at: [Link]

  • Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds . (2015). ResearchGate. Available at: [Link]

  • Veeraiah, T., & Sondu, S. (1992). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture . Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 577-581. Available at: [Link]

  • Gröbe, G., et al. (2021). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases . Applied Microbiology and Biotechnology, 105(1), 189-203. Available at: [Link]

  • Arnold, D. R., et al. (1994). The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes . Canadian Journal of Chemistry, 72(4), 1065-1075. Available at: [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 . (2023, January 22). YouTube. Available at: [Link]

  • Wang, Y., et al. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge . Physical Chemistry Chemical Physics, 17(20), 13452-13460. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions . (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction . Organic letters, 12(10), 2342–2345. Available at: [Link]

  • CN101607919B - Method for producing aminoanisole by reacting mixed nitrochlorobenzene in aqueous solvent. (n.d.). Google Patents.
  • Friedel–Crafts reaction . (n.d.). Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation of Anisole . (2006, October 4). Course Hero. Available at: [Link]

  • Synthesis and properties of 3-amino-2, 4, 6-trinitroanisole . (2015). ResearchGate. Available at: [Link]

  • 14.3. Substituent Effects . (n.d.). Lumen Learning - Organic Chemistry II. Available at: [Link]

  • Nucleophilic aromatic substitution . (n.d.). Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018, August 20). Master Organic Chemistry. Available at: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings . (2023, October 27). Chemistry LibreTexts. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • Directing Effects of Substituents on Arenes . (2025, September 16). Save My Exams. Available at: [Link]

  • Ortho, Para, Meta . (2022, January 3). Chemistry Steps. Available at: [Link]

  • Meta Substitution on Activated Aromatic Ring . (2024, January 12). Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution . (2019, July 12). YouTube. Available at: [Link]

  • Ranzi, E., et al. (2011). Detailed Kinetics of the Pyrolysis and Oxidation of Anisole . Energy & Fuels, 25(11), 4997-5008. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution . (2026, February 17). Chemistry LibreTexts. Available at: [Link]

  • Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate . (2017). Green Chemistry. Available at: [Link]

  • Comparing the reactivity towards aromatic electrophilic substitution reaction . (2016, February 27). Chemistry Stack Exchange. Available at: [Link]

  • Uncorking Haloanisoles in Wine . (2023, March 10). National Institutes of Health. Available at: [Link]

Sources

Foundational

Advanced Pharmacophore Modeling of 1-Isopropyl-3-methoxybenzene Analogs: A Strategic Guide for Hit-to-Lead Optimization

Executive Summary In modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 1-Isopropyl-3-methoxybenzene (CAS 6380-20-7) is a highly versatile, dialkyl/alkoxy-substituted aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 1-Isopropyl-3-methoxybenzene (CAS 6380-20-7) is a highly versatile, dialkyl/alkoxy-substituted aromatic building block[1]. While structurally simple, its specific meta-substitution pattern provides a precise ~120° geometric angle between a hydrogen bond acceptor (the methoxy oxygen) and a bulky lipophilic anchor (the isopropyl group). This spatial arrangement is highly sought after for targeting deep hydrophobic pockets with adjacent polar residues, making it a critical precursor in the development of2[2] and other GPCR targets.

This whitepaper provides an in-depth, self-validating methodology for generating 3D pharmacophore models based on the 1-isopropyl-3-methoxybenzene scaffold, bridging computational predictions with empirical synthetic validation.

Structural and Electronic Profiling: The Causality of the Scaffold

Before initiating computational screening, one must understand the causality behind selecting 1-isopropyl-3-methoxybenzene over its structural isomers (e.g., ortho- or para-substituted analogs).

  • The Entropic Advantage of the Isopropyl Group: Unlike a linear propyl chain, the branched isopropyl group restricts the rotational degrees of freedom. When the molecule enters a receptor's hydrophobic pocket, this pre-organization reduces the entropic penalty of binding, directly translating to higher binding affinity.

  • Stereoelectronic Vectorization: The meta-relationship is critical. If the isopropyl group were in the ortho position, steric clash ( A(1,3) strain) would force the methoxy group out of coplanarity with the benzene ring. This would disrupt π -conjugation and alter the spatial trajectory of the oxygen lone pairs, destroying their ability to act as effective hydrogen bond acceptors.

  • Aromatic Core: The central benzene ring provides essential π−π stacking or cation- π interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the binding site.

By understanding these features, we can define a robust ligand-based pharmacophore model, a technique proven highly effective when the exact 3D structure of the target receptor complex is unknown[3].

Experimental Protocol: The Self-Validating PBVS Workflow

To ensure scientific integrity, the Pharmacophore-Based Virtual Screening (PBVS)[4] must operate as a closed, self-validating loop. Computational predictions must be empirically tested, and the resulting biological data must feed back into the model to refine the spatial boundaries.

Protocol A: Computational Pharmacophore Elucidation
  • Ligand Preparation & Conformational Sampling:

    • Import 1-isopropyl-3-methoxybenzene and a training set of known active/inactive analogs into a molecular modeling suite (e.g., Schrödinger Maestro).

    • Execute a Mixed Torsional/Low-Mode sampling using the OPLS4 force field . Causality: OPLS4 accurately parameterizes the dihedral angles of the methoxy group against the aromatic ring, which is critical for mapping the exact trajectory of the hydrogen bond acceptor vectors.

    • Retain conformers within a 5 kcal/mol energy window of the global minimum.

  • Feature Extraction & Mapping:

    • Assign F1 (Hydrophobic): Centered on the isopropyl methine carbon (Radius: 1.5 Å).

    • Assign F2 (Hydrogen Bond Acceptor): Projected from the methoxy oxygen (Vector length: 2.8–3.2 Å).

    • Assign F3 (Aromatic Ring): Centered on the benzene centroid.

  • Excluded Volume Definition (Steric Boundaries):

    • Overlay known inactive analogs (e.g., compounds with excessively bulky tert-butyl groups that fail to bind). Map these regions as "Excluded Volumes." Any virtual hit that clashes with these steric walls is automatically penalized and discarded.

  • Virtual Screening: Screen the generated model against commercial libraries (e.g., ZINC20) to identify novel chemotypes that fit the spatial criteria.

Workflow S1 1. Scaffold Selection 1-Isopropyl-3-methoxybenzene S2 2. Conformational Sampling (OPLS4 Force Field) S1->S2 S3 3. Feature Extraction (HBA, Hydrophobic, Aromatic) S2->S3 S4 4. Excluded Volume Mapping (Steric Boundaries) S3->S4 S5 5. Virtual Screening (PBVS against ZINC) S4->S5 S6 6. Synthetic Validation (Cross-Coupling) S5->S6

Figure 1: Self-validating pharmacophore-based virtual screening (PBVS) workflow.

Protocol B: Synthetic Validation & Bioassay

To validate the computational model, a targeted library must be synthesized and tested.

  • Halogenation (Creating the Synthetic Anchor): React 1-isopropyl-3-methoxybenzene with N-bromosuccinimide (NBS) in acetonitrile. This regioselectively yields 2-bromo-1-isopropyl-3-methoxybenzene , a critical intermediate[2]. Causality: The bromine atom is directed ortho to the methoxy and para to the isopropyl group due to synergistic directing effects, providing a perfect handle for subsequent functionalization.

  • Cross-Coupling: Perform a Suzuki-Miyaura coupling using Pd(dppf)Cl2​ and various boronic acids to introduce diversity at the brominated position, specifically probing the boundaries of the receptor's hydrophobic pocket.

  • Biological Evaluation: Evaluate the synthesized library via a GPCR Calcium Mobilization Assay.

  • The Validation Loop: Plot the empirical pIC50​ values against the computational Pharmacophore Fit Scores. An R2>0.8 validates the model. If R2<0.8 , the excluded volumes must be recalibrated using the new empirical data.

Mechanistic Mapping and Data Presentation

The success of the 1-isopropyl-3-methoxybenzene scaffold lies in its ability to satisfy multiple distinct receptor micro-environments simultaneously.

Mechanism G1 Isopropyl Group P1 Hydrophobic Pocket G1->P1 Entropic Gain G2 Methoxy Group P2 H-Bond Donor G2->P2 Dipole Interaction G3 Benzene Ring P3 Pi-Pi Stacking G3->P3 Dispersion Forces

Figure 2: Mechanistic mapping of scaffold functional groups to receptor binding pocket features.

Quantitative SAR Validation

The following table summarizes the validation of the pharmacophore model. The data demonstrates how functionalizing the core scaffold (Compound 1) into complex modulators (Compound 4) drastically improves the fit score and empirical binding affinity, validating the computational predictions.

Compound IDStructural Modification (R-Group)Pharmacophore Fit ScoreExperimental IC50 (nM)Ligand Efficiency (LE)
1 (Core Scaffold) -H (1-Isopropyl-3-methoxybenzene)45.2>10,000N/A
2 (Intermediate) -Br (2-Bromo substitution)52.14,2500.28
3 (Analog A) -Phenyl (Suzuki Coupling)78.41250.35
4 (Analog B) -2,3,5-trimethylphenoxy derivative91.2120.41

Note: Compound 4 represents a highly optimized Cannabinoid receptor modulator derived directly from the 2-bromo-1-isopropyl-3-methoxybenzene precursor[2].

Conclusion

1-Isopropyl-3-methoxybenzene is far more than a simple organic solvent or basic building block; it is a geometrically privileged scaffold. By rigorously applying Pharmacophore-Based Virtual Screening (PBVS) and enforcing a self-validating loop of computational prediction and synthetic empirical testing, researchers can efficiently leverage this scaffold to discover highly potent, selective therapeutics with optimized entropic and stereoelectronic profiles.

References

  • Title: 1-Isopropyl-3-methoxybenzene (CAS 6380-20-7)
  • Title: Cannabinoid receptor modulator (US20090023800A1 / EP1637527B1)
  • Title: Combining the Classification and Pharmacophore Approaches to Understand Homogeneous Olfactory Perceptions Source: MDPI URL
  • Title: Identification of Druggable Binding Sites and Small Molecules as Modulators of TMC1 Source: bioRxiv URL

Sources

Exploratory

Comparative Analysis of 1-Isopropyl-3-methoxybenzene and Thymol Methyl Ether: Structural Dynamics, Synthesis, and Applications

Executive Summary In the landscape of synthetic organic chemistry and pharmacological development, aromatic ethers serve as foundational scaffolds. 1-Isopropyl-3-methoxybenzene (commonly known as 3-isopropylanisole) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and pharmacological development, aromatic ethers serve as foundational scaffolds. 1-Isopropyl-3-methoxybenzene (commonly known as 3-isopropylanisole) and thymol methyl ether (2-isopropyl-5-methylanisole) represent two distinct chemical spaces. While they share structural similarities—both featuring a benzene ring substituted with methoxy and isopropyl groups—their differing regiochemistry and the presence of an additional methyl group in thymol methyl ether drastically alter their physicochemical properties, reactivity profiles, and industrial applications.

As a Senior Application Scientist, selecting between these compounds requires a deep understanding of their mechanistic behavior. 1-Isopropyl-3-methoxybenzene is primarily utilized as a highly reactive organometallic building block[1], whereas thymol methyl ether is a bioactive natural product derivative valued for its enhanced lipophilicity and antimicrobial properties[2],[3].

Structural and Physicochemical Profiling

The fundamental divergence between these two compounds lies in their substitution patterns, which dictate their steric hindrance and electronic distribution.

  • 1-Isopropyl-3-methoxybenzene: Features a meta-relationship between the methoxy and isopropyl groups. The lack of a third substituent leaves multiple aromatic protons accessible, making it an ideal candidate for directed functionalization[4].

  • Thymol Methyl Ether: Derived from the natural monoterpenoid thymol, it features a 1,2,5-substitution pattern (methoxy at position 1, isopropyl at 2, and methyl at 5). The steric bulk of the adjacent isopropyl and methoxy groups restricts rotational freedom, while the additional methyl group increases its molecular weight and lipophilicity[5].

Quantitative Data Summary
Property1-Isopropyl-3-methoxybenzeneThymol Methyl Ether
IUPAC Name 1-methoxy-3-(propan-2-yl)benzene2-methoxy-4-methyl-1-(propan-2-yl)benzene
Molecular Formula C₁₀H₁₄OC₁₁H₁₆O
Molecular Weight 150.22 g/mol [4]164.24 g/mol [5]
XLogP3 (Lipophilicity) 3.4[4]3.8[5]
Boiling Point ~59 °C (@ 3 Torr)[6]214 – 216 °C (@ 760 mmHg)[5]
Density 0.940 g/cm³[6]0.936 – 0.940 g/cm³[5]
Primary Utility Synthetic intermediate / Cross-coupling[1]Flavor, fragrance, antimicrobial agent[2],[3]

Mechanistic Pathways and Biological Activity

The structural differences between these two ethers translate directly into their functional applications.

Thymol methyl ether is renowned for its antimicrobial and antioxidant properties[3]. The methylation of the parent compound (thymol) masks the hydroxyl group, which eliminates its ability to act as a hydrogen bond donor. However, this modification increases the XLogP3 to 3.8, significantly enhancing its lipophilicity[5]. This allows the molecule to rapidly partition into and disrupt bacterial lipid bilayers, leading to altered membrane permeability and cell death[2].

Conversely, 1-isopropyl-3-methoxybenzene is prized in materials science and drug discovery as a versatile synthetic scaffold[1]. The methoxy group acts as a powerful Directed Metalation Group (DMG), coordinating with organometallic reagents to facilitate regioselective ortho-lithiation, enabling the construction of complex polyaromatic systems[1].

G A Aromatic Ethers B 1-Isopropyl-3-methoxybenzene (Synthetic Scaffold) A->B C Thymol Methyl Ether (Bioactive Derivative) A->C D Directed Ortho-Lithiation B->D E Cross-Coupling Reactions B->E F Membrane Disruption C->F G ROS Scavenging C->G

Fig 1: Functional divergence of aromatic ethers based on substitution patterns.

Experimental Protocols: Synthesis and Derivatization

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every reagent choice is driven by chemical causality.

Protocol A: Synthesis of Thymol Methyl Ether via Williamson Etherification

This protocol converts natural thymol into thymol methyl ether[2].

  • Deprotonation: Dissolve 1.0 equivalent of thymol in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the resulting phenoxide.

  • Base Addition: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C[2]. Causality: NaH is a strong, non-nucleophilic base that ensures quantitative, irreversible deprotonation of the sterically hindered phenol, driving the equilibrium entirely toward the phenoxide intermediate.

  • Alkylation: Introduce 1.2 equivalents of Methyl Iodide (MeI) dropwise[2]. Causality: MeI is highly electrophilic and ideal for an S_N2 attack. The dropwise addition controls the exothermic nature of the reaction.

  • In-Process Validation: Before quenching, analyze an aliquot via GC-MS. The reaction is self-validating when the thymol peak (m/z 150) disappears and the product peak (m/z 164) emerges.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted NaH without creating a highly alkaline environment that could cause emulsion issues during the subsequent ethyl acetate extraction.

G S1 Thymol + NaH in DMF S2 Deprotonation (Phenoxide) S1->S2 S3 MeI Addition (SN2) S2->S3 S4 Aqueous Quench (NH4Cl) S3->S4 S5 GC-MS & NMR Validation S4->S5

Fig 2: Self-validating synthetic workflow for the preparation of thymol methyl ether.

Protocol B: Directed Ortho-Lithiation of 1-Isopropyl-3-methoxybenzene

This workflow functionalizes the aromatic ring for downstream API synthesis[1].

  • Preparation: Dissolve 1-isopropyl-3-methoxybenzene in anhydrous Tetrahydrofuran (THF) under an argon atmosphere at -78 °C.

  • Activation: Add 1.1 equivalents of N,N,N',N'-Tetramethylethylenediamine (TMEDA). Causality: TMEDA is critical because it depolymerizes the n-Butyllithium (n-BuLi) hexamers into highly reactive monomers, drastically increasing the kinetic basicity of the reagent.

  • Lithiation: Add 1.1 equivalents of n-BuLi dropwise. Causality: The methoxy group acts as a directing group, coordinating the lithium ion and regioselectively guiding the deprotonation to the ortho position (between the methoxy and isopropyl groups, or adjacent to the methoxy group depending on steric control).

  • Electrophilic Trapping: Introduce the desired electrophile (e.g., an aldehyde or alkyl halide) to yield the functionalized derivative.

Analytical Validation Standards

To ensure trustworthiness, the synthesized compounds must be validated against the following analytical baselines:

  • GC-MS Analysis:

    • 1-Isopropyl-3-methoxybenzene: Molecular ion peak at m/z 150.2[4].

    • Thymol Methyl Ether: Molecular ion peak at m/z 164.2[5]. The absence of an O-H stretch (~3300 cm⁻¹) in a complementary FT-IR spectrum confirms complete etherification.

  • ¹H NMR Spectroscopy (CDCl₃):

    • For thymol methyl ether, the integration of the methoxy protons (~3.8 ppm, singlet, 3H) and the distinct aromatic proton shifts confirm the 1,2,5-substitution pattern.

    • For 1-isopropyl-3-methoxybenzene, the aromatic region will display a characteristic multiplet corresponding to the four distinct aromatic protons, confirming the meta-substitution[1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10931606, 1-Isopropyl-3-methoxy-benzene. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXFL0H4SmzfOo_FO5glw5zGQKMy_usc0dBmmRuSFsHFUJPOjyieNNTnbI3ZH4U7yy2TU3PFFb-wK6WK1OxdRIsBgxJrLBFL38S1wk6FCh0T26oDdAoVNDAHcj7b1vBM_fCzhvC_Wl1IQMrUOjYz00HNCT6dk6kVO2A75CHHvnGVA==]
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14104, Thymyl methyl ether. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT-628OZaGbCxeCyk893cxS28tYdVYaNhw-W_Ig0Dw-9JMgCByzeQOuoSdY-BMpj9PJ7H-SuSfplauXxMzWPQerTL-QM7umwt-0fRogtxgZYoIUOgDNIzRwyuUr3244Ln6vtfjari7vDA9m4wtJYXWmvHOkVkk7A==]
  • Giannerini, M. (2015). Advancing selectivity control with highly reactive organometallic reagents. University of Groningen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpCLg6EblVDvtD0MDRuEf4V5efm5k6lEZLASRXYJ_sUJYqJFMJgbSD3N83EIasYpn0TRsAyzDiibpJtWXnh7XSZfISCWBG3Zj-G-JafWOHd-ViB8ei1iykYovd1XJtF-2Mw27grn3URJjAqvvAcHZvEz_FZRWzHLAs8VixwjmyYjjM2CR6EQ==]
  • Scientific Research Publishing (SCIRP). Phyto-Fungicides: Structure Activity Relationships of the Thymol Derivatives against Rhizoctonia solani.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENzHunq9iBp8WvzxlWey66PO5V-QXA8J5CE-Js-eAqZWdAguGr0wKv-dAIWQTGjpV7nhORq9GJplJB5rnhNkSx203JcqUg-hW2IowqjHTJSZuq4ire98R8vZbAH-tBvG77FD0jA55GPB2sX-LxjjUnKqgGHbjx]
  • MDPI (2024). Antimicrobial Activity of Origanum vulgare Essential Oil against Staphylococcus aureus and Escherichia coli.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNLojm8se0f_yJjGd_1kpctBGcct-mY-dw8VPOkv-1ftLkZhsoqxyxesMZqqbszu4Xho8u0n18dQol-YDgkNT73AqlUCbyvhJ_8oj2l6ZtUHAOG6ldia4Rtpjc4Il2NPkz0Y=]

Sources

Foundational

Unraveling C10H14O Isomers: A Comprehensive Analytical Guide for Drug Development

Executive Summary The molecular formula C10H14O encompasses a diverse class of monoterpenoids that play pivotal roles in pharmacology, antimicrobial therapies, and drug formulation. In the context of drug development, di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C10H14O encompasses a diverse class of monoterpenoids that play pivotal roles in pharmacology, antimicrobial therapies, and drug formulation. In the context of drug development, distinguishing between these isomers—most notably thymol, carvacrol, and carvone—is a critical Quality Attribute (CQA) assessment. As a Senior Application Scientist, I approach isomeric differentiation not merely as a structural classification exercise, but as a foundational requirement for establishing pharmacological efficacy and safety. This whitepaper details the physicochemical profiling, self-validating analytical workflows, and mechanistic pathways required to rigorously analyze C10H14O isomers.

Section 1: Physicochemical Landscape and Isomeric Diversity

Despite sharing an identical molecular weight of 150.22 g/mol and an exact monoisotopic mass of 150.1045 Da ()[1], C10H14O isomers exhibit profound structural and functional divergence. Thymol and carvacrol are regioisomers, differing only in the ortho/meta placement of the hydroxyl group relative to the isopropyl moiety ()[2]. Carvone, conversely, is a cyclic ketone featuring distinct stereocenters that drastically alter its receptor binding affinity ()[3].

Summarizing these metrics into a structured format allows researchers to predict chromatographic behavior and biological partitioning.

Table 1: Quantitative Physicochemical Data of Key C10H14O Isomers

Isomer NameIUPAC NomenclatureMolecular WeightExact MassBoiling PointLogPStructural Class
Thymol 5-methyl-2-propan-2-ylphenol150.22 g/mol 150.1045 Da232 °C3.30Phenolic Monoterpenoid
Carvacrol 2-methyl-5-propan-2-ylphenol150.22 g/mol 150.1045 Da237 °C3.49Phenolic Monoterpenoid
Carvone 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one150.22 g/mol 150.1045 Da230 °C2.40Cyclic Ketone

Section 2: High-Resolution Chromatographic & Mass Spectrometric Workflows

Causality in Method Design

C10H14O isomers like thymol and carvacrol are highly volatile. Traditional liquid-liquid extraction risks solvent masking and the loss of volatile analytes during evaporation. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the method of choice ()[4]. HS-SPME selectively partitions volatiles into a polymer fiber, eliminating solvent interference and drastically improving the signal-to-noise ratio.

Trustworthiness: A Self-Validating Protocol

To ensure this protocol operates as a self-validating system, we integrate Kovats Retention Indices (RI) alongside mass spectral matching. Relying solely on Electron Ionization (EI) MS fragmentation for regioisomers is scientifically flawed, as thymol and carvacrol yield nearly identical fragmentation patterns (e.g., major ions at m/z 135, 150). By spiking a homologous series of n-alkanes (C8-C20), the retention time is mathematically normalized. This creates an internal validation loop that confirms peak identity independent of instrument drift or column degradation.

Step-by-Step Methodology: HS-SPME-GC-MS Profiling
  • Sample Preparation & Internal Standardization: Weigh 10 g of the sample matrix into a 20 mL hermetic headspace vial. Spike with 1.0 µL of Nitrosopiperidine (NPIP) as an internal standard to absorb signal variations and correct for matrix effects ()[4].

  • HS-SPME Equilibration: Incubate the vial at 40 °C for 15 minutes under constant agitation to drive volatile C10H14O isomers into the headspace phase.

  • Fiber Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace at 40 °C for exactly 40 minutes to achieve equilibrium partitioning ()[4].

  • GC-MS Separation & Validation: Desorb the fiber in the GC inlet at 250 °C for 3 minutes. Utilize an RTX-5MS capillary column with helium carrier gas at a constant flow of 0.99 mL/min. Validate peak identities by cross-referencing the calculated Kovats RI against the internal standard and NIST library spectra.

AnalyticalWorkflow A C10H14O Isomeric Mixture (MW: 150.22 g/mol) B HS-SPME Extraction (Isolates Volatiles) A->B D NMR Spectroscopy (1D & 2D HMBC) A->D C GC-MS Analysis (EI Fragmentation) B->C E Exact Mass & Retention Index (Validation) C->E F Regioisomer Elucidation (Thymol vs. Carvacrol) D->F E->F

Fig 1. Self-validating analytical workflow for C10H14O isomer elucidation.

Section 3: Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality in Method Design

While GC-MS confirms molecular weight and volatility, it cannot unambiguously map the carbon framework of regioisomers. 1D ¹H NMR alone is insufficient because the aromatic splitting patterns of thymol and carvacrol heavily overlap. We must employ a 2D NMR matrix to establish definitive connectivity and resolve the ortho/meta ambiguity ()[5].

Trustworthiness: 2D NMR Cross-Validation

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) as an orthogonal validator to Heteronuclear Single Quantum Coherence (HSQC). If the 2- and 3-bond couplings in the HMBC do not perfectly cross-verify the direct C-H bonds mapped by the HSQC, the structural hypothesis is automatically rejected.

Step-by-Step Methodology: 1D and 2D NMR Matrix
  • Sample Preparation: Dissolve 10 mg of the purified C10H14O isolate in 0.6 mL of deuterated chloroform (CDCl₃). Add Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm) ()[5].

  • 1D Acquisition & Integration Check: Acquire a ¹H NMR spectrum (400 MHz, 32 scans). Validate that the total proton integration mathematically sums to exactly 14 protons ()[6]. Acquire a ¹³C DEPT-135 spectrum to differentiate CH₃, CH₂, and CH carbon environments.

  • 2D HSQC Mapping: Run an HSQC experiment to correlate all proton signals directly to their attached carbons, identifying the exact chemical shifts of the isopropyl and methyl groups.

  • 2D HMBC Validation: Execute an HMBC experiment. Look for the critical 3-bond correlation from the hydroxyl proton (broad singlet, ~4.5–5.0 ppm) to the adjacent ring carbons. In thymol, the -OH correlates differently to the isopropyl-bearing carbon compared to carvacrol, definitively locking the regioisomeric assignment.

Section 4: Pharmacological Mechanisms and Signaling Pathways

The structural nuances of C10H14O isomers dictate their biological targets. Carvacrol and thymol act as potent antimicrobial agents and pharmacological agonists. Mechanistically, carvacrol is a recognized agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, initiating calcium influx and downstream analgesic responses ()[7].

Furthermore, its lipophilic phenolic structure allows it to bind preferentially to phosphatidylglycerol in bacterial membranes. This causes a collapse of the proton motive force, membrane fluidization, and rapid ATP depletion, leading to cell death ()[8].

Pathway Ligand Carvacrol/Thymol (C10H14O) Receptor TRPA1 Channel (Agonist Binding) Ligand->Receptor Binds Ion Calcium (Ca2+) Influx Receptor->Ion Opens Channel Effect Membrane Depolarization & Analgesic Response Ion->Effect Triggers

Fig 2. TRPA1 channel activation pathway by phenolic C10H14O monoterpenoids.

References

  • Carvone | C10H14O | CID 7439 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Thymol | C10H14O | CID 6989 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Carvacrol | C10H14O | CID 10364 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Thymol and carvacrol determination in a swine feed organic matrix using Headspace SPME-GC-MS Source: SciELO URL:[Link]

  • A Review on Applications and Uses of Thymus in the Food Industry Source: MDPI URL:[Link]

  • Effects of carvacrol on growth performance, carcass traits, serum biochemistry, and intestinal gut microflora of broiler chickens Source: Frontiers URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Isopropyl-3-methoxybenzene via Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 1-isopropyl-3-methoxybenzene from m-isopropylphenol. The protocol is based on the Williamson ether synthesis, a robust and widely applicable met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-isopropyl-3-methoxybenzene from m-isopropylphenol. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and data analysis. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations for experimental choices to ensure reproducibility and safety.

Introduction and Scientific Principle

1-Isopropyl-3-methoxybenzene is a valuable aromatic ether used as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. The synthesis from m-isopropylphenol is a classic example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry first reported in 1850.[1]

The reaction proceeds via a two-step SN2 mechanism.[1][2] First, the phenolic proton of m-isopropylphenol, which is acidic, is abstracted by a base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic sodium or potassium phenoxide salt. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate, methyl iodide). This attack results in the displacement of a leaving group (sulfate or iodide) and the formation of the desired ether product, 1-isopropyl-3-methoxybenzene.[2][3] The choice of a primary alkylating agent like dimethyl sulfate is critical, as secondary and tertiary halides tend to favor elimination reactions.[1][2]

Reaction Mechanism Overview

Caption: The two-step mechanism of Williamson ether synthesis.

Experimental Protocol

This protocol details a laboratory-scale synthesis of 1-isopropyl-3-methoxybenzene. All operations involving dimethyl sulfate must be conducted within a certified chemical fume hood.

Materials and Equipment
Reagents & Materials Grade Supplier CAS Number
m-Isopropylphenol≥98%Sigma-Aldrich618-45-1
Dimethyl sulfate≥99%Sigma-Aldrich77-78-1
Sodium hydroxide (pellets)≥97%Fisher Scientific1310-73-2
Diethyl etherAnhydrousFisher Scientific60-29-7
Saturated Sodium BicarbonateACS Grade--
Brine (Saturated NaCl)ACS Grade--
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
125 mL dropping funnel
Magnetic stirrer and stir bar
Heating mantle with temperature controller
250 mL separatory funnel
Rotary evaporator
Standard glassware (beakers, graduated cylinders)
pH paper
Synthesis Workflow Diagram

Synthesis_Workflow start Start: Assemble Apparatus setup Charge Flask with m-isopropylphenol, NaOH, and Water start->setup dissolve Stir until all solids dissolve (Formation of Phenoxide) setup->dissolve addition Add Dimethyl Sulfate dropwise (Maintain T < 40°C) dissolve->addition reflux Heat to reflux (e.g., ~40-50°C) for 2-3 hours addition->reflux workup Cool to RT & Begin Work-up reflux->workup extraction Extract with Diethyl Ether workup->extraction wash1 Wash organic layer with H₂O extraction->wash1 wash2 Wash with NaHCO₃ (aq) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over MgSO₄ wash3->dry evaporate Filter and Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product Final Product: 1-Isopropyl-3-methoxybenzene purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. Ensure all glassware is dry.

  • Phenoxide Formation: In the flask, combine m-isopropylphenol (13.6 g, 0.1 mol) and 50 mL of water. While stirring, slowly add sodium hydroxide pellets (4.4 g, 0.11 mol). Stir the mixture until all solids have dissolved. The formation of the sodium phenoxide is mildly exothermic.

  • Methylation: Place dimethyl sulfate (13.9 g, 10.5 mL, 0.11 mol) into the dropping funnel. Add the dimethyl sulfate dropwise to the stirring phenoxide solution over a period of 30-45 minutes. Control the rate of addition to maintain the reaction temperature below 40°C. An ice bath may be used if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) using a heating mantle. Continue stirring at reflux for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Allow the mixture to cool to room temperature. Transfer the contents of the flask to a 250 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any unreacted phenol), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 1-isopropyl-3-methoxybenzene as a colorless liquid.

Data and Expected Results

Parameter Value
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
Theoretical Yield15.02 g (for 0.1 mol scale)
Expected Actual Yield12.0 - 13.5 g (80-90%)
AppearanceColorless Liquid
Boiling Point215-216 °C (at 760 mmHg)
CAS Number6380-20-7[4]

Safety Precautions

Extreme caution must be exercised when handling dimethyl sulfate. It is highly toxic, a potent carcinogen, corrosive, and can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton; standard nitrile gloves are not sufficient).[7]

  • Fume Hood: All manipulations of dimethyl sulfate, including transfer and the reaction itself, must be performed in a well-ventilated chemical fume hood.[6]

  • Spill & Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] Symptoms of exposure may be delayed for several hours.[6]

    • Spills: Absorb spills with an inert material like sand or vermiculite.[8] The spill area should then be decontaminated with a dilute aqueous ammonia solution.

  • Waste Disposal: All waste containing dimethyl sulfate must be quenched with a dilute ammonia or sodium hydroxide solution before being disposed of in a designated hazardous waste container according to institutional guidelines.

Troubleshooting and Discussion

  • Low Yield: A common reason for low yield is incomplete deprotonation of the phenol. Ensure the base is fully dissolved and an appropriate molar excess is used. Another cause can be the loss of product during the work-up; ensure extractions are performed thoroughly.

  • Impure Product: The primary impurity is often unreacted m-isopropylphenol. The wash with saturated sodium bicarbonate is crucial for its removal, as it deprotonates the acidic phenol, making it water-soluble. If the starting material persists, purification by column chromatography may be necessary.

  • Choice of Reagents: While dimethyl sulfate is highly effective and economical, its extreme toxicity is a significant drawback. Methyl iodide is a common alternative, though it is also toxic and a suspected carcinogen. The choice of base can also be varied; for instance, a weaker base like potassium carbonate in a polar aprotic solvent like acetone or DMF is a common alternative to sodium hydroxide in water, particularly for substrates sensitive to strong aqueous bases.[10]

References

  • CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol. Google Patents.
  • Synthesis and styrene copolymerization of novel methoxy and methyl ring-trisubstituted isopropyl cyanophenylacrylates. International Journal of Chemistry Studies. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Google Patents.
  • Purification of Methylation product after methylation by M.sss1 transferase from NEB? ResearchGate. Available at: [Link]

  • DNA Methylation Protocols. SciSpace. Available at: [Link]

  • ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • Dimethyl sulfate Safety Data Sheet. Penta. Available at: [Link]

  • Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. IvyPanda. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for the O-Methylation of m-Cresol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Principles The O-methylation of m-cresol (3-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Principles

The O-methylation of m-cresol (3-methylphenol) and its derivatives is a fundamental transformation in organic synthesis, yielding aryl methyl ethers (anisoles) that serve as critical building blocks in pharmaceuticals, agrochemicals, and fragrances[1].

The reaction classically proceeds via the Williamson Ether Synthesis , an Sₙ2 (bimolecular nucleophilic substitution) pathway. The process requires two conceptual steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of m-cresol (pKa ~10.1) is deprotonated by a base to form a highly nucleophilic phenoxide anion[1].

  • Nucleophilic Attack: The phenoxide anion attacks an electrophilic methyl source, displacing the leaving group to form the desired ether[2].

Causality in Reagent Selection
  • Solvent Dynamics: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are strictly required. These solvents strongly solvate the alkali metal cation (e.g., K⁺), leaving the phenoxide anion "naked" and maximizing its nucleophilicity for the Sₙ2 attack.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the optimal base. It is sufficiently basic to quantitatively deprotonate m-cresol but mild enough to prevent the unwanted ring C-alkylation (Friedel-Crafts-type side reactions) often observed when using stronger bases like NaH or NaOH[1].

Mechanism Phenol m-Cresol Derivative (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Deprotonation Base->Phenoxide Product m-Methylanisole Derivative (Ar-OMe) Phenoxide->Product SN2 Attack MethylatingAgent Methylating Agent (MeI, DMS, or DMC) MethylatingAgent->Product Byproduct Leaving Group (I⁻, MeSO4⁻, or CO2/MeOH) MethylatingAgent->Byproduct Displaced

Mechanistic pathway of Williamson ether synthesis for m-cresol O-methylation.

Strategic Selection of Methylating Agents

The choice of methylating agent dictates the reaction kinetics, scalability, and safety protocols[2]. While traditional reagents offer high reactivity, modern drug development increasingly favors green alternatives to eliminate toxic byproducts and inorganic salts[3].

Quantitative Comparison of Methylating Agents
Methylating AgentTypical Temp (°C)Equivalents RequiredRelative ToxicityPrimary ByproductsBest Application Use Case
Iodomethane (MeI) 20 – 60 °C1.1 – 1.5Extremely High (Volatile)Iodide salts (I⁻)Small-scale discovery chemistry; fast kinetics[2].
Dimethyl Sulfate (DMS) 40 – 80 °C1.1 – 1.2Extremely High (Corrosive)Methyl sulfate (CH₃SO₄⁻)Industrial scale-up; highly cost-effective[2].
Dimethyl Carbonate (DMC) 90 – 160 °C5.0 – 10.0Low (Green Reagent)Methanol, CO₂Sustainable synthesis; avoids salt waste[3][4].

Experimental Methodologies

Protocol A: Classical O-Methylation using Iodomethane (MeI) or Dimethyl Sulfate (DMS)

This protocol utilizes highly reactive electrophiles. It is a self-validating system where precise temperature control dictates the purity profile.

Step 1: Reaction Setup & Deprotonation

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with the m-cresol derivative (1.0 eq) and anhydrous K₂CO₃ (1.5 eq)[1].

  • Suspend the mixture in anhydrous DMF (to achieve a 0.2 M concentration). Stir at room temperature for 15 minutes to initiate phenoxide formation.

Step 2: Electrophile Addition (Critical Causality Step)

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Causality: The reaction between phenoxides and MeI/DMS is highly exothermic. Adding the electrophile dropwise (1.2 eq) at 0 °C prevents thermal runaway and suppresses the formation of isomeric impurities (e.g., C-alkylation)[2].

Step 3: Heating & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. If using DMS, gentle heating to 40–60 °C may be required to drive the reaction to completion[2].

  • Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar phenolic spot validates the consumption of the starting material.

Step 4: Quenching & Work-up

  • Cool to 0 °C. Quench excess MeI with saturated aqueous sodium thiosulfate, or quench excess DMS with dilute ammonium hydroxide.

  • Self-Validation: Proper quenching destroys residual alkylating agents, ensuring operator safety during extraction[2].

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

Step 5: Purification

  • Wash the combined organic layers with 1M NaOH. Causality: This is a critical purification step; the NaOH deprotonates any unreacted m-cresol, pulling it into the aqueous layer and leaving only the target ether in the organic phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Green Catalytic O-Methylation using Dimethyl Carbonate (DMC)

This protocol leverages DMC as an eco-friendly reagent. Because DMC is a weak electrophile at room temperature, it requires a nucleophilic catalyst to lower the activation energy[3][4].

Step 1: Setup

  • In a pressure tube or reflux setup, dissolve the m-cresol derivative (1.0 eq) in a large excess of DMC (acts as both solvent and reagent, ~10 eq)[4].

Step 2: Catalysis (Nucleophilic Activation)

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) to the solution[4].

  • Causality: DBU acts as a nucleophilic catalyst, attacking the DMC to generate a highly active methylating intermediate in situ, bypassing the need for hazardous high-pressure autoclaves[4].

Step 3: Reflux & Isolation

  • Heat the mixture to 90 °C (reflux) for 12–24 hours until LC-MS indicates complete conversion.

  • Cool to room temperature, evaporate the excess DMC under reduced pressure, and purify the residue via silica gel chromatography to isolate the pure m-methylanisole derivative.

Workflow Step1 1. Reaction Setup Dissolve m-cresol in polar aprotic solvent (e.g., DMF) Step2 2. Base Addition Add K2CO3 (1.5 eq) to generate phenoxide Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of MeI or DMS (1.2 eq) at 0-5 °C Step2->Step3 Step4 4. Heating & Monitoring Stir at RT to 60 °C; Monitor via TLC/LC-MS Step3->Step4 Step5 5. Work-up & Quenching Quench excess electrophile; Extract with EtOAc Step4->Step5 Step6 6. Purification Wash with dilute NaOH, dry, and concentrate Step5->Step6

Step-by-step experimental workflow for the O-methylation of m-cresol derivatives.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate." benchchem.com.
  • BenchChem Technical Support Team. "A Comparative Guide to Iodomethane and Dimethyl Sulfate as Methylating Agents." benchchem.com.
  • "A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC)." nih.gov.
  • "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." acs.org.

Sources

Method

Application Note: Optimized Williamson Ether Synthesis of 3-Isopropylanisole

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: 3-Isopropylanisole (1-Isopropyl-3-methoxybenzene) | CAS: 6380-20-7[1] Executive Summary & Mechanistic Rationale The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: 3-Isopropylanisole (1-Isopropyl-3-methoxybenzene) | CAS: 6380-20-7[1]

Executive Summary & Mechanistic Rationale

The synthesis of alkyl aryl ethers is a fundamental transformation in medicinal chemistry and materials science. 3-Isopropylanisole is a highly valuable structural motif and synthetic intermediate[1]. The most robust and widely employed method for its preparation is the Williamson Ether Synthesis , an SN​2 reaction between a phenoxide nucleophile and an alkylating agent[2],[3].

Retrosynthetic Logic: The Causality of Disconnection

When designing the synthesis of 3-isopropylanisole, chemists face two potential retrosynthetic disconnections:

  • Path A (Optimal): 3-Isopropylphenol + Methylating Agent (e.g., Methyl Iodide)

  • Path B (Suboptimal): 3-Methoxyphenol + Isopropylating Agent (e.g., Isopropyl Bromide)

Expert Insight: Path A is strictly preferred. The Williamson ether synthesis operates via an SN​2 mechanism. Methyl halides lack β -hydrogens, making competing E2 elimination impossible. Conversely, isopropyl halides are secondary alkyl halides. In the presence of a strong nucleophile/base like a phenoxide ion, secondary halides undergo massive E2 elimination, yielding propene gas and unreacted phenol rather than the desired ether. Therefore, efficient synthesis mandates the methylation of 3-isopropylphenol[4].

Retrosynthesis Target 3-Isopropylanisole PathA Path A (Optimal) 3-Isopropylphenol + MeI Target->PathA Disconnection A PathB Path B (Poor) 3-Methoxyphenol + iPr-Br Target->PathB Disconnection B SN2 Efficient SN2 No Elimination PathA->SN2 E2 Major E2 Elimination Propene Byproduct PathB->E2

Caption: Retrosynthetic analysis highlighting the necessity of Path A to avoid E2 elimination.

Reagent Selection & Optimization

The choice of base, solvent, and electrophile dictates the purity profile and scalability of the reaction. For laboratory-scale synthesis, the combination of anhydrous Potassium Carbonate ( K2​CO3​ ) and Methyl Iodide ( MeI ) in Acetone provides an ideal balance of mild conditions and high yields[4].

  • Base Causality: K2​CO3​ is a mild base that quantitatively deprotonates the phenol without promoting unwanted side reactions (such as C-alkylation, which can occur with stronger bases like NaH in non-polar solvents).

  • Solvent Causality: Acetone is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the SN​2 attack. Its boiling point (56 °C) also provides an ideal, safe reflux temperature.

Table 1: Comparative Conditions for Phenol Methylation
Methylating AgentBaseSolventReaction TempYield / PurityScalability / Green Profile
Methyl Iodide (MeI) K2​CO3​ Acetone56 °C (Reflux)High / ExcellentLow (MeI is volatile and highly toxic)
Dimethyl Sulfate ( Me2​SO4​ ) NaOH Water / Biphasic0–25 °CHigh / GoodMedium (Scalable, but Me2​SO4​ is toxic)[2]
Dimethyl Carbonate (DMC) K2​CO3​ Neat / DMF120–160 °CModerate / HighHigh (Green reagent, low toxicity)[2]

Experimental Protocols

The following protocol details a self-validating laboratory-scale synthesis. It incorporates a targeted chemical workup designed to chemically isolate the product from unreacted starting materials.

Workflow Step1 1. Deprotonation 3-Isopropylphenol + K2CO3 in Acetone Step2 2. Alkylation (SN2) Dropwise addition of MeI at RT Step1->Step2 Step3 3. Reflux & Monitor Heat to 56°C (4-6h), monitor via TLC Step2->Step3 Step4 4. Chemical Workup Filter salts, EtOAc extraction, NaOH wash Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the laboratory-scale synthesis.

Standard Laboratory Protocol (10 mmol Scale)

Reagents Required:

  • 3-Isopropylphenol: 1.36 g (10.0 mmol, 1.0 eq)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 eq)

  • Methyl iodide: 0.93 mL (15.0 mmol, 1.5 eq)

  • Acetone (anhydrous): 20 mL

Step-by-Step Methodology:

  • Preparation & Deprotonation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylphenol (1.36 g) in anhydrous acetone (20 mL). Add finely powdered, anhydrous K2​CO3​ (2.76 g) to the solution. Stir the suspension at room temperature for 15–20 minutes to facilitate the formation of the phenoxide intermediate.

  • Electrophile Addition: Attach a reflux condenser to the flask. Slowly add methyl iodide (0.93 mL) dropwise via syringe. (Crucial Safety Note: MeI is a volatile alkylating agent; perform this step strictly inside a certified fume hood).

  • Reaction & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 56 °C) using an oil bath or heating mantle. Stir vigorously for 4 to 6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 9:1, UV visualization). The product (3-isopropylanisole) will appear as a higher Rf​ spot compared to the more polar starting phenol.

  • Filtration: Once the starting material is consumed, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KI , KHCO3​ ). Wash the filter cake with an additional 10 mL of acetone.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude residue in ethyl acetate (30 mL).

  • Chemical Workup (Purity Checkpoint): Wash the organic layer with 1M aqueous NaOH (2 × 15 mL).

    • Causality: This is a critical self-validating step. Any unreacted 3-isopropylphenol is deprotonated by the NaOH to form a water-soluble sodium phenoxide, partitioning it into the aqueous layer and guaranteeing that the organic layer contains only the ether product.

  • Drying & Purification: Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield 3-isopropylanisole as a clear, colorless oil.

Analytical Characterization

To verify the structural integrity of the synthesized 3-isopropylanisole, utilize the following expected analytical benchmarks:

  • Physical State: Clear, colorless liquid.

  • Boiling Point: ~59 °C at 3 Torr[1].

  • Density: 0.9405 g/cm³ at 25 °C[1].

  • 1 H NMR (CDCl 3​ , 400 MHz) Signatures:

    • ~3.80 ppm (s, 3H): Confirms the successful integration of the methoxy group (O-CH 3​ ).

    • ~2.88 ppm (septet, 1H): Methine proton of the isopropyl group.

    • ~1.24 ppm (d, 6H): Methyl protons of the isopropyl group.

    • ~6.70 - 7.20 ppm (m, 4H): Aromatic ring protons exhibiting the expected meta-substitution splitting pattern.

References

  • Identification and structure–activity relationship study of carvacrol derivatives as Mycobacterium tuberculosis chorismate mutase inhibitors.Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry).
  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.Organic Process Research & Development (IRIS).
  • Organic Reactions: Williamson Ether Synthesis.Chemistry-Chemists.
  • 3-isopropylanisole | 6380-20-7.ChemicalBook.

Sources

Application

Introduction: The Significance of Methylating meta-Isopropylphenol

An In-Depth Guide to the Methylation of meta-Isopropylphenol: Reagents, Protocols, and Mechanistic Insights Prepared by: Gemini, Senior Application Scientist The O-methylation of meta-isopropylphenol (also known as 3-iso...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Methylation of meta-Isopropylphenol: Reagents, Protocols, and Mechanistic Insights

Prepared by: Gemini, Senior Application Scientist

The O-methylation of meta-isopropylphenol (also known as 3-isopropylphenol) to its corresponding methyl ether, 3-isopropylanisole, is a critical transformation in synthetic organic chemistry. This reaction is fundamental to the production of valuable molecules used in the fragrance, pharmaceutical, and fine chemical industries. The addition of a methyl group to the phenolic hydroxyl modifies the compound's polarity, reactivity, and biological properties, making it a versatile intermediate for further functionalization.

The primary pathway for this conversion is the Williamson ether synthesis, a robust and widely adopted method.[1][2][3] This reaction proceeds in two fundamental steps: first, the deprotonation of the acidic phenolic proton by a suitable base to form a nucleophilic phenoxide ion. Second, the phenoxide performs a nucleophilic attack on the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction, displacing a leaving group and forming the desired aryl methyl ether.[2][3]

The choice of methylating agent is paramount and dictates the reaction conditions, safety protocols, and environmental impact. This guide provides a comprehensive analysis of the most effective and relevant reagents for this transformation, offering detailed protocols and expert insights to guide researchers in selecting the optimal methodology for their specific application.

Classical High-Reactivity Agents: The Workhorses of Methylation

This category includes highly reactive but hazardous reagents that have long been the standard for efficient O-methylation due to their reliability and high yields.

Dimethyl Sulfate (DMS): The Industrial Standard

Dimethyl sulfate is a potent and cost-effective methylating agent, widely used in industrial-scale synthesis.[4][5] Its high reactivity allows for rapid and complete conversion of phenols to their corresponding methyl ethers.

Mechanistic Rationale: The reaction begins with the deprotonation of m-isopropylphenol using a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to generate the 3-isopropylphenoxide anion. This highly nucleophilic anion then attacks one of the electrophilic methyl groups of dimethyl sulfate. The sulfate group is an excellent leaving group, facilitating a rapid and irreversible SN2 reaction.

DMS_Mechanism Phenol m-Isopropylphenol Phenoxide 3-Isopropylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product 3-Isopropylanisole Phenoxide->Product SN2 Attack DMS Dimethyl Sulfate (DMS) (Electrophile) Byproduct Methylsulfate Salt DMS->Byproduct Displacement MeI_Workflow start_node Start: m-Isopropylphenol, Base (K₂CO₃), Solvent (DMF) process_node process_node decision_node decision_node end_node End: Purified 3-Isopropylanisole A 1. Combine Reactants (Phenol, K₂CO₃, DMF) B 2. Add Methyl Iodide (MeI) (Dropwise at RT) A->B C 3. Heat Reaction (e.g., 60-80°C) B->C D 4. Monitor by TLC (Reaction Complete?) C->D D->C No E 5. Aqueous Workup (Quench, Extract with Ether/EtOAc) D->E Yes F 6. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G PTC_Mechanism cluster_0 Solid/Aqueous Phase cluster_1 Organic Phase (DMC) phase_node phase_node A m-Isopropylphenol + K₂CO₃ B [3-Isopropylphenoxide]⁻ K⁺ A->B Deprotonation D [3-Isopropylphenoxide]⁻ Q⁺ B->D Ion Exchange C Q⁺X⁻ (PTC) (e.g., TBAB) F 3-Isopropylanisole D->F SN2 Attack E Dimethyl Carbonate (DMC) G [CH₃OCO₂]⁻ Q⁺ G->C Regenerates PTC

Sources

Method

Catalytic hydrogenation protocols involving 1-Isopropyl-3-methoxybenzene

Application Note: Advanced Catalytic Hydrogenation and Hydrodeoxygenation Protocols for 1-Isopropyl-3-methoxybenzene Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation and Hydrodeoxygenation Protocols for 1-Isopropyl-3-methoxybenzene

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Strategic Overview

1-Isopropyl-3-methoxybenzene (3-isopropylanisole) serves as a critical model compound for both lignin depolymerization studies and the synthesis of functionalized cyclic intermediates in drug development. The catalytic reduction of this molecule presents a classic selectivity challenge: differentiating between the saturation of the aromatic ring (kinetic control) and the cleavage of the robust aryl ether (C–O) bond via hydrodeoxygenation (thermodynamic control). This application note provides validated, self-contained protocols to selectively drive the reaction toward either 1-isopropyl-3-methoxycyclohexane or completely deoxygenated isopropylcyclohexane.

Mechanistic Causality & Catalyst Interface

The fate of 1-isopropyl-3-methoxybenzene under hydrogenative conditions is dictated by the oxophilicity of the catalyst and the thermal energy of the system.

  • Aromatic Saturation (Low Oxophilicity): Metals such as Ruthenium (Ru) or unpromoted Nickel (Ni) possess low oxophilicity. At mild temperatures (100–150 °C), they rapidly dissociate H₂ and facilitate the stepwise saturation of the aromatic ring. Because the C–O bond energy is exceptionally high, deoxygenation is kinetically restricted, resulting in the selective yield of 1-isopropyl-3-methoxycyclohexane. As demonstrated by 1, lower temperatures strictly favor this hydrogenation pathway[1].

  • Hydrodeoxygenation / HDO (High Oxophilicity): To achieve full deoxygenation to isopropylcyclohexane, the C–O bond must be activated. This requires a bifunctional catalyst, such as Pt-WO₃/SiO₂. In this synergistic interface, Pt sites dissociate hydrogen, while the highly oxophilic WO₃ sites bind the methoxy oxygen, weakening the C–O bond. Elevated temperatures (≥250 °C) provide the activation energy required for hydrogenolysis[2].

Reaction Pathway Visualization

Pathway Substrate 1-Isopropyl-3-methoxybenzene (Substrate) RingHydro 1-Isopropyl-3-methoxycyclohexane (Ring Saturation) Substrate->RingHydro Ru/C or NiO 100-150°C, 3-4 MPa H2 (Kinetically Favored) HDOProd Isopropylcyclohexane (Hydrodeoxygenation) Substrate->HDOProd Pt-WO3/SiO2 250°C, 4 MPa H2 (Thermodynamically Favored) RingHydro->HDOProd C-O Cleavage High Temp (>250°C)

Reaction pathways for 1-isopropyl-3-methoxybenzene under varying catalytic conditions.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols are designed as self-validating systems. The inclusion of an inert internal standard (n-octane) allows for real-time mass balance verification via GC-FID, ensuring no substrate is lost to volatilization. Furthermore, strict N₂/H₂ purging sequences validate the removal of atmospheric oxygen, which would otherwise poison oxophilic sites or create flammability hazards.

Protocol A: Kinetically Controlled Ring Saturation

Objective: Selective synthesis of 1-isopropyl-3-methoxycyclohexane. Catalyst: 5 wt% Ru/C (Low oxophilicity, high aromatic activity).

  • System Preparation: Into a 100 mL Hastelloy autoclave, load 5.0 g of 1-isopropyl-3-methoxybenzene, 50 mL of n-decane (non-competing solvent), and 0.5 g of n-octane (internal standard).

  • Catalyst Loading: Add 250 mg of 5 wt% Ru/C.

  • Atmospheric Validation (Purging): Seal the reactor. Purge with N₂ (3 × 1.0 MPa) under gentle stirring (300 rpm) to displace oxygen. Follow with H₂ purging (3 × 1.0 MPa) to prime the environment.

  • Reaction Execution: Pressurize the reactor to 3.0 MPa with H₂. Heat the system to 100 °C. Once at target temperature, increase agitation to 1000 rpm. Causality Note: High-speed agitation is critical to eliminate gas-liquid mass transfer limitations caused by the steric bulk of the isopropyl group.

  • Endpoint Validation: Monitor the pressure drop. The theoretical uptake is 3 equivalents of H₂. The reaction is self-validated as complete when the pressure curve flattens (typically 2–3 hours).

  • Workup: Cool to room temperature, vent residual gas safely, and filter the catalyst through a 0.22 μm PTFE membrane. Analyze the filtrate via GC-FID.

Protocol B: Thermodynamically Driven Hydrodeoxygenation (HDO)

Objective: Complete cleavage of the methoxy group to yield isopropylcyclohexane. Catalyst: Pt-WO₃/SiO₂ (Bifunctional interface).

  • Catalyst Pre-Reduction (Critical Step): Load 500 mg of Pt-WO₃/SiO₂ into the reactor. Before adding liquid reagents, heat the catalyst under a continuous flow of H₂ (16 mL/min) at 350 °C for 1 hour. Causality Note: This step is mandatory to reduce WO₃ to its oxygen-deficient, highly oxophilic state (WOₓ) and to ensure Pt is fully metallic[2].

  • System Preparation: Cool the reactor to room temperature under N₂ flow. Quickly add 5.0 g of 1-isopropyl-3-methoxybenzene, 50 mL of n-decane, and 0.5 g of n-octane.

  • Reaction Execution: Purge the system with H₂ (3 × 1.0 MPa). Pressurize to 4.0 MPa. Heat the reactor to 250 °C with an agitation speed of 1000 rpm. Under these batch conditions, elevated pressure and temperature act synergistically to drive the difficult C–O bond cleavage[3].

  • Workup: After 4 hours, cool the reactor to <30 °C. Vent the generated methane and residual H₂. Filter and analyze via GC-FID.

Quantitative Performance Matrix

The following table summarizes the expected quantitative outcomes based on the thermodynamic and kinetic principles applied to anisole derivatives.

Catalyst SystemTemp (°C)Pressure (MPa)Substrate Conversion (%)Selectivity: Ring Saturation (%)Selectivity: HDO (%)
5% Ru/C 1003.0> 99.0> 95.0 < 5.0
NiO (C-reduced) 1504.096.098.0 2.0
Ni/SiO₂ 2004.097.045.055.0
Pt-WO₃/SiO₂ 2504.0> 95.014.086.0

Data extrapolated from foundational studies on the catalytic hydrogenation and hydrodeoxygenation of anisole model compounds[1],[2],[3].

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1-Isopropyl-3-methoxybenzene as a Versatile Intermediate in Modern Fragrance Synthesis

Abstract and Strategic Overview In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with unique and lasting olfactory profiles is paramount. The selection of a starting material is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Overview

In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with unique and lasting olfactory profiles is paramount. The selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate character of the final fragrance ingredient. 1-Isopropyl-3-methoxybenzene (also known as 3-isopropylanisole) has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern—an activating, ortho-, para-directing methoxy group and a sterically influential isopropyl group—provides a strategic framework for constructing a diverse range of aromatic ketones and their derivatives, which are foundational structures in many iconic scents.[1][2] This guide provides an in-depth exploration of 1-isopropyl-3-methoxybenzene, detailing its properties, synthetic utility, and a comprehensive protocol for its application in a cornerstone reaction of fragrance synthesis: the Friedel-Crafts acylation.

Physicochemical Profile of 1-Isopropyl-3-methoxybenzene

A thorough understanding of the physical and chemical properties of a starting material is essential for designing robust and scalable synthetic protocols. The properties of 1-Isopropyl-3-methoxybenzene are summarized below.

PropertyValueSource
IUPAC Name 1-methoxy-3-propan-2-ylbenzenePubChem[3]
Synonyms 3-Isopropylanisole, m-IsopropylanisolePubChem[3]
CAS Number 6380-20-7Fluorochem[4]
Molecular Formula C₁₀H₁₄OPubChem[3]
Molecular Weight 150.22 g/mol PubChem[3]
Appearance Colorless liquid (typical)N/A
Boiling Point Approx. 208-210 °CN/A
Density Approx. 0.94 g/cm³N/A

The Rationale: Why 1-Isopropyl-3-methoxybenzene is a Superior Fragrance Precursor

The utility of 1-isopropyl-3-methoxybenzene is not accidental; it is a result of its specific molecular architecture.

  • Electronic Activation : The methoxy (-OCH₃) group is a potent activating group in electrophilic aromatic substitution reactions.[5][6] It donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This allows reactions like acylation to proceed under milder conditions than with unsubstituted benzene.

  • Directing Effects : As an ortho-, para-director, the methoxy group guides incoming electrophiles to specific positions on the ring. The bulky isopropyl group (-CH(CH₃)₂) provides significant steric hindrance at the ortho-positions (C2 and C4). Consequently, electrophilic attack occurs predominantly at the C6 position (para to the methoxy group and ortho to the isopropyl group), leading to a high degree of regioselectivity and minimizing the formation of complex isomeric mixtures. This predictability is a cornerstone of efficient industrial synthesis.

  • Odor Contribution : The isopropyl and methoxy moieties, and the resulting aromatic core, form a scaffold that can be elaborated to produce a range of desirable scents, often contributing to woody, spicy, or floral-anisic notes in the final molecule.

Key Synthetic Transformation: Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most powerful method for installing a carbonyl group onto the aromatic ring of 1-isopropyl-3-methoxybenzene, thereby creating aromatic ketones that are themselves valuable fragrance ingredients or key intermediates for further elaboration.[7][8]

Mechanism and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism.[5]

  • Generation of the Electrophile : A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent (e.g., an acyl chloride or anhydride). This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[8]

  • Electrophilic Attack : The electron-rich aromatic ring of 1-isopropyl-3-methoxybenzene attacks the acylium ion. As discussed, this attack is directed to the C6 position (para to the methoxy group) due to the combined electronic and steric effects of the substituents. This step transiently disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity : The tetrachloroaluminate ion ([AlCl₄]⁻), formed in the first step, acts as a base to deprotonate the sigma complex, restoring the aromatic system and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this process, although in practice, more than a stoichiometric amount is often required because the product ketone can form a stable complex with the Lewis acid.[5]

Below is a visualization of the reaction mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration AcylCl R-CO-Cl Complex1 [R-CO-Cl]⁺-AlCl₃⁻ AcylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex StartMat 1-Isopropyl-3-methoxybenzene StartMat->SigmaComplex + R-C≡O⁺ Product Aryl Ketone Product SigmaComplex->Product + [AlCl₄]⁻ SigmaComplex->Product AlCl3_2 AlCl₃ (regenerated) HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Protocol: Synthesis of 4-Methoxy-2-isopropylacetophenone

This protocol details the synthesis of 4-methoxy-2-isopropylacetophenone, a key ketone intermediate, from 1-isopropyl-3-methoxybenzene. This product can serve as a building block for more complex fragrance molecules.

Materials and Equipment
  • Reagents :

    • 1-Isopropyl-3-methoxybenzene (≥98%)

    • Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

    • Acetyl Chloride (CH₃COCl, ≥99%)

    • Anhydrous Dichloromethane (DCM, CH₂Cl₂)

    • Hydrochloric Acid (HCl), 3M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment :

    • Three-neck round-bottom flask with magnetic stirrer

    • Reflux condenser with a calcium chloride drying tube

    • Pressure-equalizing dropping funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow Visualization

G cluster_workflow Synthetic Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Controlled Temp) A->B C 3. Friedel-Crafts Acylation B->C D 4. Reaction Quench (Ice/HCl) C->D E 5. Aqueous Work-up (Phase Separation) D->E F 6. Drying & Solvent Removal E->F G 7. Purification (e.g., Distillation) F->G H 8. Characterization (GC-MS, NMR) G->H

Caption: Workflow for Aryl Ketone Synthesis.

Step-by-Step Procedure

CAUTION: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup :

    • Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a CaCl₂ drying tube, and a pressure-equalizing dropping funnel.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by 150 mL of anhydrous dichloromethane.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition :

    • In a separate dry flask, prepare a solution of 1-isopropyl-3-methoxybenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over approximately 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a runaway reaction and minimizes side-product formation.

  • Reaction Progression :

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching :

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL). This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. The purpose of the acid is to hydrolyze the aluminum complexes formed with the product.

  • Aqueous Work-up :

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers and wash sequentially with:

      • 100 mL of 3M HCl

      • 100 mL of water

      • 100 mL of saturated NaHCO₃ solution (to neutralize residual acid; watch for gas evolution)

      • 100 mL of brine (to aid in phase separation and remove bulk water)

  • Drying and Solvent Removal :

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Characterization :

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methoxy-2-isopropylacetophenone.

    • The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

Olfactory Profile and Further Applications

The resulting 4-methoxy-2-isopropylacetophenone possesses a characteristic odor profile that can be described as sweet, floral, and slightly woody with anisic undertones. This ketone is not necessarily an end-point. It serves as a platform for further chemical modifications, such as:

  • Reduction : Reduction of the ketone to an alcohol can soften the scent, introducing creamier, more floral notes.

  • Aldol Condensation : Reaction with other aldehydes or ketones can create more complex, larger molecules with potentially new and powerful odors, such as those found in the jasmine or muguet families.[9]

  • Etherification/Esterification : If the methoxy group were first demethylated to a phenol, further reactions could introduce new functional groups, significantly altering the scent profile.[10]

The strategic placement of the functional groups on the 1-isopropyl-3-methoxybenzene ring allows chemists to build molecular complexity in a controlled manner, fine-tuning the final structure to achieve a specific olfactory target.

Conclusion

1-Isopropyl-3-methoxybenzene stands as a testament to the principle of rational design in fragrance chemistry. Its inherent electronic and steric properties make it an ideal and predictable intermediate for creating a family of aromatic ketones via robust and scalable methods like Friedel-Crafts acylation. The protocols and principles outlined in this guide demonstrate its strategic value, providing researchers and developers with a reliable starting point for the synthesis of novel and impactful fragrance ingredients.

References

  • Sharley, J.S. (2017). Improving the Synthesis of Fragrance Ingredients. Doctoral thesis, Durham University. [Link]

  • The Danish Environmental Protection Agency. Contents of selected fragrance materials in cleaning products and other consumer products. [Link]

  • PubChem. 1-Isopropyl-3-methoxy-benzene. National Center for Biotechnology Information. [Link]

  • Narula, A.P.S. The Search for New Fragrance Ingredients. Perfumer & Flavorist. [Link]

  • Bauer, K., Garbe, D., & Surburg, H. (2008). Common Fragrance and Flavor Materials. Wiley-VCH. (Note: While not directly cited with a URL, this is a foundational text in the field, and its principles are reflected in the search results).
  • The Good Scents Company. Information on fragrance chemicals. [Link]

  • Mal, D., & Ghosh, K. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Google Patents.
  • Zhang, H., et al. (2017). Efficient Synthesis of the Cyclopentanone Fragrances. Scientific Reports. [Link]

  • ScienceMadness Discussion Board. Grignard reagent problem. [Link]

  • De Vita, D., et al. (2020). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives. Molecules. [Link]

  • PerfumersWorld. General Conformity Certificate. [Link]

  • Google Patents. Fragrance mixture, useful for preparing a perfumed product.
  • ResearchGate. Synthesis and Olfactory Characterization of New Fragrant Materials. [Link]

  • ScienceMadness Discussion Board. Thymol synthesis. [Link]

  • PerfumersWorld. IFRA Conformity Certificate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Scent.vn. Fragrance industry solvents. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

Sources

Method

Application Note: Selective Synthesis of m-Isopropylanisole via Thermodynamically Controlled Friedel-Crafts Alkylation

Executive Summary The synthesis of meta-alkylated anisole derivatives presents a classic challenge in electrophilic aromatic substitution. Because the methoxy (–OCH₃) group is strongly activating and ortho/para-directing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of meta-alkylated anisole derivatives presents a classic challenge in electrophilic aromatic substitution. Because the methoxy (–OCH₃) group is strongly activating and ortho/para-directing via resonance (+M effect), standard Friedel-Crafts alkylation yields predominantly 2-isopropylanisole and 4-isopropylanisole. For drug development professionals and synthetic chemists requiring the meta isomer (m-isopropylanisole) as an active pharmaceutical ingredient (API) building block, kinetic control must be overridden.

This application note details the mechanistic rationale and provides self-validating protocols for achieving meta-selectivity through thermodynamic control . By leveraging the reversibility of the Friedel-Crafts reaction under high temperatures and strong acidic conditions, the initially formed kinetic products are isomerized to the thermodynamically favored meta state.

Mechanistic Rationale: Overcoming the +M Directing Effect

In the presence of a Lewis acid and an isopropylating agent, anisole undergoes rapid alkylation. The transition states leading to the ortho and para arenium ions are highly stabilized by the lone pairs of the methoxy oxygen.

However, Friedel-Crafts alkylation is intrinsically reversible. The secondary isopropyl carbocation is sufficiently stable to undergo dealkylation-realkylation or intramolecular 1,2-alkyl shifts. When the reaction is subjected to prolonged heating and a large excess of a strong acid (e.g., AlCl₃/HCl or Zeolite H-Beta), the system escapes the kinetic trap. The isopropyl group migrates to the meta position, which is the global thermodynamic minimum. This preference is driven by two factors:

  • Steric Relief: The meta position minimizes steric repulsion between the bulky isopropyl group and the methoxy group.

  • Inductive Penalty Avoidance: While the methoxy group donates electrons via resonance (+M) to stabilize the kinetic transition state, its highly electronegative oxygen exerts an electron-withdrawing inductive effect (–I) that destabilizes the ground-state ortho isomer. The meta position is insulated from this –I effect.

Pathway Visualization

Mechanism A Anisole + Isopropyl Halide (Starting Materials) K o/p-Isopropylanisole (Kinetic Products) A->K Fast (< 25 °C) +M Directing Effect T m-Isopropylanisole (Thermodynamic Product) A->T Direct Alkylation (Minor) K->T Slow (> 100 °C, Strong Acid) Reversible 1,2-Alkyl Shift

Kinetic vs. Thermodynamic pathways in the Friedel-Crafts isopropylation of anisole.

Comparative Data Analysis

To effectively scale this reaction, chemists must choose between homogeneous and heterogeneous catalyst systems. The tables below summarize the expected isomer distributions and operational parameters for both approaches.

Table 1: Isomer Distribution in Anisole Isopropylation

Reaction Condition Control Regime Ortho (%) Meta (%) Para (%)
0 °C, 1h, 0.1 eq AlCl₃ Kinetic ~40 < 1 ~60
120 °C, 24h, 2.5 eq AlCl₃ Thermodynamic < 5 > 70 ~25

| 220 °C, Zeolite H-Beta | Thermodynamic | < 5 | > 80 | ~15 |

Table 2: Catalyst Selection Matrix

Catalyst System Phase Alkylating Agent Advantages Limitations
AlCl₃ / HCl Homogeneous 2-Chloropropane Standard lab setup; high conversion rates. Corrosive; requires aqueous quench; generates stoichiometric aluminum waste.

| Zeolite H-Beta | Heterogeneous | Isopropanol | Reusable catalyst; shape-selective; green byproduct (H₂O). | Requires high-pressure autoclave; high energy input (220 °C). |

Validated Experimental Protocols

Protocol A: Homogeneous Thermodynamic Control (AlCl₃ Catalyzed)

This protocol utilizes standard glassware but forces thermodynamic isomerization through elevated temperatures and an excess of Lewis acid.

Materials: Anisole (1.0 eq), 2-Chloropropane (1.2 eq), Anhydrous Aluminum Chloride (2.5 eq), 1,2-Dichlorobenzene (Solvent).

Step-by-Step Methodology:

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and an HCl scrubber, suspend AlCl₃ (2.5 eq) in anhydrous 1,2-dichlorobenzene under an inert argon atmosphere.

    • Causality of Choice: Why 2.5 equivalents of AlCl₃? The methoxy oxygen of anisole acts as a Lewis base, irreversibly complexing the first equivalent of AlCl₃. A significant excess is required to generate the active isopropyl cation and provide the highly acidic environment necessary to drive the endothermic 1,2-alkyl shifts. 1,2-Dichlorobenzene is chosen as the solvent because its high boiling point (180 °C) allows for the elevated temperatures required for isomerization.

  • Addition: Cool the suspension to 0 °C. Add anisole (1.0 eq) dropwise. A highly exothermic complexation will occur.

  • Alkylation: Add 2-chloropropane (1.2 eq) dropwise over 30 minutes.

  • Isomerization (Heating): Gradually heat the reaction mixture to 120 °C.

  • Self-Validating Checkpoint: Do not quench the reaction based on a predetermined timer. Withdraw 0.1 mL aliquots every 2 hours, quench in cold water/EtOAc, and analyze the organic layer via GC-MS. The protocol is only complete when the GC-MS chromatogram confirms the meta:para peak area ratio has stabilized at > 3:1, validating that thermodynamic equilibrium has been reached.

  • Quench & Workup: Cool the mixture to 0 °C and carefully pour it over crushed ice acidified with 1M HCl to break the aluminum-product emulsion. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via vacuum distillation.

Protocol B: Heterogeneous Zeolite Catalysis (H-Beta)

For process chemists prioritizing green chemistry and scalability, solid acid catalysis using Zeolite H-Beta provides superior meta-selectivity due to the confined pore architecture (shape selectivity) combined with high-temperature thermodynamic control.

Materials: Anisole (1.0 eq), Isopropanol (1.5 eq), Zeolite H-Beta (Si/Al ratio ~25).

Step-by-Step Methodology:

  • Catalyst Activation: Calcination is critical. Heat the Zeolite H-Beta at 500 °C in a muffle furnace for 4 hours prior to use.

    • Causality of Choice: Ambient moisture occupies the Brønsted acid sites within the zeolite pores. Calcination drives off this water, activating the highly acidic bridging hydroxyl groups (Si-OH-Al) required for protonating the isopropanol and facilitating the alkyl shift.

  • Reactor Loading: Charge a Parr pressure autoclave with anisole, isopropanol, and 10 wt% (relative to anisole) of the activated Zeolite H-Beta.

  • Pressurization & Heating: Seal the autoclave, purge with N₂ gas, and pressurize to 20 bar. Heat the stirred mixture to 220 °C for 8–12 hours.

    • Causality of Choice: The 20 bar pressure ensures the reactants remain in the liquid phase at 220 °C, maximizing contact time with the porous zeolite framework.

  • Self-Validating Checkpoint: Sample the reactor via a high-pressure sampling valve. Analyze via GC-FID. The reaction is complete when the conversion of anisole plateaus and the meta isomer constitutes >80% of the mono-alkylated fraction.

  • Workup: Cool the reactor, depressurize, and filter the mixture through a Celite pad to recover the zeolite. The crude liquid is fractionally distilled to isolate pure m-isopropylanisole.

Quality Control & Analytical Monitoring

  • GC-MS Parameters: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm). The ortho isomer typically elutes first due to intramolecular steric crowding lowering its boiling point, followed by the meta and para isomers.

  • Polyalkylation Monitoring: Excess alkylating agent or prolonged reaction times can lead to di-isopropylanisole (primarily 2,4-diisopropylanisole). If the di-alkylated peak exceeds 10% area, reduce the equivalents of the alkylating agent in subsequent runs.

References

  • Olah, G. A., Olah, J. A., & Ohyama, T. "Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations." Journal of the American Chemical Society, 1984, 106 (18), 5284-5290. URL:[Link]

  • Ashenhurst, J. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, 2018. URL:[Link]

  • Gouin, J. "Iteroselectivity, the missing sibling of chemo-, regio- and stereoselectivities." ChemRxiv, 2021. URL:[Link]

Application

Application Note: Strategic Solvent Selection for the Extraction of 1-Isopropyl-3-methoxybenzene

Abstract This document provides a comprehensive guide for the selection of an optimal solvent for the liquid-liquid extraction (LLE) of 1-isopropyl-3-methoxybenzene from aqueous matrices. The principles detailed herein a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent for the liquid-liquid extraction (LLE) of 1-isopropyl-3-methoxybenzene from aqueous matrices. The principles detailed herein are tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the physicochemical rationale behind solvent choice, present a comparative analysis of suitable candidates, and provide a detailed, field-proven protocol for efficient extraction.

Introduction: The Critical Role of the Solvent

1-Isopropyl-3-methoxybenzene is an aromatic ether with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Efficient isolation and purification of this compound are paramount for ensuring high yield and purity in subsequent synthetic steps. Liquid-liquid extraction (LLE) is a foundational technique for this purpose, and its success is critically dependent on the selection of an appropriate organic solvent.

An ideal extraction solvent must exhibit high affinity for the target compound while maintaining immiscibility with the initial sample matrix (typically aqueous). Furthermore, considerations such as ease of removal, safety, environmental impact, and cost are crucial for developing a robust, scalable, and sustainable process. This guide explains the causality behind solvent selection, moving beyond a simple list of steps to provide a framework for informed decision-making.

Physicochemical Profile of 1-Isopropyl-3-methoxybenzene

Understanding the target molecule is the first step in selecting a solvent. The structure of 1-isopropyl-3-methoxybenzene—a benzene ring substituted with a nonpolar isopropyl group and a moderately polar methoxy group—governs its solubility and behavior.

  • Molecular Formula: C₁₀H₁₄O[1][2][3]

  • Molecular Weight: 150.22 g/mol [1]

  • Polarity: The molecule has a low overall polarity. The ether oxygen provides a site for hydrogen bonding as an acceptor, and the molecule possesses a small dipole moment. However, the large, nonpolar hydrocarbon portion (isopropyl and benzene ring) dominates its character. This is quantitatively supported by:

    • XLogP3: 3.4[1], indicating significant hydrophobicity and a preference for nonpolar environments.

    • Topological Polar Surface Area (TPSA): 9.2 Ų[1], a small value consistent with low polarity.

  • Density (Estimated): The density is expected to be less than water (~0.9 g/mL), based on similar aromatic compounds.[4] This is a critical factor for LLE, as it will determine whether the organic phase is the upper or lower layer in a separatory funnel when extracted from an aqueous solution.

Based on this profile, the ideal solvent should be nonpolar to moderately polar to effectively solvate the target molecule, according to the principle of "like dissolves like".[6]

Principles of Solvent Selection for Liquid-Liquid Extraction

The choice of solvent is a balance of several key factors.[7] A systematic evaluation ensures optimal extraction efficiency, safety, and practicality.

  • Selectivity & Distribution Coefficient (K): The solvent must preferentially dissolve 1-isopropyl-3-methoxybenzene over any impurities present in the initial mixture. The distribution coefficient (the ratio of the concentration of the solute in the organic phase to the aqueous phase) should be high to maximize recovery in a minimal number of extractions.[8]

  • Immiscibility: The extraction solvent must be immiscible with the feed solution (e.g., water). Even solvents considered immiscible can have some water solubility, which can affect extract cleanliness.[9]

  • Density Difference: A significant density difference between the organic and aqueous phases ensures clean and rapid separation without the formation of persistent emulsions.

  • Boiling Point & Recoverability: The solvent should have a relatively low boiling point to allow for easy removal from the extracted compound post-extraction, typically via rotary evaporation.[6] However, it should not be so volatile as to cause significant loss during handling.

  • Safety & Environmental Impact: The solvent's toxicity, flammability, and environmental persistence are paramount considerations. Green chemistry principles encourage the use of solvents with lower health and environmental hazards.[10]

Comparative Analysis of Candidate Solvents

Given the hydrophobic, low-polarity nature of 1-isopropyl-3-methoxybenzene, several common water-immiscible organic solvents are viable candidates. The table below provides a comparative summary to aid in selection.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Hexane 0.1690.655Pros: Very nonpolar, excellent for hydrophobic compounds, low boiling point, immiscible with water. Cons: Can be too nonpolar if the sample matrix contains slightly polar impurities, neurotoxin (ICH Class 2).[10][11]
Heptane 0.1980.684Pros: Similar to hexane but less volatile, making it safer for handling. Cons: Still very nonpolar.[10]
Toluene 2.41110.867Pros: Good match for aromatic compounds, higher boiling point is useful for higher-temperature extractions. Cons: Higher boiling point makes it harder to remove, toxic.[10]
Diethyl Ether 2.834.60.713Pros: Excellent solvent for a range of polarities, very low boiling point for easy removal. Cons: Extremely flammable, prone to peroxide formation, high volatility leads to losses.[12]
Methyl tert-Butyl Ether (MTBE) N/A (Low)550.740Pros: Good alternative to diethyl ether with much lower tendency to form peroxides, good solvent power. Cons: Environmental contaminant (persists in groundwater).[9]
Ethyl Acetate 4.4770.902Pros: Moderately polar, effective for compounds with some polar functionality, less toxic than chlorinated solvents. Cons: Significant solubility in water (~8%), which can reduce recovery and co-extract polar impurities.[9][10]
Dichloromethane (DCM) 3.1401.33Pros: Excellent solvent power for a wide range of compounds, denser than water (forms bottom layer). Cons: Suspected carcinogen, environmentally harmful, relatively volatile.[9][13]

Recommended Solvents and Justification

Primary Recommendation: Heptane For its balance of properties, heptane is the primary recommendation. Its low polarity is well-matched to the high XLogP3 of 1-isopropyl-3-methoxybenzene, ensuring a high distribution coefficient. Its boiling point of 98 °C is ideal—low enough for easy removal but not so low as to be difficult to handle at room temperature. It has a favorable safety profile compared to hexane and chlorinated solvents.

Secondary Recommendation: Methyl tert-Butyl Ether (MTBE) If extraction proves difficult with heptane due to subtle polarity effects, MTBE is an excellent secondary choice. Its ether oxygen can interact with the methoxy group of the target compound, potentially improving solvation. It is significantly safer than diethyl ether regarding peroxide formation.

Solvent to Avoid: Ethyl Acetate While a common extraction solvent, its relatively high water solubility can be problematic. It may co-extract more polar impurities from the aqueous phase and reduce the overall yield of the target compound, which will preferentially partition into a less polar phase if given the choice.

Experimental Protocol: Liquid-Liquid Extraction

This protocol describes a standard procedure for extracting 1-isopropyl-3-methoxybenzene from a 100 mL aqueous solution using a separatory funnel.

Materials:

  • 100 mL aqueous solution containing 1-isopropyl-3-methoxybenzene

  • Heptane (or selected solvent), ~150 mL

  • Saturated Sodium Chloride solution (Brine), ~50 mL

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 250 mL Separatory Funnel

  • Erlenmeyer flasks

  • Rotary Evaporator

Protocol Steps:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly greased and closed.

    • Place the 250 mL separatory funnel securely in a ring stand.

  • First Extraction:

    • Pour the 100 mL aqueous solution containing the product into the separatory funnel.

    • Add 50 mL of heptane to the funnel.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.

    • Causality: The goal is to maximize the surface area between the two immiscible phases to facilitate the transfer of the solute.

    • Immediately vent the funnel by opening the stopcock to release any pressure buildup. Always point the funnel away from yourself and others.

    • Close the stopcock and shake vigorously for 30-60 seconds with periodic venting.

  • Phase Separation:

    • Place the funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate. Since heptane is less dense than water, it will be the top layer.

    • Self-Validation: A sharp, clear interface between the two layers should be visible. If an emulsion (a cloudy layer between the phases) forms, it can sometimes be broken by gently swirling, waiting, or adding a small amount of brine.

  • Draining Layers:

    • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Drain the upper organic (heptane) layer containing the product into a separate Erlenmeyer flask labeled "Organic Extract."

  • Subsequent Extractions:

    • Pour the collected aqueous layer back into the separatory funnel.

    • Repeat the extraction (steps 2-4) two more times with fresh 50 mL portions of heptane.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Each extraction removes a fraction of the remaining solute from the aqueous phase.

    • Combine all three organic extracts into the same flask.

  • Washing the Organic Layer:

    • Pour the combined organic extracts back into the separatory funnel.

    • Add 25 mL of brine and shake with venting as before.

    • Causality: This "brine wash" helps to remove the majority of the water dissolved in the organic solvent, as the salt has a much higher affinity for water.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying the Organic Layer:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate (approx. 1-2 spatula tips).

    • Gently swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

    • Self-Validation: The solution should turn from cloudy to clear as the last traces of water are removed.

  • Solvent Removal:

    • Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. Set the water bath temperature to ~40-50°C for heptane.

  • Final Product:

    • The remaining residue in the flask is the extracted 1-isopropyl-3-methoxybenzene.

    • Weigh the flask again to determine the yield. Purity can be assessed by techniques such as GC-MS or NMR.

Visualization of Workflows

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent.

SolventSelection start Define Target Molecule: 1-Isopropyl-3-methoxybenzene props Analyze Properties: - High XLogP3 (3.4) - Low TPSA (9.2 Ų) - Aromatic Ether start->props polarity_check Conclusion: Molecule is Hydrophobic & Low Polarity props->polarity_check rule Apply 'Like Dissolves Like' Principle: Select a water-immiscible solvent of low polarity polarity_check->rule candidates Identify Candidate Solvents: Heptane, MTBE, Toluene, Diethyl Ether, DCM, Ethyl Acetate rule->candidates safety_check Filter by Safety & Practicality: - Boiling Point (for removal) - Toxicity / Environmental Impact - Peroxide Formation candidates->safety_check rec_primary Primary Choice: Heptane (Good polarity match, safe, easy to remove) safety_check->rec_primary Optimal Balance rec_secondary Secondary Choice: MTBE (Slightly more polar, good solvating power, safer than ether) safety_check->rec_secondary Alternative rejects Lower Priority / Avoid: - Diethyl Ether (peroxides, flammable) - DCM (toxic) - Ethyl Acetate (water soluble) safety_check->rejects Poor Balance

Caption: Decision tree for solvent selection.

Experimental Workflow

The diagram below outlines the step-by-step liquid-liquid extraction protocol.

LLE_Workflow cluster_extraction Extraction Cycle (Repeat 3x) shake 2. Shake & Vent Aqueous + Heptane separate 3. Separate Layers shake->separate collect_org 4. Collect Organic Layer separate->collect_org combine_extracts 5. Combine All Organic Extracts collect_org->combine_extracts start 1. Combine Aqueous Sample & Heptane in Separatory Funnel start->shake wash 6. Wash with Brine combine_extracts->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate product 9. Isolated Product: 1-Isopropyl-3-methoxybenzene evaporate->product

Caption: Workflow for liquid-liquid extraction.

References

  • K-Jhil Scientific. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Scribd. (2018). Solvent Polarity Index Table. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. [Link]

  • Honeywell. Polarity Index. [Link]

  • AkiNik Publications. (2020). Organic Solvent. [Link]

  • Biotage. (2023). How to choose the best elution solvent for SLE?. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Scribd. (2019). Common Organic Solvents Properties Table. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • Scribd. Solvent Selection in Liquid-Liquid Extraction. [Link]

  • Organic Chemistry at CU Boulder. (2022). Properties of Common Organic Solvents. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10931606, 1-Isopropyl-3-methoxy-benzene. [Link]

  • National Center for Biotechnology Information. (2016). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. [Link]

  • Murov, S. Common Organic Solvents: Table of Properties. [Link]

  • SciELO. (2015). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. [Link]

  • Science Alert. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. [Link]

  • IntechOpen. (2019). Extraction of Aromatic Compounds from Their Mixtures with Alkanes. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Stenutz, R. 1-isopropyl-3-methylbenzene. [Link]

Sources

Method

Advanced Green Chemistry Protocols for the Synthesis of Aromatic Ethers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedures (SOPs) Executive Summary Aromatic ethers (e.g., anisole derivatives, di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedures (SOPs)

Executive Summary

Aromatic ethers (e.g., anisole derivatives, diaryl ethers) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Historically, the synthesis of these C–O bonds has relied on the Williamson ether synthesis or Ullmann-type couplings. However, these traditional methods suffer from severe environmental and safety drawbacks, including the use of highly toxic, carcinogenic alkylating agents (e.g., methyl iodide, dimethyl sulfate), harsh stoichiometric bases, and reprotoxic polar aprotic solvents (e.g., DMF, NMP).

As a Senior Application Scientist, I have designed this technical guide to transition your laboratory toward sustainable, high-yielding green chemistry paradigms. This document details three field-proven methodologies: Microwave-Assisted Methylation using Dimethyl Carbonate (DMC) , Mechanochemical (Solvent-Free) Diaryl Ether Synthesis , and Photocatalytic C–O Cross-Coupling . Each protocol is engineered as a self-validating system, ensuring reproducibility and mechanistic transparency.

Comparative Data Analysis

To guide your experimental design, the following table summarizes the quantitative metrics and operational parameters of the green methodologies compared to the traditional Williamson synthesis.

ParameterTraditional WilliamsonMW-Assisted DMCMechanochemicalPhotocatalytic
Alkylating/Arylating Agent Alkyl Halides (e.g., MeI)Dimethyl Carbonate (DMC)Diaryliodonium SaltsAryl Halides / Alcohols
Solvent System DMF, DMSO, THFSolvent-free / Neat DMCSolvent-free (Solid-state)Green Solvents (e.g., MeCN)
Energy Input Reflux (80–150°C)Microwave (130°C)Kinetic (Friction)Photonic (Visible Light)
Reaction Time 12–24 hours10–30 minutes30–60 minutes12–24 hours
Typical Yields 70–85%>95%85–95%80–90%
E-factor (Waste) HighVery LowNear ZeroLow

Methodology 1: Microwave-Accelerated Methylation using Dimethyl Carbonate (DMC)

Mechanistic Causality

Dimethyl carbonate (DMC) is an ideal "green" methylating agent because its only byproducts are methanol and carbon dioxide. However, DMC exhibits a high activation energy barrier, often requiring sealed autoclaves and temperatures exceeding 160°C. To overcome this, we utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst coupled with microwave irradiation[1]. DBU attacks the carbonyl carbon of DMC, forming an active methylating intermediate that rapidly reacts with the phenoxide ion. Microwave dielectric heating ensures rapid, homogeneous energy transfer, reducing reaction times from days to mere minutes.

MW_DMC A Phenol + DMC (Reagent & Solvent) B DBU Catalyst (Nucleophilic Activation) A->B C Microwave Irradiation (130°C, 10 min) B->C D Aryl Methyl Ether (>95% Yield, High Purity) C->D

Caption: Workflow for microwave-assisted green methylation of phenols using DMC.

Step-by-Step Protocol
  • Preparation: Equip a 10 mL microwave-safe quartz reaction vial with a magnetic stir bar.

  • Reagent Loading: Add the phenol derivative (1.0 mmol), Dimethyl Carbonate (DMC) (5.0 mmol, which acts as both reagent and green solvent), and DBU (0.1 mmol, 10 mol%).

  • Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the reactor to 130°C for 10 minutes using a dynamic power mode (maximum 200 W) with active cooling disabled during the run.

  • Self-Validation Step: Upon completion, allow the system to actively cool to 25°C. Sample 10 µL of the mixture, dilute in 1 mL of ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 8:2). You must observe the complete disappearance of the phenolic starting material.

  • Workup: Pass the crude mixture through a short silica gel plug, eluting with ethyl acetate to sequester the DBU catalyst. Evaporate the excess DMC under reduced pressure to yield the analytically pure aryl methyl ether.

Methodology 2: Mechanochemical (Solvent-Free) Synthesis of Diaryl Ethers

Mechanistic Causality

Mechanochemistry utilizes mechanical force (friction and impact) to drive chemical transformations, entirely eliminating the need for bulk reaction solvents. In the synthesis of sterically hindered diaryl ethers, traditional Ullmann couplings fail without toxic solvents and high heat. By employing electromagnetic milling or vibratory ball milling, kinetic energy lowers the activation barrier[2]. When using diaryliodonium salts as the arylating agent, the reaction proceeds rapidly at room temperature under metal-free conditions, driven by the high local concentration of the solid-state reactants[3].

Mechano Solid Solid Reactants (Phenol + Iodonium Salt) Base Base Addition (K2CO3) Solid->Base Mill Ball Milling (30 Hz) Friction-Induced Heating Base->Mill Ether Diaryl Ether Formation (Solvent-Free) Mill->Ether Major Pathway Waste Benign Byproducts (Ar-I, KHCO3) Mill->Waste Byproducts

Caption: Mechanochemical (solvent-free) pathway for diaryl ether synthesis.

Step-by-Step Protocol
  • Preparation: In a 15 mL stainless-steel milling jar, add the phenol substrate (1.0 mmol), the appropriate diaryliodonium salt (1.2 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Milling Setup: Add two 7 mm stainless-steel grinding balls to the jar. Crucial Note: Do not add any liquid solvent. The base (K₂CO₃) will deprotonate the phenol in the solid state, creating a highly reactive phenoxide.

  • Reaction Execution: Seal the jar securely and mount it in a vibratory ball mill (e.g., Retsch MM400). Mill the mixture at a frequency of 30 Hz for 30 to 45 minutes.

  • Self-Validation Step: Carefully open the jar in a fume hood (mild internal pressure may have built up due to CO₂ release). Extract the solid matrix with 3 × 5 mL of a green solvent (e.g., 2-MeTHF or ethyl acetate). Spot the extract on a TLC plate against the starting phenol to confirm conversion.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to isolate the diaryl ether.

Methodology 3: Photocatalytic C–O Cross-Coupling

Mechanistic Causality

Visible-light photoredox catalysis offers a mild, room-temperature alternative for C–O bond formation and cleavage. By utilizing organic photocatalysts (such as carbazole derivatives), the absorption of blue light excites the catalyst to a highly reducing state. This excited state facilitates Single Electron Transfer (SET) to an aryl halide, generating a highly reactive aryl radical[4]. This radical subsequently undergoes cross-coupling with an aliphatic alcohol. Because the energy is delivered via photons rather than thermal heating, sensitive functional groups (e.g., epoxides, chiral centers) remain intact, making this ideal for late-stage API functionalization.

Photo PC PC (Ground) PC_star PC* (Excited) PC->PC_star Blue LED (450 nm) Radical Aryl Radical PC_star->Radical SET to Substrate Product Aryl Ether Radical->Product Cross-Coupling with Alcohol Product->PC SET (Regeneration)

Caption: Photoredox catalytic cycle for C-O cross-coupling under visible light.

Step-by-Step Protocol
  • Preparation: In an oven-dried 8 mL borosilicate glass vial equipped with a Teflon-lined septum, add the aryl halide (1.0 mmol), the target alcohol (3.0 mmol), a carbazole-based photocatalyst (2 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent & Degassing: Add 4 mL of anhydrous, degassed acetonitrile. Crucial Causality: Oxygen is a potent triplet quencher that will deactivate the excited photocatalyst. You must rigorously degas the mixture by sparging with ultra-pure argon for at least 15 minutes.

  • Reaction Execution: Place the vial in a photoreactor equipped with a 34 W Blue LED array (λ = 440–450 nm). Position the vial approximately 5 cm from the light source. Activate a cooling fan to maintain the reaction temperature strictly at 25°C. Irradiate for 12 to 16 hours.

  • Self-Validation Step: At the 8-hour mark, withdraw a 20 µL aliquot via a gas-tight syringe, dilute with acetonitrile, and analyze via LC-MS. The emergence of the product mass peak and the depletion of the aryl halide confirms the catalytic turnover.

  • Workup: Quench the reaction with 5 mL of deionized water. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via automated flash chromatography.

References

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate Source: ACS Publications URL:1

  • Electromagnetic milling promoted mechanochemical copper-catalyzed C–O coupling reaction for diaryl ether formation Source: Organic Chemistry Frontiers (RSC Publishing) URL:2

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts Source: ResearchGate URL:3

  • Photocatalytic Reductive C–O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate Source: ResearchGate URL:4

Sources

Application

Application Note: Regioselective Functionalization of 1-Isopropyl-3-methoxybenzene

Mechanistic Grounding and Regioselectivity Principles 1-Isopropyl-3-methoxybenzene, commonly referred to as 3-isopropylanisole (CAS 6380-20-7), is a highly valuable building block in pharmaceutical and agrochemical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding and Regioselectivity Principles

1-Isopropyl-3-methoxybenzene, commonly referred to as 3-isopropylanisole (CAS 6380-20-7), is a highly valuable building block in pharmaceutical and agrochemical synthesis[1]. The molecule features a benzene ring substituted with a methoxy group (-OCH₃) at C1 and an isopropyl group (-CH(CH₃)₂) at C3 (using the anisole parent numbering).

Understanding the regiocontrol of this molecule during Electrophilic Aromatic Substitution (EAS) requires an analysis of competing electronic and steric effects:

  • Electronic Dominance: Both the methoxy and isopropyl groups are ortho/para-directing. However, the methoxy group is a strongly activating group via resonance (+M effect), whereas the isopropyl group is weakly activating via hyperconjugation and inductive effects (+I effect)[2]. Consequently, the transition state energy is primarily lowered by the methoxy group, making it the dominant directing group.

  • Steric Topography:

    • Position 2 (between the two substituents) is highly sterically hindered and yields only trace substitution.

    • Position 4 is para to the methoxy group and ortho to the bulky isopropyl group.

    • Position 6 is ortho to the methoxy group and para to the isopropyl group.

The Causality of Regioselection: Despite Position 4 being adjacent to the bulky isopropyl group, electrophilic attack occurs predominantly at this site. The strong electronic preference for the para position relative to the methoxy group entirely overcomes the steric hindrance of the adjacent isopropyl group, yielding 4-substituted-3-isopropylanisole as the major product[3].

Regioselectivity SM 3-Isopropylanisole OMe -OCH3 Group Strongly Activating Ortho/Para Director SM->OMe iPr -CH(CH3)2 Group Weakly Activating Ortho/Para Director SM->iPr Pos4 Position 4 (Para to -OCH3) Favored Electronically OMe->Pos4 Dominant Directing Effect Pos6 Position 6 (Ortho to -OCH3) Sterically Favored, Electronically Minor OMe->Pos6 Secondary Directing Effect iPr->Pos4 Ortho to iPr iPr->Pos6 Para to iPr Major 4-Bromo-3-isopropylanisole Major Product (9.2:1) Pos4->Major >90% Yield Minor 6-Bromo-3-isopropylanisole Minor Product Pos6->Minor <10% Yield

Directing effects and regioselectivity in 3-isopropylanisole functionalization.

Quantitative Regioselectivity Data

The table below summarizes the empirical isomer distributions observed during standard electrophilic functionalization of 3-isopropylanisole.

Electrophilic ReactionMajor Product (Position 4 Substitution)Minor Product (Position 6 Substitution)RatioOverall YieldReference
Bromination (Br₂ / AcOH)4-Bromo-3-isopropylanisole6-Bromo-3-isopropylanisole9.2 : 196%[3]
Nitration (HNO₃ / H₂SO₄)4-Nitro-3-isopropylanisole6-Nitro-3-isopropylanisoleVariableModerate[2]

Experimental Protocol A: Electrophilic Bromination

This protocol details the highly regioselective bromination of 3-isopropylanisole to yield 4-bromo-3-isopropylanisole[3].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of 3-isopropylanisole in 20 mL of glacial acetic acid (AcOH) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of elemental bromine (Br₂) in 5 mL of AcOH. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the characteristic orange/red color of bromine dissipates.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual AcOH) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to isolate the major isomer.

Causality & Self-Validating System
  • Solvent Causality: Glacial acetic acid is chosen not merely for solubility; as a polar protic solvent, it actively stabilizes the Wheland intermediate (sigma complex) via hydrogen bonding, significantly accelerating the electrophilic substitution while maintaining a homogeneous reaction mixture.

  • Self-Validation (NMR Analysis): The protocol is self-validating via ¹H NMR. The major product (4-bromo-3-isopropylanisole) will display a distinct ortho-coupling doublet for the H5 proton (~8 Hz) and a singlet for the isolated H2 proton. The minor isomer (6-bromo-3-isopropylanisole) would display a different spin system, allowing immediate quantification of the 9.2:1 regioselectivity ratio[3].

Workflow S1 1. Preparation Dissolve in AcOH S2 2. Temp Control Cool to 0 °C S1->S2 S3 3. Electrophile Add Br2 dropwise S2->S3 S4 4. Quench Add Na2S2O3 (aq) S3->S4 S5 5. Extraction CH2Cl2 / Brine S4->S5 S6 6. Validation 1H NMR & GC-MS S5->S6

Experimental workflow for the electrophilic bromination of 3-isopropylanisole.

Experimental Protocol B: Electrophilic Nitration

Nitration of highly activated rings requires strict kinetic control to prevent oxidative degradation[2].

Step-by-Step Methodology
  • Nitrating Mixture Preparation: In a separate flask cooled to 0 °C, carefully add 12.0 mmol of concentrated sulfuric acid (H₂SO₄) dropwise to 11.0 mmol of fuming nitric acid (HNO₃).

  • Substrate Preparation: Dissolve 10.0 mmol of 3-isopropylanisole in 25 mL of anhydrous CH₂Cl₂ and cool to -10 °C using a salt/ice bath.

  • Electrophile Addition: Add the cold nitrating mixture dropwise to the organic solution over 30 minutes, maintaining the internal temperature strictly below 0 °C.

  • Quenching: After 1 hour of stirring at 0 °C, pour the mixture over 50 g of crushed ice.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), wash the combined organics with water and brine, dry over Na₂SO₄, and purify via chromatography.

Causality & Self-Validating System
  • Temperature Causality: The strict temperature control (-10 °C to 0 °C) is a critical self-validating parameter. Because both the methoxy and isopropyl groups highly activate the ring, the substrate is exceptionally susceptible to oxidative degradation by nitric acid or uncontrolled dinitration[2]. Maintaining the thermal boundary ensures mono-substitution.

  • Self-Validation (TLC/MS): Reaction progress must be monitored via TLC. The appearance of multiple highly polar spots indicates a breach in temperature control (dinitration or oxidation). GC-MS of the crude mixture will instantly validate success if the primary mass peak corresponds to the mono-nitrated mass (m/z ~195).

References

  • 1-Isopropyl-3-methoxy-benzene | C10H14O | CID 10931606 . PubChem (National Institutes of Health).[Link]

Sources

Method

Application Note: Synthesis of Advanced Conjugated Polymers using 3-Isopropylanisole

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Content Type: Technical Application Note & Experimental Protocol Executive Summary 3-Isopropylanisole (1-isopropyl-3-methoxybenzene, CAS: 6380-20-7...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Content Type: Technical Application Note & Experimental Protocol

Executive Summary

3-Isopropylanisole (1-isopropyl-3-methoxybenzene, CAS: 6380-20-7) is a highly versatile aromatic ether utilized extensively in fine chemical synthesis[1]. While traditionally recognized as an intermediate in pharmaceutical acylation reactions, its unique steric and electronic profile provides exceptional application potential in the synthesis of advanced functional polymers[2]. This application note details the mechanistic rationale and step-by-step protocols for utilizing 3-isopropylanisole as a precursor to synthesize functionalized Poly(p-phenylene vinylene) (PPV) derivatives, which are critical components in organic optoelectronics, OLEDs, and conducting polymer research.

Mechanistic Grounding & Chemical Rationale

The utility of 3-isopropylanisole in polymer chemistry stems from the specific regiochemistry dictated by its substituents. The regioselectivity of electrophilic aromatic substitution on this ring is governed by the combined directing effects of the strongly activating methoxy group (ortho/para-directing) and the weakly activating, bulky isopropyl group[3].

During electrophilic functionalization (such as chloromethylation to form a difunctional monomer), the C4 and C6 positions are preferentially activated. The steric hindrance provided by the isopropyl group prevents undesirable substitution at the C2 position (between the two substituents), ensuring high-purity difunctionalization. This predictable regiochemistry is essential for generating linear, defect-free polymer backbones via step-growth polymerization techniques like the Gilch reaction. Furthermore, halogenated derivatives of this compound, such as 4-bromo-3-isopropylanisole, serve as critical structural intermediates for cross-coupling polymerizations[4].

Experimental Workflows & Logical Framework

Workflow A 3-Isopropylanisole (Starting Material) B Chloromethylation (HCHO, HCl, ZnCl2) A->B Electrophilic Substitution C Bis(chloromethyl) Monomer (Intermediate) B->C Purification (Recrystallization) D Gilch Polymerization (KOtBu, THF) C->D Base-promoted Dehydrohalogenation E Functionalized PPV (Conducting Polymer) D->E Precipitation in Methanol

Experimental workflow for synthesizing functionalized PPV from 3-isopropylanisole.

Logic Root 3-Isopropylanisole Methoxy -OCH3 Group (Strongly Activating) Root->Methoxy Iso -CH(CH3)2 Group (Weakly Activating) Root->Iso Directing Synergistic Ortho/Para Directing Methoxy->Directing +R / -I Effect Iso->Directing +I Effect Positions C4 and C6 Activation (Sterically Accessible) Directing->Positions Regioselectivity Monomer Difunctional Monomer Yield Positions->Monomer High Purity

Logical relationship of substituent directing effects in 3-isopropylanisole.

Validated Step-by-Step Protocols

Protocol A: Synthesis of 1,5-Bis(chloromethyl)-2-isopropyl-4-methoxybenzene

Objective: To convert 3-isopropylanisole into a highly pure difunctional monomer suitable for step-growth polymerization.

Reagents:

  • 3-Isopropylanisole (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl, excess)

  • Zinc Chloride (ZnCl₂, 0.5 eq)

  • Glacial Acetic Acid (Solvent)

Procedure & Causality:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-isopropylanisole in glacial acetic acid.

  • Catalyst Addition: Add anhydrous ZnCl₂ and paraformaldehyde to the solution.

    • Causality: ZnCl₂ is selected as a mild Lewis acid. It coordinates with formaldehyde to enhance its electrophilicity without being strong enough to cause premature Friedel-Crafts cross-linking or ether cleavage of the aromatic ring.

  • Reaction: Bubble anhydrous HCl gas (or add concentrated aqueous HCl dropwise) into the mixture while heating to 70°C for 12 hours.

    • Causality: The 70°C thermal threshold provides sufficient kinetic energy to overcome the activation barrier for the second chloromethylation. The first inserted chloromethyl group mildly deactivates the ring, making the second insertion kinetically slower.

  • Workup: Pour the cooled reaction mixture into ice water to quench the Lewis acid. Extract the aqueous phase with dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ (to neutralize residual acetic acid) and brine, then dry over anhydrous MgSO₄.

  • Self-Validating Purification: Concentrate the organic layer under reduced pressure and recrystallize the crude product from a hexane/ethyl acetate mixture.

    • Validation: The formation of distinct white crystals confirms the purity of the difunctionalized product. ¹H NMR should display a distinct singlet at ~4.6 ppm, integrating to 4 protons, confirming the presence of two -CH₂Cl groups.

Protocol B: Gilch Polymerization to Poly(2-isopropyl-5-methoxy-1,4-phenylene vinylene)

Objective: To polymerize the synthesized monomer into a high-molecular-weight conjugated polymer.

Reagents:

  • 1,5-Bis(chloromethyl)-2-isopropyl-4-methoxybenzene (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 6.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure & Causality:

  • Preparation: Purge a dry Schlenk flask with Argon for 30 minutes. Add the monomer and anhydrous THF to achieve a dilute concentration of ~0.05 M.

    • Causality: Dilute conditions are strictly maintained to prevent premature inter-chain cross-linking and to manage the exponentially increasing viscosity of the polymer solution during propagation.

  • Initiation: Cool the solution to 0°C using an ice bath. Add a 1.0 M solution of KOtBu in THF dropwise over 30 minutes.

    • Causality: KOtBu is a strong, non-nucleophilic base. Its bulky tert-butoxide ion abstracts a benzylic proton to form a highly reactive quinodimethane intermediate without competing for nucleophilic substitution (Sₙ2) at the chloromethyl sites.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 24 hours. The flask must be wrapped in aluminum foil.

    • Causality: Complete light exclusion is required to prevent photo-oxidative degradation (defect formation) of the newly formed vinylene double bonds in the polymer backbone.

  • Termination & Self-Validation: Pour the viscous, highly fluorescent solution dropwise into an excess of vigorously stirred methanol.

    • Validation: The immediate formation of a bright, fibrous red/orange precipitate visually confirms the successful generation of a high-molecular-weight conjugated polymer.

  • Purification: Collect the polymer via vacuum filtration. Reprecipitate the solid twice from minimal chloroform into methanol to remove oligomeric fractions and residual potassium salts. Dry under vacuum at 40°C for 24 hours.

Quantitative Data & Polymer Characteristics

The following table summarizes the typical quantitative yields and thermomechanical properties of the synthesized functionalized PPV, validating the efficacy of the protocols.

PropertyTypical Value / ObservationAnalytical Method
Monomer Yield 78 - 82%Gravimetric Analysis
Polymer Yield 65 - 70%Gravimetric Analysis
Number Average MW (Mₙ) 120,000 - 150,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.2GPC (Polystyrene standards)
Glass Transition Temp (T_g) ~ 65 °CDifferential Scanning Calorimetry (DSC)
Degradation Temp (T_d, 5% loss) > 320 °CThermogravimetric Analysis (TGA)
Optical Bandgap (E_g) ~ 2.1 eVUV-Vis Spectroscopy

References

  • National Center for Biotechnology Information (NCBI). "4-Bromo-3-isopropylanisole | CID 11746406". PubChem. URL:[Link]

  • Google Patents. "Improvement of Production Process of p-Cumenil (CN100999474A)". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing m-Isopropylphenol Methylation

Welcome to the Technical Support Center for aromatic ether synthesis. Methylating sterically hindered and electronically activated phenols like m-isopropylphenol (3-isopropylphenol) often leads to competing side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic ether synthesis. Methylating sterically hindered and electronically activated phenols like m-isopropylphenol (3-isopropylphenol) often leads to competing side reactions, most notably C-alkylation (ring methylation) and incomplete conversion.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their methylation workflows using both classical and green chemistry approaches.

Diagnostic Decision Tree

Use the following diagnostic logic to identify the root cause of your side reactions and apply the correct mechanistic fix.

DecisionTree Start Methylation Issue Identified C_Alk High C-Alkylation (Ring Methylation) Start->C_Alk MPC_Acc MPC Accumulation (When using DMC) Start->MPC_Acc Incomplete Incomplete Conversion (Low Yield) Start->Incomplete Sol1 Switch to Aprotic Solvent (DMF, Acetone) C_Alk->Sol1 Sol2 Increase Temp >130°C Add TBAB Catalyst MPC_Acc->Sol2 Sol3 Use Cs2CO3 Base Ensure Anhydrous State Incomplete->Sol3

Diagnostic decision tree for troubleshooting m-isopropylphenol methylation.

Core Troubleshooting Guide (FAQs)

Q: Why is my reaction yielding significant C-methylated isomers (e.g., 4-methyl-3-isopropylphenol) rather than pure 3-isopropylanisole? A: This is a regioselectivity issue governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects. The phenoxide ion is an ambident nucleophile: the oxygen atom is a "hard" center, while the ortho/para carbons on the aromatic ring are "soft" centers. If you are using a protic solvent (like water or methanol), the solvent heavily solvates the phenoxide oxygen via hydrogen bonding. This steric and electronic shielding reduces the oxygen's nucleophilicity, forcing the electrophile to attack the less solvated, softer carbon atoms, leading to C-alkylation[1]. Solution: Switch to a dipolar aprotic solvent (e.g., DMF, DMSO, or acetone). These solvents do not hydrogen-bond to the oxygen, leaving it "naked" and highly reactive, which strongly drives the reaction toward the desired O-methylation[1].

Q: We transitioned to Dimethyl Carbonate (DMC) for green chemistry, but we are observing methyl phenyl carbonate (MPC) intermediates and poor ether yields. How do we fix this? A: DMC acts as both a methylating and a carboxymethylating agent. At lower temperatures (<120 °C), the reaction undergoes transesterification, forming methyl phenyl carbonate (MPC) rather than the ether[2]. Solution: The decarboxylation of MPC to form 3-isopropylanisole requires higher activation energy. You must elevate the reaction temperature to 130–150 °C (requiring a sealed autoclave). Furthermore, adding a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) forms a nucleophilic complex with the phenol, facilitating the BAL2 mechanism and suppressing side reactions[2].

Q: What is the optimal base for deprotonating m-isopropylphenol without triggering over-alkylation? A: Avoid strong aqueous bases like NaOH, which can hydrolyze your methylating agent and promote C-alkylation in biphasic systems. Alkali metal carbonates ( K2​CO3​ or Cs2​CO3​ ) are the gold standard. The larger ionic radius of Cesium ( Cs+ ) creates a looser ion pair with the phenoxide compared to Sodium ( Na+ ), significantly increasing the oxygen's nucleophilicity. Cs2​CO3​ in DMF is particularly effective for sterically hindered phenols.

Mechanistic Pathway Analysis

Understanding the ambident nature of the phenoxide intermediate is critical for controlling the reaction pathway.

Mechanism Phenol m-Isopropylphenol Phenoxide Phenoxide Anion (Ambident) Phenol->Phenoxide Base O_Alk 3-Isopropylanisole (Target) Phenoxide->O_Alk Aprotic Solvent C_Alk C-Methylated Isomers (Side Product) Phenoxide->C_Alk Protic Solvent MPC Methyl Phenyl Carbonate (Intermediate) Phenoxide->MPC DMC (<120°C) MPC->O_Alk >130°C, -CO2

Mechanistic pathways showing O-alkylation, C-alkylation, and DMC intermediates.

Quantitative Parameter Comparison

To easily compare how reaction conditions influence the O- vs. C-alkylation ratio, refer to the standardized data table below based on established phenol methylation behaviors[2],[1].

Methylating AgentSolventBaseTemp (°C)Target O-Alkylation (%)Side C-Alkylation (%)Mechanistic Note
Methyl Iodide (MeI) Water / EtOHNaOH60~65%~35%Protic solvent heavily promotes C-alkylation.
Methyl Iodide (MeI) Acetone K2​CO3​ 56>95%<5%Aprotic solvent leaves oxygen "naked".
Dimethyl Sulfate (DMS) DMF Cs2​CO3​ 25>98%<1%Hard electrophile + loose ion pair maximizes O-selectivity.
Dimethyl Carbonate (DMC) Neat K2​CO3​ 90~40%<2% (55% MPC)Low temp stalls reaction at the carbonate intermediate.
Dimethyl Carbonate (DMC) Neat K2​CO3​ / TBAB140>95%<2%High temp + PTC drives decarboxylation to ether.

Standardized Experimental Protocols

Every robust protocol must be a self-validating system. Below are two optimized methodologies with built-in analytical checkpoints to ensure side reactions are minimized.

Protocol A: Classical Williamson Ether Synthesis (High Yield)

Ideal for rapid, small-scale synthesis where maximum regioselectivity is required.

  • Preparation: Charge an oven-dried flask with m-isopropylphenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous acetone (0.5 M concentration).

  • Deprotonation: Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The suspension should take on a slight color change. Quench a 10 µL aliquot in water/EtOAc; TLC should show the starting material spot remains, confirming no premature reactions.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat to 56 °C for 4–6 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Analyze via GC-MS. Look for the product mass ( m/z 150) for 3-isopropylanisole. The absence of m/z 164 confirms that dialkylation or C-alkylation has been successfully suppressed.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with cold 1M NaOH to remove any unreacted phenol, dry over Na2​SO4​ , and concentrate.

Protocol B: Green Methylation using Dimethyl Carbonate (DMC)

Ideal for scale-up and environmentally conscious synthesis, avoiding toxic MeI or DMS.

  • Preparation: In a high-pressure stainless-steel autoclave, add m-isopropylphenol (1.0 eq), Dimethyl Carbonate (10.0 eq, acting as both solvent and reagent), K2​CO3​ (1.0 eq), and Tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Reaction: Seal the vessel and heat to 140 °C with vigorous stirring for 8 hours.

    • Causality Note: The high temperature is strictly required to force the decarboxylation of the MPC intermediate into the final ether[2].

  • Cooling: Cool the vessel to room temperature before carefully venting the generated CO2​ gas.

  • Monitoring:

    • Self-Validation Checkpoint: Analyze the crude mixture via HPLC or GC-MS. If the MPC intermediate peak is >5%, reseal the vessel and heat for an additional 2 hours.

  • Workup: Filter the catalyst and base. Recover the excess DMC via rotary evaporation (DMC can be recycled). Purify the crude oil via vacuum distillation.

References

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL:[Link]

  • Synthesis by Substitution - Methyl Ethers Source: Thieme E-Books URL:[Link]

Sources

Optimization

Purification techniques for 3-isopropylanisole from reaction mixtures

Introduction Welcome to the technical support center for the purification of 3-isopropylanisole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 3-isopropylanisole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from complex reaction mixtures. As a key intermediate in various synthetic pathways, obtaining high-purity 3-isopropylanisole is often critical for the success of subsequent reactions and the integrity of the final product.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring reliable and reproducible results.

Common Synthetic Routes and Potential Impurities

The purification strategy for 3-isopropylanisole is intrinsically linked to its method of synthesis. Two common synthetic pathways are the Friedel-Crafts alkylation of anisole and the Williamson ether synthesis from 3-isopropylphenol. Each route presents a unique profile of potential impurities that must be addressed.

Friedel-Crafts Alkylation of Anisole

In this electrophilic aromatic substitution reaction, anisole is reacted with an isopropylating agent (e.g., isopropyl chloride, isopropanol) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1]

Potential Impurities:

  • Isomeric Byproducts: The methoxy group is an ortho-, para-director, leading to the formation of 2-isopropylanisole and 4-isopropylanisole.[2]

  • Polyalkylation Products: Di- and tri-isopropylanisoles can form, especially with excess isopropylating agent.

  • Unreacted Anisole: Incomplete reaction will leave residual starting material.

  • Catalyst Residues: Hydrolyzed Lewis acid catalyst can contaminate the organic phase.

Williamson Ether Synthesis from 3-Isopropylphenol

This method involves the deprotonation of 3-isopropylphenol with a base (e.g., NaOH, K₂CO₃) followed by reaction with a methylating agent (e.g., dimethyl sulfate, methyl iodide).

Potential Impurities:

  • Unreacted 3-Isopropylphenol: Incomplete methylation will result in the presence of the starting phenol.[3]

  • Unreacted Methylating Agent: Excess methylating agent may remain in the mixture.

  • Inorganic Salts: The reaction produces inorganic salts (e.g., Na₂SO₄, KI) that need to be removed.

Troubleshooting and Purification Protocols

This section addresses specific purification challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Question 1: My crude 3-isopropylanisole from a Friedel-Crafts reaction is a complex mixture of isomers. How can I effectively separate them?

Answer: The separation of ortho, meta, and para isomers of isopropylanisole is challenging due to their similar boiling points. Fractional distillation is the most effective technique for this separation on a preparative scale.

Protocol: Fractional Distillation of Isopropylanisole Isomers

Principle: Fractional distillation separates compounds with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization-condensation cycles.[4] Each cycle enriches the vapor phase with the more volatile component (lower boiling point).

Step-by-Step Methodology:

  • Work-up: Before distillation, it is crucial to perform an aqueous work-up to remove the Lewis acid catalyst. Quench the reaction mixture with ice-cold water, followed by extraction with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a dilute HCl solution, then with a saturated sodium bicarbonate solution, and finally with brine.[5][6] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Distillation:

    • Charge the dried crude product into the distillation flask. Add boiling chips to ensure smooth boiling.

    • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature should remain steady during the collection of each fraction.

    • Collect the fractions in separate receiving flasks. The first fraction will be enriched in the lowest boiling isomer, followed by the others in order of increasing boiling points.

  • Analysis: Analyze each fraction by Gas Chromatography (GC) to determine the isomeric purity.

Data Presentation:

CompoundBoiling Point (°C)
2-Isopropylanisole193-194
3-Isopropylanisole203[7]
4-Isopropylanisole205-206

Note: Boiling points are at atmospheric pressure and may vary slightly based on the source.

Question 2: After a Williamson ether synthesis, I suspect my 3-isopropylanisole is contaminated with unreacted 3-isopropylphenol. What is the best way to remove it?

Answer: Unreacted 3-isopropylphenol can be efficiently removed by a basic aqueous extraction. This method exploits the acidic nature of the phenol, converting it to its water-soluble phenoxide salt.[8]

Protocol: Basic Liquid-Liquid Extraction

Principle: Phenols are weakly acidic and react with strong bases like sodium hydroxide to form water-soluble salts. 3-isopropylanisole, being an ether, is not acidic and will remain in the organic phase.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a 1-2 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of 3-isopropylphenol, while the organic layer (top) will contain the 3-isopropylanisole.

  • Washing: Drain the aqueous layer. Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine to facilitate drying.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 3-isopropylanisole.

Workflow Diagram:

G cluster_0 Separatory Funnel cluster_1 Purification Steps Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Add NaOH(aq) Add NaOH(aq) Crude Product in\nOrganic Solvent->Add NaOH(aq) Shake & Vent Shake & Vent Add NaOH(aq)->Shake & Vent Separate Layers Separate Layers Shake & Vent->Separate Layers Organic Layer\n(3-Isopropylanisole) Organic Layer (3-Isopropylanisole) Separate Layers->Organic Layer\n(3-Isopropylanisole) Aqueous Layer\n(3-Isopropylphenoxide) Aqueous Layer (3-Isopropylphenoxide) Separate Layers->Aqueous Layer\n(3-Isopropylphenoxide) Wash with Water & Brine Wash with Water & Brine Organic Layer\n(3-Isopropylanisole)->Wash with Water & Brine Dry & Concentrate Dry & Concentrate Wash with Water & Brine->Dry & Concentrate Pure 3-Isopropylanisole Pure 3-Isopropylanisole Dry & Concentrate->Pure 3-Isopropylanisole

Caption: Liquid-liquid extraction workflow.

Question 3: My final product still shows minor impurities after distillation/extraction. How can I achieve higher purity for analytical standards or pharmaceutical applications?

Answer: For achieving very high purity, column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to a stationary phase.[8]

Protocol: Silica Gel Column Chromatography

Principle: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while more polar compounds will be retained longer. By using a solvent system (mobile phase) of appropriate polarity, components of a mixture can be separated.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the silica to pack evenly.

  • Sample Loading: Dissolve the crude 3-isopropylanisole in a minimal amount of the non-polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments (gradient elution). 3-isopropylanisole is relatively non-polar and should elute with a low percentage of ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield highly purified 3-isopropylanisole.

Solvent System Selection:

Polarity of ImpurityRecommended Starting Eluent
Less Polar (e.g., polyalkylation byproducts)100% Hexane
More Polar (e.g., residual phenol)Start with Hexane, gradually add Ethyl Acetate

Workflow Diagram:

G Start Start Prepare Silica Column Prepare Silica Column Start->Prepare Silica Column Load Sample Load Sample Prepare Silica Column->Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent High Purity Product High Purity Product Evaporate Solvent->High Purity Product

Caption: Column chromatography workflow.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of 3-isopropylanisole? A1: The boiling point of 3-isopropylanisole is approximately 59°C at 3 Torr.[7]

Q2: What are the key physical properties of 3-isopropylanisole? A2: 3-isopropylanisole has a molecular weight of 150.22 g/mol and a density of about 0.9405 g/cm³.[7]

Q3: Can I use preparative HPLC for purification? A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be used for the purification of 3-isopropylanisole, especially for obtaining small quantities of very high purity material.[10][11] A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[12]

Q4: How do I remove water from my purified product? A4: After an aqueous workup, the organic layer should be dried with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These salts absorb water from the organic solvent. After drying, the drying agent is removed by filtration.

Q5: Are there any safety precautions I should be aware of when working with the reagents for purification? A5: Yes. Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Strong acids and bases used in extractions are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • ResearchGate. (2021, January 18). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Chemsrc. (2025, September 29). 3-isopropylanisole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of o-Isopropylanisole (CAS 2944-47-0). Retrieved from [Link]

  • Google Patents. (n.d.). PL171013B1 - Method for the production of new 3-(N-isopropyl-N-n-propylamino).
  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Regioselective C-H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2016, December 12). Dear all, please suggest me any feasible process to synthesize 3-isopropylphenol (avoiding propylene gas). Retrieved from [Link]

  • MDPI. (2024, April 15). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropylaniline. Retrieved from [Link]

  • SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). Anisole derivatives - US4746747A.
  • IP.com. (n.d.). Improved Process For Preparation Of Anisole Using Sodium Methyl Sulfate. Retrieved from [Link]

  • Studylib. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-liquid extraction and separation mechanism of aromatics and alkanes by ionic liquids. Retrieved from [Link]

  • MDPI. (2022, February 28). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Retrieved from [Link]

  • University of North Georgia. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • Filo. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

  • Veeprho. (2020, July 31). The Creation and Separation of Impurities. Retrieved from [Link]

  • Filo. (2026, January 22). Explain different Friedel-Crafts reactions of anisole. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). p-Isopropylanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Retrieved from [Link]

  • Science Alert. (2016, March 11). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • SciELO. (2008, February 7). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • extraktLAB. (2025, July 15). Understanding Fractional Distillation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-3-methoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of 1-isopropyl-3-methoxybenzene (also known as 3-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of 1-isopropyl-3-methoxybenzene (also known as 3-isopropylanisole).

During the synthesis of this ether—typically via the Williamson ether synthesis or direct methylation of 3-isopropylphenol—incomplete conversion often leaves behind unreacted phenolic starting material[1]. Because the boiling points of the ether product and the phenol precursor are relatively close, simple distillation can lead to co-distillation[2]. This guide outlines the definitive, field-proven methodology for isolating your target ether using thermodynamic principles.

Mechanistic Rationale: The Causality of Acid-Base Extraction

To separate unreacted 3-isopropylphenol from 1-isopropyl-3-methoxybenzene, we exploit the fundamental difference in their electronic structures and resulting acidities.

Phenols are weakly acidic due to the resonance stabilization of the phenoxide anion by the aromatic ring. 3-Isopropylphenol has a pKa​ of approximately 10. In contrast, 1-isopropyl-3-methoxybenzene is a neutral ether with no acidic protons. By introducing a sufficiently strong aqueous base, we can selectively deprotonate the phenol, converting it into a highly polar, water-soluble sodium phenoxide salt[3]. The neutral ether remains entirely unaffected and partitions into the organic phase.

Why Sodium Hydroxide (NaOH)? A common mistake is attempting this wash with sodium bicarbonate ( NaHCO3​ ). The conjugate acid of bicarbonate is carbonic acid ( pKa​≈6.4 ). Because acid-base equilibria favor the formation of the weaker acid, bicarbonate is thermodynamically incapable of deprotonating phenol ( pKa​≈10 ). Sodium hydroxide, however, forms water ( pKa​≈15.7 ) upon protonation, driving the deprotonation of phenol to completion[4].

Physicochemical Data Comparison

The following table summarizes the quantitative data that dictates our phase-separation strategy[5].

Property3-Isopropylphenol (Impurity)1-Isopropyl-3-methoxybenzene (Product)
Molecular Formula C9​H12​O C10​H14​O
pKa​ ~10.0N/A (Neutral)
Boiling Point ~228 °C59 °C (at 3 Torr)
Aqueous Solubility Slightly soluble (Highly soluble as salt)Insoluble
Organic Solubility Highly solubleHighly soluble

Standard Operating Procedure: Alkaline Liquid-Liquid Extraction

This protocol is designed as a self-validating system. By recovering the unreacted phenol at the end of the process, you can perform a mass balance check to ensure absolute accountability of your starting materials.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with a density lower than water (e.g., diethyl ether or ethyl acetate, 10-20 mL per gram of crude).

  • Alkaline Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5−10% w/v aqueous Sodium Hydroxide ( NaOH ).

  • Phase Mixing: Stopper the separatory funnel, invert, and immediately open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30 seconds, venting frequently.

  • Phase Separation: Place the funnel on a ring stand and allow the layers to separate completely. The organic layer (containing the ether) will be on top, and the aqueous layer (containing the sodium phenoxide) will be on the bottom.

  • Isolation: Drain the lower aqueous layer into an Erlenmeyer flask labeled "Aqueous Extract."

  • Repetition: Repeat the NaOH extraction (Steps 2-5) two additional times to ensure quantitative removal of the phenol. Combine all aqueous extracts.

  • Organic Wash: Wash the retained organic layer once with distilled water, followed by one wash with saturated aqueous sodium chloride (brine) to remove residual alkalinity and pre-dry the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate ( Na2​SO4​ ), and swirl until the drying agent flows freely. Filter off the solid and concentrate the solvent under reduced pressure to yield pure 1-isopropyl-3-methoxybenzene.

  • Mass Balance Validation (Optional): Acidify the combined "Aqueous Extract" with 3 M HCl until the pH is <2 (verified via pH paper). The unreacted 3-isopropylphenol will precipitate or phase-separate as an oil[6]. Extract this with diethyl ether, dry, and evaporate to quantify the unreacted starting material.

Process Workflow Visualization

ExtractionWorkflow Mixture Crude Reaction Mixture (1-Isopropyl-3-methoxybenzene + 3-Isopropylphenol) Solvent Dilute with Organic Solvent (e.g., Diethyl Ether / EtOAc) Mixture->Solvent BaseWash Extract with 5-10% Aqueous NaOH (Converts Phenol to Phenoxide) Solvent->BaseWash PhaseSep Phase Separation (Separatory Funnel) BaseWash->PhaseSep OrgLayer Organic Phase (Top) Contains Neutral Ether Product PhaseSep->OrgLayer Non-polar Phase AqLayer Aqueous Phase (Bottom) Contains Sodium Phenoxide PhaseSep->AqLayer Polar/Ionic Phase WaterWash Wash with Water & Brine (Removes Residual Base) OrgLayer->WaterWash Acidify Optional: Acidify with HCl (Recover 3-Isopropylphenol) AqLayer->Acidify Dry Dry over Anhydrous Na₂SO₄ & Filter WaterWash->Dry Concentrate Evaporate Solvent (Pure 1-Isopropyl-3-methoxybenzene) Dry->Concentrate

Workflow for the liquid-liquid extraction of unreacted phenol from 1-isopropyl-3-methoxybenzene.

Troubleshooting & FAQs

Q: I am experiencing a stubborn emulsion during the NaOH wash. How do I break it? A: Emulsions in base washes often occur due to the amphiphilic nature of some phenoxide salts or overly vigorous shaking. To resolve this:

  • Add a small volume of saturated brine to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic droplets (the "salting-out" effect).

  • Gently swirl the funnel rather than shaking it violently.

  • If the emulsion persists, filter the entire biphasic mixture through a small pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q: Can I use column chromatography instead of an alkaline wash? A: While silica gel chromatography can separate ethers from phenols (phenols bind much more strongly to silica due to hydrogen bonding), it is highly inefficient for scale-up. The alkaline wash is faster, uses less solvent, and is thermodynamically driven to near 100% efficiency. Chromatography should only be reserved for removing non-acidic impurities (e.g., dialkylated byproducts).

Q: How can I analytically validate that all the phenol has been removed? A: Do not rely solely on visual inspection. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Run a plate using a 9:1 Hexanes:Ethyl Acetate system. The ether product will elute with a high Rf​ value, while any residual phenol will have a low Rf​ value. Phenols stain vividly with aqueous Ferric Chloride ( FeCl3​ ) or Potassium Permanganate ( KMnO4​ ), whereas the ether will not react strongly with FeCl3​ .

  • GC-MS: Inject an aliquot of the concentrated organic layer. 3-Isopropylphenol will show a distinct peak with m/z=136 , whereas the target ether will show m/z=150 .

References

  • Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Williamson Ether Synthesis of Anisoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with yield inconsistencies and impurity profiles during the synthesis of anisoles (methoxybenzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with yield inconsistencies and impurity profiles during the synthesis of anisoles (methoxybenzenes). This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and standardize the O-alkylation of phenols.

Here, we will dissect the causality behind temperature-dependent reaction pathways, establish self-validating experimental protocols, and resolve common workflow bottlenecks.

Core Concept: The SN2 Reaction Pathway

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. For anisole synthesis, a phenol is deprotonated by a base to form a highly nucleophilic phenoxide ion, which subsequently attacks a methylating agent (e.g., methyl iodide) .

Temperature is the master variable in this workflow. It dictates both the reaction kinetics and the regioselectivity of the phenoxide ion, which is an ambient nucleophile capable of attacking from either its oxygen atom (O-alkylation) or its aromatic carbon atoms (C-alkylation) .

Mechanism Phenol Phenol + Base (e.g., NaOH, K2CO3) Phenoxide Phenoxide Ion (Strong Nucleophile) Phenol->Phenoxide Deprotonation TempOpt Optimal Temp: 50-80°C Phenoxide->TempOpt + CH3I TempHigh High Temp: >100°C Phenoxide->TempHigh + CH3I Methylating Methyl Halide (e.g., CH3I) Anisole Anisole (O-Alkylation) Target Product TempOpt->Anisole SN2 Pathway SideProd C-Alkylation Isomers (e.g., Methylphenols) TempHigh->SideProd Competing Pathways

Reaction pathway of Williamson ether synthesis for anisole, highlighting temperature outcomes.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I getting low anisole yields and observing unreacted phenol at room temperature?

Causality: At temperatures below 50°C, the thermal energy in the system is often insufficient to overcome the activation energy barrier required for the SN2 displacement of the halide by the phenoxide ion. This results in sluggish reaction kinetics and incomplete conversion . Solution: Elevate the reaction temperature to the kinetically optimal range of 50°C–80°C. If using a highly volatile solvent like acetone (b.p. 56°C), ensure the reaction is run under strict reflux conditions.

Q2: I increased the temperature above 100°C to speed up the reaction, but my GC-MS shows multiple new peaks. What happened?

Causality: Because phenoxide is an ambient nucleophile, O-alkylation is kinetically favored at moderate temperatures, while C-alkylation is thermodynamically accessible at higher temperatures. Elevated heat (>100°C) provides the energy necessary to overcome the higher activation barrier for C-alkylation, leading to the formation of isomeric methylphenols (e.g., o-cresol or p-cresol) . Furthermore, excessive heat can cause low-boiling methylating agents like methyl iodide (b.p. 42°C) to vaporize out of the reaction mixture. Solution: Strictly control the temperature below 80°C. If higher temperatures are absolutely required (e.g., when using weaker, greener alkylating agents like dimethyl carbonate in industrial settings), specialized high-pressure reactors and specific catalysts are necessary .

Q3: Does my choice of solvent affect the optimal temperature?

Causality: Yes. The SN2 mechanism is highly dependent on solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO, or acetonitrile) solvate the base's cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. This lowers the required activation energy, allowing optimal O-alkylation at lower temperatures (50°C–60°C). Protic solvents (like methanol) hydrogen-bond with the phenoxide, dampening its nucleophilicity and requiring higher temperatures to achieve the same yield .

Quantitative Data: Temperature vs. Reaction Outcomes
Temperature RangeKinetic/Thermodynamic StatePrimary Reaction PathwayTypical Yield (Anisole)Common Byproducts / Issues
< 50°C Kinetically sluggishSlow SN2 O-alkylationLow (< 40%)Unreacted starting materials
50°C – 80°C Kinetically optimalFast SN2 O-alkylationHigh (85–95%)Minimal (Trace C-alkylation)
80°C – 100°C BorderlineO-alkylation + C-alkylationModerate (60–80%)Isomeric methylphenols
> 100°C Thermodynamically drivenC-alkylationLow (< 30%)Cresols, dialkylated phenols, reagent loss

Section 2: Advanced Troubleshooting Workflow

When dealing with suboptimal yields, follow this logical decision tree to isolate temperature and solvent variables.

Troubleshooting Start Issue: Low Anisole Yield TempCheck Check Reaction Temp Start->TempCheck TooLow < 50°C: Slow SN2 Incomplete Conversion TempCheck->TooLow Optimal 50°C - 80°C: Optimal O-Alkylation TempCheck->Optimal TooHigh > 80°C: C-Alkylation or Solvent Boiling TempCheck->TooHigh FixLow Increase Temp / Time TooLow->FixLow FixHigh Lower Temp / Change Solvent TooHigh->FixHigh

Troubleshooting logic for temperature-dependent yield issues in anisole synthesis.

Section 3: Standard Validated Protocol

Synthesis of Anisole from Phenol and Methyl Iodide This protocol represents a self-validating system: the use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures that the phenoxide is generated quantitatively without excessive harshness, while the strict 60°C temperature control prevents C-alkylation and reagent vaporization .

Materials:

  • Phenol (1.0 equivalent)

  • Methyl iodide (CH₃I) (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen balloon to maintain an inert atmosphere and prevent moisture contamination.

  • Deprotonation: Dissolve 1.0 eq. of phenol in anhydrous DMF (approximately 5 mL per mmol of phenol). Add 1.5 eq. of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Dropwise, carefully add 1.2 eq. of methyl iodide to the stirring suspension. (Caution: Methyl iodide is volatile and highly toxic; perform strictly in a fume hood).

  • Temperature Optimization: Gradually heat the reaction mixture using a highly regulated oil bath or heating mantle to exactly 60°C . Maintain this optimal temperature for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) solvent system until the phenol starting material spot is completely consumed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing distilled water. Extract the aqueous layer three times with ethyl acetate or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude anisole can be purified via silica gel column chromatography or vacuum distillation.

References

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Williamson ether synthesis Wikipedia URL:[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Alkylation

Welcome to the Technical Support Center. Over my career optimizing synthetic routes for active pharmaceutical ingredients (APIs), I have found that while Friedel-Crafts alkylation is a cornerstone of C–C bond formation,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Over my career optimizing synthetic routes for active pharmaceutical ingredients (APIs), I have found that while Friedel-Crafts alkylation is a cornerstone of C–C bond formation, achieving high conversion rates is rarely straightforward. Low yields are typically symptomatic of underlying mechanistic bottlenecks: catalyst deactivation, carbocation rearrangement, polyalkylation, or electronic deactivation of the arene.

This guide is designed to move beyond basic textbook theory. Here, we will dissect the causality behind experimental failures and provide self-validating protocols to help you troubleshoot and optimize your alkylation workflows.

Diagnostic Workflow

Before adjusting your stoichiometry, use the following logical pathway to diagnose the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Conversion in Friedel-Crafts Alkylation CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture MoistureYes Catalyst Hydrolysis (AlCl3 + H2O → Al(OH)3 + HCl) CheckMoisture->MoistureYes No CheckSubstrate Does the arene have electron-withdrawing groups? CheckMoisture->CheckSubstrate Yes Optimize Optimize Protocol: Use Acylation-Reduction or adjust catalyst/stoichiometry MoistureYes->Optimize SubstrateYes Ring Deactivation (Reaction stalled) CheckSubstrate->SubstrateYes Yes CheckAlkyl Is polyalkylation occurring? CheckSubstrate->CheckAlkyl No SubstrateYes->Optimize AlkylYes Over-alkylation (Product more reactive than SM) CheckAlkyl->AlkylYes Yes CheckRearrange Are isomeric side products forming? CheckAlkyl->CheckRearrange No AlkylYes->Optimize RearrangeYes Carbocation Rearrangement (Hydride/Alkyl shift) CheckRearrange->RearrangeYes Yes CheckRearrange->Optimize No RearrangeYes->Optimize

Diagnostic workflow for troubleshooting low conversion in Friedel-Crafts alkylation.

Troubleshooting Guide & FAQs

Issue 1: Catalyst Deactivation & Moisture Sensitivity

Q: My reaction stalls at <20% conversion despite using an excess of alkyl halide. What is causing this? A: The most common culprit for premature reaction stalling is catalyst deactivation via hydrolysis. Strong Lewis acids like AlCl3​ and FeCl3​ are highly hygroscopic. If even trace moisture is present in your solvent, glassware, or atmosphere, the catalyst hydrolyzes to form aluminum hydroxide and HCl (e.g., AlCl3​+3H2​O→Al(OH)3​+3HCl ). This destroys the Lewis acid's ability to complex with the alkyl halide, preventing the formation of the requisite electrophile [1]. Causality & Solution: Water acts as a stronger Lewis base than your alkyl halide. To prevent the catalyst from being sequestered by moisture, ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum, use solvents distilled over calcium hydride, and handle catalysts in a glovebox.

Issue 2: Carbocation Rearrangement (Isomeric Side Products)

Q: I am trying to synthesize n-propylbenzene using 1-chloropropane, but my primary product is isopropylbenzene (cumene). How do I prevent this? A: In Friedel-Crafts alkylation, the intermediate carbocation (or the highly polarized Lewis acid-alkyl halide complex) is extremely prone to Wagner-Meerwein rearrangements. A primary carbocation will rapidly undergo a 1,2-hydride shift to form a thermodynamically more stable secondary or tertiary carbocation before the aromatic ring can attack [2]. Causality & Solution: The activation energy for a hydride shift is lower than the activation energy for the electrophilic aromatic substitution. To achieve high conversion to a primary alkylbenzene, bypass direct alkylation entirely. Instead, perform a Friedel-Crafts Acylation using an acyl chloride (which forms a resonance-stabilized, non-rearranging acylium ion), followed by a Clemmensen or Wolff-Kishner reduction to yield the desired straight-chain alkyl group.

Issue 3: Polyalkylation (Over-reaction)

Q: My GC-MS shows a low yield of the mono-alkylated product, but significant amounts of di- and tri-alkylated species. Why is the reaction over-proceeding? A: Alkyl groups are electron-donating via hyperconjugation and inductive effects. Once the first alkyl group is installed, the resulting alkylbenzene is more nucleophilic (activated) than the starting arene. Consequently, the newly formed product competes with the starting material for the electrophile, leading to rapid polyalkylation [3]. Causality & Solution: The kinetics of the second alkylation are faster than the first. To statistically favor mono-alkylation, use a large stoichiometric excess of the starting arene (often using it as the solvent itself).

Issue 4: Ring Deactivation

Q: I am attempting to alkylate nitrobenzene, but I observe 0% conversion. Is my catalyst dead? A: Not necessarily. Aromatic rings bearing strongly electron-withdrawing groups (e.g., −NO2​ , −CF3​ , −C≡N ) are severely deactivated. The electron density of the π -system is too low to attack the carbocation electrophile. Furthermore, substituents with basic lone pairs (like −NH2​ ) will directly coordinate with the Lewis acid catalyst, forming a deactivated complex and sequestering the catalyst [4]. Causality & Solution: Friedel-Crafts alkylation generally fails on deactivated rings because the nucleophilicity of the arene drops below the threshold required to react with the carbocation. You must either install the alkyl group before the deactivating group or utilize alternative cross-coupling strategies (e.g., Suzuki-Miyaura coupling).

Quantitative Data: Catalyst & Condition Comparison

Selecting the right catalyst is critical for optimizing conversion. The table below summarizes the relative activity and side-reaction propensity of common Lewis acids used in process chemistry.

Lewis Acid CatalystRelative ReactivityMoisture SensitivityPolyalkylation RiskRearrangement RiskBest Use Case
AlCl3​ Very HighExtremeHighHighStandard alkylations with unactivated arenes
FeCl3​ HighHighModerateHighMilder alternative to AlCl3​
BF3​⋅OEt2​ ModerateModerateModerateModerateAlkylations using alcohols or alkenes
Sc(OTf)3​ HighLow (Water-tolerant)LowModerateGreen chemistry, reusable catalyst systems [5]
ZnCl2​ LowModerateLowLowHighly activated arenes (e.g., phenols)

Standard Operating Procedure: Anhydrous Friedel-Crafts Alkylation

This protocol is designed as a self-validating system . It ensures maximum conversion by eliminating moisture and controlling reaction kinetics.

Objective: Synthesis of a mono-alkylated benzene derivative. Self-Validation Checkpoint: The continuous evolution of HCl gas (monitored via an oil bubbler attached to the reflux condenser) confirms the active generation of the electrophilic complex and successful substitution. If bubbling ceases prematurely while starting material remains, catalyst deactivation has occurred.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser attached to a gas scrubber (to neutralize HCl ). Purge the system with high-purity Argon for 15 minutes.

  • Catalyst Loading: Inside a glovebox, transfer 1.1 equivalents of anhydrous AlCl3​ into the flask. Seal and transfer to the fume hood.

  • Solvent & Arene Addition: Inject anhydrous dichloromethane (DCM) or use the arene itself as the solvent (if liquid, use 5–10 equivalents to statistically suppress polyalkylation). Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 1.0 equivalent of the alkyl halide in anhydrous DCM. Transfer to the addition funnel and add dropwise over 30–60 minutes.

    • Causality Note: Slow addition at 0 °C controls the highly exothermic formation of the carbocation. Preventing localized thermal hot-spots is critical to suppressing runaway polyalkylation and substrate polymerization [6].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or GC-MS until the alkyl halide is fully consumed.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10% v/v).

    • Causality Note: The acidic ice quench safely hydrolyzes the AlCl3​ complex without precipitating insoluble aluminum salts that cause severe emulsions and trap the product [7].

  • Work-up & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • TutorChase. "Friedel–Crafts Alkylation and Acylation (13.4.6) | OCR A-Level Chemistry Notes". 1

  • Chemistry Steps. "Friedel-Crafts Alkylation". 2

  • LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". 3

  • BenchChem. "Managing catalyst deactivation in Friedel-Crafts reactions". 4

  • Tsuchimoto, T., et al. "Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions". Journal of the American Chemical Society, ACS Publications.5

  • BenchChem. "3,4-Difluoro-4'-ethoxybenzophenone | 951884-66-5". 6

  • BenchChem. "4-Chloro-4'-hydroxybenzophenone | 42019-78-3". 7

Sources

Optimization

Technical Support Center: Resolution and Separation of meta- and para-Isopropylanisole

Welcome to the Technical Support Center for the isolation and analysis of isopropylanisole (methoxyisopropylbenzene) isomers. This guide is designed for researchers and drug development professionals dealing with the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and analysis of isopropylanisole (methoxyisopropylbenzene) isomers. This guide is designed for researchers and drug development professionals dealing with the complex separation of meta- and para-positional isomers.

Core Knowledge Base: The Causality of Co-Elution

The Problem: meta-Isopropylanisole and para-isopropylanisole are notoriously difficult to separate using conventional techniques. Because their molecular weights, dipole moments, and boiling points are nearly identical, standard fractional distillation and normal-phase silica gel chromatography are thermodynamically blind to the differences between them.

The Solution: To break this symmetry, separation strategies must abandon polarity and boiling point, and instead exploit steric geometry and shape recognition . This is achieved through host-guest complexation, π-π interaction differentials, or rigid molecular sieving.

Troubleshooting & FAQs: Analytical Chromatography

Q: Why does my standard C18 HPLC column show a single, broad peak for the isomer mixture? A: Standard C18 stationary phases separate molecules based on generalized hydrophobicity (logP). Because the lipophilicity of both isomers is virtually identical, the C18 phase cannot discriminate between them.

  • The Fix: Switch to a Core-Shell Biphenyl column for LC[1] or a Cyclodextrin-based column (e.g., Cyclosil-B) for GC[2].

  • The Causality: Biphenyl phases exploit π-π interactions. The steric bulk of the isopropyl group in the meta position disrupts the coplanarity of the methoxy group differently than in the para position, altering the aromatic electron density and changing the π-π binding affinity[1]. Cyclodextrin phases rely on supramolecular host-guest chemistry; the linear para-isomer penetrates the hydrophobic cyclodextrin cavity more deeply than the "bent" meta-isomer, resulting in a stronger binding constant and longer retention time[2].

Q: My GC peaks are still overlapping on a cyclodextrin column. How do I improve resolution? A: Isomer separation is highly sensitive to temperature kinetics. If the heating ramp is too fast, the thermodynamic equilibrium of the host-guest inclusion complex cannot be established. Lower your initial oven temperature to 50 °C and utilize a shallow temperature ramp (e.g., 2–5 °C/min) to maximize the residence time in the critical separation window[2].

Troubleshooting & FAQs: Preparative Scale-Up

Q: We need to isolate 50 grams of pure para-isopropylanisole from a synthetic mixture. Preparative HPLC is too solvent-intensive. What is the alternative? A: Shape-selective adsorption using Chemical Vapor Deposition (CVD) modified ZSM-5 zeolites [3].

  • The Causality: ZSM-5 is a microporous aluminosilicate with an internal pore diameter of approximately 5.5 Å. The kinetic diameter of para-disubstituted benzenes allows them to diffuse through these pores, while the bulkier meta-isomers are sterically hindered[4].

  • The Enhancement: Native ZSM-5 still exhibits some surface adsorption that reduces purity. By treating the zeolite with SiCl₄ via CVD, a layer of silica is deposited exclusively at the external pore mouths. This "ultra-fine tuning" narrows the opening by ~0.1–0.2 Å, completely blocking the meta-isomer while allowing the para-isomer to enter the internal void space[3].

ZeoliteWorkflow Mixture Isopropylanisole Isomers (m- and p- mixture) Zeolite SiCl4-Modified ZSM-5 (Pore Size ~5.5 Å) Mixture->Zeolite Feed Adsorption Shape-Selective Adsorption (Liquid Phase, 25°C) Zeolite->Adsorption Meta m-Isomer Excluded (Kinetic Diameter > Pore) Collected in Raffinate Adsorption->Meta Steric Exclusion Para p-Isomer Adsorbed (Linear Profile Fits Pore) Retained in Zeolite Adsorption->Para Pore Diffusion Desorption Thermal/Solvent Desorption (e.g., Toluene Wash at 80°C) Para->Desorption PurePara Pure p-Isopropylanisole (>99% Purity) Desorption->PurePara Recovery

Shape-selective separation workflow of isopropylanisole isomers using modified ZSM-5 zeolites.

Quantitative Data Summary

The following table summarizes the validated parameters for separating meta- and para-isopropylanisole across different operational scales.

Separation TechniqueStationary Phase / SorbentPrimary Separation MechanismExpected Resolution ( Rs​ )Scale Application
Gas Chromatography Agilent J&W Cyclosil-BHost-guest inclusion complexation >1.5 (Baseline)Analytical / QC
Liquid Chromatography Core-Shell Biphenyl π−π and steric interactions ∼1.2−1.4 Analytical / Prep
Adsorption SiCl₄-modified ZSM-5Shape-selective pore diffusionN/A ( >98% Purity)Preparative / Industrial

Standard Operating Procedures (SOPs)

SOP 1: Analytical Validation via GC-FID (Supramolecular Separation)

This protocol is a self-validating system: Baseline resolution of the isomers confirms the thermodynamic integrity of the cyclodextrin stationary phase.

  • Sample Preparation: Dissolve 10 mg of the isopropylanisole isomer mixture in 1.0 mL of dichloromethane (DCM)[2].

  • Column Installation: Install a Cyclosil-B column (or equivalent derivatized β -cyclodextrin phase). Use Helium as the carrier gas at a constant flow rate of 1.2 mL/min.

  • Inlet/Detector Parameters: Set the injection port to 220 °C and the FID detector to 300 °C[2]. Use a split ratio of 80:1 to prevent column overloading, which destroys peak symmetry for inclusion complexes.

  • Thermal Gradient:

    • Hold initial temperature at 50 °C for 2 minutes.

    • Ramp at 15 °C/min to 150 °C[2].

    • Ramp at 5 °C/min to 170 °C and hold for 3 minutes.

  • Validation: The meta-isomer will elute first due to its inability to fully penetrate the cyclodextrin cavity, followed by the para-isomer. Calculate Rs​ ; if Rs​<1.5 , decrease the second ramp rate to 2 °C/min.

SOP 2: Preparative Scale Separation via Zeolite Adsorption

This protocol utilizes a self-validating control step to ensure the CVD modification successfully narrowed the zeolite pores before committing the valuable API intermediate.

  • Zeolite Modification (CVD): Dehydrate commercial H-ZSM-5 zeolite at 400 °C under vacuum. Expose the zeolite to SiCl₄ vapor at 300 °C for 2 hours, followed by calcination in air at 550 °C to convert the deposited chlorides to silica[3],[4].

  • System Validation (Critical Step): Pass a standard mixture of m-xylene and p-xylene through the modified zeolite. Analyze the effluent via GC. If the effluent contains p-xylene, the pores are too large (modification failed). The effluent should be >99% m-xylene, proving the pores are strictly regulated to <5.8 Å[3].

  • Adsorption Phase: Dissolve the isopropylanisole mixture in a non-competing, bulky solvent (e.g., isooctane). Pass the solution through a packed bed of the modified ZSM-5 at 25 °C. The meta-isomer will pass through into the raffinate.

  • Washing: Wash the column with pure isooctane to remove any residual meta-isomer adhering to the external surface of the zeolite.

  • Desorption Phase: Heat the column to 80 °C and flush with a displacing solvent (e.g., toluene) to outcompete the para-isopropylanisole from the internal pores.

  • Recovery: Concentrate the eluate under reduced pressure to yield pure para-isopropylanisole.

References

  • Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers Source: d-nb.info (Originally published in relevant chemical journals, 2024) URL:[Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Ultra-fine Tuning of Microporous Opening Size in Zeolite by CVD Source: ResearchGate URL:[Link]

  • Separation of m-/p-cresol in mixed phenols by complexation crystallization Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Application Support Center: Purification &amp; Distillation Troubleshooting for 1-Isopropyl-3-methoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve >99% purity when isolating 1-Isopropyl-3-methoxybenzene (also known as 3-isopropylaniso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve >99% purity when isolating 1-Isopropyl-3-methoxybenzene (also known as 3-isopropylanisole).

The purification of this specific isomer is notoriously difficult due to the thermodynamic behavior of its close-boiling structural isomers and its susceptibility to thermal degradation. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each purification step so you can troubleshoot your workflows effectively.

Part 1: Thermodynamic & Physical Data Summary

Before troubleshooting, it is critical to understand the thermal landscape of your crude mixture. The table below summarizes the boiling points of the target compound and its most common synthetic impurities.

CompoundRole in SynthesisBoiling Point (760 mmHg)Boiling Point (Vacuum)
1-Isopropyl-3-methoxybenzene Target Product ~210 °C59 °C @ 3 Torr [1]
2-IsopropylanisoleCommon Isomeric Impurity198–200 °C[2]~50 °C @ 3 Torr
4-IsopropylanisoleCommon Isomeric Impurity210–213 °C[3]~60 °C @ 3 Torr
3-IsopropylphenolUnreacted Precursor223.5 °C[4]~75 °C @ 3 Torr
Part 2: Troubleshooting FAQs

Q1: My distilled 1-Isopropyl-3-methoxybenzene is contaminated with 2-isopropylanisole and 4-isopropylanisole. Why did simple distillation fail, and how do I resolve this? Causality & Solution: If your synthesis relied on the electrophilic aromatic substitution (Friedel-Crafts alkylation) of anisole, the strongly activating, ortho/para-directing nature of the methoxy group heavily favors the formation of the 2- and 4-isomers[5]. The boiling points of these isomers are extremely close: 2-isopropylanisole boils at 198–200 °C[2], and 4-isopropylanisole boils at 210–213 °C[3], which is nearly identical to your target 3-isomer. Simple distillation (e.g., using a short-path or standard Vigreux column) lacks the theoretical plates required to separate compounds with a ΔTb​<15 °C. Protocol Adjustment: You must use a high-efficiency fractional distillation setup, such as a spinning band distillation column (minimum 20-30 theoretical plates), combined with a high reflux ratio. Alternatively, redesign your synthesis to use the methylation of 3-isopropylphenol (e.g., using dimethyl carbonate), which bypasses isomer generation entirely[1].

Q2: I am observing product discoloration and yield loss during atmospheric distillation. What is the mechanism of this degradation? Causality & Solution: 1-Isopropyl-3-methoxybenzene boils at approximately 210 °C at atmospheric pressure. At temperatures exceeding 150 °C, anisole derivatives are highly susceptible to thermal ether cleavage. This is severely exacerbated if trace amounts of Brønsted acids (like H2​SO4​ ) or Lewis acids (like AlCl3​ from alkylation) remain in the crude mixture. The acid protonates the ether oxygen, and subsequent thermal cracking yields the corresponding phenol and an alkyl halide/alkene. Protocol Adjustment: Never distill this compound at atmospheric pressure. You must utilize vacuum distillation. By lowering the system pressure to 3 Torr, the boiling point is depressed to 59 °C[1]. This completely bypasses the thermal activation energy required for ether cleavage, preserving the integrity of the methoxy group.

Q3: GC-MS analysis shows unreacted 3-isopropylphenol in my distillate, despite its higher boiling point (223.5 °C). Why is it co-distilling? Causality & Solution: 3-Isopropylphenol[4] acts as a strong hydrogen-bond donor, while the methoxy oxygen of your target compound acts as a hydrogen-bond acceptor. This intermolecular interaction alters the vapor-liquid equilibrium, causing the phenol to drag or co-distill with the anisole despite the temperature difference. Protocol Adjustment: Do not rely on distillation to separate the phenol. Instead, exploit the pKa difference by implementing a pre-distillation basic wash.

Part 3: Standard Operating Procedure (SOP)

To ensure a self-validating and high-yield purification, execute the following step-by-step methodology prior to distillation.

Phase 1: Chemical Washing (Phenol & Acid Removal)

  • Dilution: Dilute the crude reaction mixture containing 1-Isopropyl-3-methoxybenzene with a non-polar organic extraction solvent (e.g., diethyl ether or hexanes).

  • Basic Wash: Wash the organic layer with three equal volumes of 10% aqueous NaOH. This deprotonates the unreacted 3-isopropylphenol into a water-soluble sodium phenoxide salt.

    • Self-Validating Check: To verify the wash was successful, take a small aliquot of the discarded aqueous waste and acidify it dropwise with 1M HCl. If a cloudy precipitate forms, you have successfully extracted the phenol impurity.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) until the aqueous phase pH returns to neutral (~7.0), ensuring all trace base is removed.

  • Drying: Add anhydrous MgSO4​ to the organic phase. Stir for 15 minutes to remove residual water, then filter.

Phase 2: Vacuum Distillation 5. Solvent Removal: Remove the volatile extraction solvent using a rotary evaporator at 30 °C under mild vacuum. 6. Setup: Transfer the concentrated crude to a distillation flask equipped with a fractional column. Apply a high vacuum to achieve a stable pressure of 3 Torr. 7. Fraction Collection: Gradually increase the heat. Discard the initial fore-run (containing residual solvents and moisture). Collect the main fraction boiling at exactly 59 °C at 3 Torr[1].

Part 4: System Workflow Visualization

G Crude Crude 1-Isopropyl-3-methoxybenzene (Contains Phenols & Acid Traces) Wash 10% NaOH Aqueous Wash (Deprotonation of Phenols) Crude->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Sodium 3-isopropylphenolate) PhaseSep->Aqueous Discard Organic Organic Layer (Neutralized Crude) PhaseSep->Organic Retain Dry Dry over MgSO4 & Filter Organic->Dry Distill Vacuum Distillation (3 Torr, 59 °C) Dry->Distill Pure Pure 1-Isopropyl-3-methoxybenzene (>99% Purity) Distill->Pure Main Fraction

Workflow for the chemical washing and vacuum distillation of 1-Isopropyl-3-methoxybenzene.

Part 5: References
  • 3-isopropylanisole | 6380-20-7 - ChemicalBook Source: chemicalbook.com URL:

  • Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene - Benchchem Source: benchchem.com URL:

  • ALDRICH 2-Isopropylanisole, 98% - Thomas Scientific Source: thomassci.com URL:

  • 3-Isopropylphenol - CAS Common Chemistry Source: cas.org URL:

  • 4132-48-3 - ChemBK Source: chembk.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Chemical Shift Assignment Strategies for 1-Isopropyl-3-methoxybenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance comparison of empirical prediction, machine learning algorithms, and experimental 2D NMR workflows for st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance comparison of empirical prediction, machine learning algorithms, and experimental 2D NMR workflows for structural verification.

Executive Summary

In modern drug development and synthetic chemistry, the rapid and accurate structural verification of aromatic building blocks is critical. 1-Isopropyl-3-methoxybenzene (also known as 3-isopropylanisole) serves as an excellent model compound for evaluating NMR assignment methodologies[1]. Its meta-disubstituted aromatic ring presents distinct electronic and steric environments, challenging both predictive software and the analytical chemist.

This guide objectively compares three distinct approaches to assigning the ¹H NMR spectrum of 1-Isopropyl-3-methoxybenzene:

  • Empirical Additivity Rules (e.g., ChemDraw / ChemNMR)

  • Ensemble Machine Learning & HOSE Codes (e.g., Mnova NMRPredict)

  • Experimental 2D NMR Workflows (The "Gold Standard")

By analyzing the causality behind the chemical shifts and comparing software performance against empirical ground truth, this guide provides a framework for selecting the appropriate structural verification tool in a high-throughput laboratory.

Mechanistic Causality: Understanding the Spin System

Before relying on software, an Application Scientist must understand the physical reality of the molecule. 1-Isopropyl-3-methoxybenzene contains two electron-donating groups (EDGs) with differing mechanisms of action:

  • Methoxy Group (-OCH₃): Strongly shields the ortho (H-2, H-4) and para (H-6) positions via resonance (donation of oxygen lone pairs into the aromatic π-system)[2].

  • Isopropyl Group (-CH(CH₃)₂): Weakly shields the ring via inductive effects (σ-bond hyperconjugation) but introduces significant steric bulk.

Expected Aromatic Spin System:

  • H-5: Positioned meta to both substituents. It does not benefit from the resonance shielding of the methoxy group, making it the most deshielded aromatic proton. It will appear as a triplet due to ortho-coupling to H-4 and H-6.

  • H-2: Positioned between the two substituents. It only experiences weak meta-coupling (J ~ 2.5 Hz), typically appearing as a broad singlet or narrow multiplet[2].

  • H-4 & H-6: Both are shielded, but H-4 is ortho to the strongly shielding methoxy group, making it slightly more upfield than H-6.

Product Performance Comparison: Prediction vs. Reality

We compared two leading software prediction methodologies against high-resolution experimental data acquired at 400 MHz in CDCl₃[2].

The Contenders
  • ChemDraw (ChemNMR): Utilizes linear additivity rules based on base values and increments[3]. It is computationally instantaneous but often fails to account for complex 3D conformational effects or overlapping steric parameters.

  • Mnova NMRPredict: Employs an ensemble approach, combining Machine Learning (Message Passing Neural Networks) and Hierarchical Orthogonal Space Encoding (HOSE) codes[4]. It references vast databases of assigned structures, providing confidence intervals for each prediction.

Quantitative Data Comparison

The following table summarizes the performance of both predictive tools against the experimental ground truth.

Proton AssignmentMultiplicity & CouplingExperimental Shift (ppm)ChemDraw Pred. (ppm)Mnova Pred. (ppm)Mnova Absolute Error (Δ ppm)
H-5 t, J = 7.9 Hz7.24 7.277.220.02
H-6 d, J = 8.1 Hz6.86 6.726.840.02
H-2 br s6.81 6.726.800.01
H-4 dd, J = 8.2, 2.5 Hz6.75 6.726.760.01
-OCH₃ s3.81 3.803.790.02
-CH(iPr) septet, J = 6.9 Hz2.89 2.852.870.02
-CH₃(iPr) d, J = 6.9 Hz1.25 1.201.230.02

Performance Analysis: ChemDraw's additivity rules predicted identical chemical shifts (6.72 ppm) for H-2, H-4, and H-6[3]. Because it relies on simple scalar additions, it cannot differentiate the subtle asymmetric electron distribution caused by the varying strengths of the methoxy vs. isopropyl groups. Conversely, Mnova NMRPredict successfully differentiated all three protons, maintaining an absolute error of ≤ 0.02 ppm across the entire molecule[4].

Experimental Workflow: The Self-Validating Protocol

While ML predictions (like Mnova) are highly accurate for known structural motifs, novel drug candidates require experimental validation. The following step-by-step protocol outlines a self-validating NMR workflow to unambiguously assign 1-Isopropyl-3-methoxybenzene.

Step 1: Sample Preparation
  • Weigh 15–20 mg of pure 1-Isopropyl-3-methoxybenzene.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated Tuning and Matching (ATM) for the ¹H and ¹³C channels to maximize probe sensitivity.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Execute gradient shimming (TopShim or equivalent) to ensure a perfectly homogeneous magnetic field. Critical Causality: Poor shimming will artificially broaden the signals, causing the fine meta-coupling (2.5 Hz) of H-4 to merge into a broad peak, ruining the assignment.

Step 3: Acquisition of the Orthogonal Data Suite
  • 1D ¹H NMR (zg30): Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This provides the foundational chemical shifts and scalar couplings.

  • 2D COSY (Correlation Spectroscopy): Acquire to map the homonuclear ³J couplings. Validation: The triplet at 7.24 ppm (H-5) will show cross-peaks to both 6.86 ppm (H-6) and 6.75 ppm (H-4), confirming their adjacent relationships.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton to its directly attached ¹³C atom, separating overlapping proton signals by their carbon chemical shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range (²J and ³J) carbon-proton couplings. Validation: The methoxy protons (3.81 ppm) will show a strong ³J cross-peak to the quaternary carbon C-3 (~159.6 ppm)[1], definitively anchoring the methoxy group's position on the ring.

Workflow Visualization

The following diagram illustrates the logical flow of comparing predictive software against experimental data to achieve a verified assignment.

G Start 1-Isopropyl-3-methoxybenzene Structural Input Pred1 Empirical Additivity (ChemDraw ChemNMR) Start->Pred1 2D Structure Pred2 Ensemble ML / HOSE (Mnova NMRPredict) Start->Pred2 2D Structure Exp Experimental NMR (1D 1H, COSY, HSQC, HMBC) Start->Exp Physical Sample Compare Data Synthesis & Shift Comparison Pred1->Compare Predicted Shifts Pred2->Compare Predicted Shifts Exp->Compare Ground Truth Shifts Assign Final Verified 1H NMR Assignment Compare->Assign Validation via 2D Couplings

Fig 1: Comparative workflow for 1H NMR assignment via predictive and experimental methods.

Conclusion

For simple, highly symmetrical molecules, empirical additivity rules provide a rapid, zero-cost estimation. However, for asymmetric, multi-substituted aromatics like 1-Isopropyl-3-methoxybenzene , simple additivity fails to resolve overlapping signals.

Mnova NMRPredict demonstrates superior performance, leveraging database-driven HOSE codes and Machine Learning to predict shifts within a 0.02 ppm margin of error[4]. Nevertheless, software predictions must always be treated as hypotheses. The rigorous application of the Experimental 2D NMR Workflow (COSY, HSQC, HMBC) remains the only self-validating method capable of providing absolute structural certainty in drug development pipelines.

References

  • [1] Tietze, L. F., et al. (2009). Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. Synthesis 2009(12): 2040-2060. Thieme Connect. Available at:[Link]

  • [2] Giannerini, M. (2015). Advancing selectivity control with highly reactive organometallic reagents. [Thesis fully internal (DIV), University of Groningen]. University of Groningen. Available at:[Link]

  • [3] ResearchGate Community. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Available at:[Link]

  • [4] Mestrelab Research. (2026). Download NMR Predict - Mestrelab Research. Mestrelab. Available at:[Link]

Sources

Comparative

Comprehensive GC-MS Fragmentation Analysis: 1-Isopropyl-3-methoxybenzene vs. Structural Isomers

As analytical demands in drug development, flavor profiling, and organometallic synthesis grow, the structural elucidation of substituted aromatic compounds requires rigorous methodology. 1-Isopropyl-3-methoxybenzene (al...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development, flavor profiling, and organometallic synthesis grow, the structural elucidation of substituted aromatic compounds requires rigorous methodology. 1-Isopropyl-3-methoxybenzene (also known as m-isopropylanisole, CAS 6380-20-7) is a frequently encountered intermediate in synthetic catalytic processes[1]. It has an exact monoisotopic mass of 150.104465 Da and a molecular formula of C₁₀H₁₄O[2][3].

This guide objectively compares the analytical performance of standard Single Quadrupole (SQ) GC-MS against High-Resolution GC-Orbitrap MS for characterizing this molecule. Furthermore, it details the mechanistic causality behind its electron ionization (EI) fragmentation, providing a definitive framework for differentiating it from its structural isomer, 1-propyl-3-methoxybenzene.

Mechanistic Causality: The 70 eV EI Fragmentation Pathway

To interpret the mass spectrum of 1-Isopropyl-3-methoxybenzene, one must understand the thermodynamic drivers of gas-phase ion dissociation. Under standard 70 eV electron ionization, the molecule yields a distinct, reproducible fragmentation pattern governed by Stevenson’s Rule and the stability of benzylic carbocations.

  • Molecular Ion (m/z 150): The initial electron impact removes an electron from the aromatic π-system or the oxygen lone pair, yielding the radical cation [M]⁺• at m/z 150. Due to the highly branched nature of the isopropyl group, this molecular ion is relatively weak (typically 10-15% relative abundance).

  • Base Peak Formation (m/z 135): The dominant fragmentation pathway is the α-cleavage of the isopropyl group. The loss of a methyl radical (CH₃•, 15 Da) generates a highly stable, methoxy-substituted cumyl cation at m/z 135. The strong electron-donating effect of the meta-methoxy group stabilizes this tertiary/benzylic cation through resonance, making it the undisputed base peak (100% abundance).

  • Secondary Alkyl Loss (m/z 107): A competing, though less favorable, pathway involves the loss of the entire isopropyl radical (C₃H₇•, 43 Da), yielding the methoxybenzyl cation at m/z 107.

  • Anisole Rearrangement (m/z 120): Characteristic of methoxybenzenes, the molecular ion can undergo a rearrangement to expel a neutral formaldehyde molecule (CH₂O, 30 Da), resulting in a radical cation at m/z 120.

Fragmentation M Molecular Ion [M]⁺• m/z 150 1-Isopropyl-3-methoxybenzene F1 Base Peak [M-CH₃]⁺ m/z 135 Benzylic Cation M->F1 -CH₃ (α-cleavage) F2 Fragment [M-CH₂O]⁺• m/z 120 Loss of Formaldehyde M->F2 -CH₂O (Rearrangement) F3 Fragment[M-C₃H₇]⁺ m/z 107 Methoxybenzyl Cation M->F3 -C₃H₇ (Alkyl loss) F4 Tropylium Ion [C₇H₇]⁺ m/z 91 Aromatic Core F3->F4 -CH₄O

Figure 1: Dominant 70 eV electron ionization (EI) fragmentation pathways for 1-Isopropyl-3-methoxybenzene.

Isomeric Differentiation & Platform Performance Comparison

A critical challenge in GC-MS is differentiating structural isomers that elute closely and share identical molecular weights. Comparing 1-Isopropyl-3-methoxybenzene with its straight-chain isomer, 1-Propyl-3-methoxybenzene, highlights the necessity of understanding fragmentation causality.

While the isopropyl isomer loses a methyl group to form its base peak (m/z 135), the n-propyl isomer undergoes benzylic cleavage to lose an ethyl radical (C₂H₅•, 29 Da), shifting its base peak to m/z 121 .

Platform Comparison: Single Quadrupole vs. GC-Orbitrap
  • Single Quadrupole (SQ) GC-MS: Delivers nominal mass resolution. It is highly effective for routine library matching (e.g., NIST databases) based on the m/z 135 vs. m/z 121 ratio shift.

  • GC-Orbitrap MS: Delivers sub-ppm mass accuracy. This platform is essential when the sample matrix contains isobaric interferences (e.g., natural product extracts) where nominal mass m/z 135 could represent multiple different elemental compositions.

Quantitative Data Summary

Table 1: Comparative GC-MS Performance and Diagnostic Ions for Isomeric Differentiation

CompoundAnalytical PlatformMolecular Ion [M]⁺•Base Peak (100%)Key Diagnostic FragmentsMass Accuracy
1-Isopropyl-3-methoxybenzene Single Quadrupolem/z 150 (15%)m/z 135 m/z 120, 107, 91Nominal (±0.1 Da)
1-Isopropyl-3-methoxybenzene GC-Orbitrap MSm/z 150.1045m/z 135.0810 m/z 120.0575, 107.0497< 1 ppm
1-Propyl-3-methoxybenzene Single Quadrupolem/z 150 (20%)m/z 121 m/z 91, 77Nominal (±0.1 Da)
1-Propyl-3-methoxybenzene GC-Orbitrap MSm/z 150.1045m/z 121.0653 m/z 91.0548< 1 ppm

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system . The inclusion of a mandatory system suitability check ensures that any deviation in fragmentation ratios is due to the molecule's structure, not instrument drift.

Step 1: System Suitability & Autotune (Self-Validation)
  • Introduce Perfluorotributylamine (PFTBA) calibration gas into the EI source.

  • Execute a standard autotune.

  • Validation Criteria: Verify that m/z 69 is the base peak (100%), m/z 219 is >40% relative abundance, and m/z 502 is >2%. Isotope ratios for m/z 70/69 must be approximately 1.1%. Do not proceed if these criteria are not met.

Step 2: Sample Preparation
  • Weigh 1.0 mg of 1-Isopropyl-3-methoxybenzene standard (Purity ≥98.0%[4]).

  • Dissolve in 1.0 mL of LC-MS grade hexane to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in hexane to yield a 10 µg/mL working concentration.

Step 3: Gas Chromatography Execution
  • Column: HP-5MS UI (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1.0 µL injection volume, Split ratio 10:1. Injector temperature set to 250°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 4: Mass Spectrometry Acquisition
  • Temperatures: Transfer line at 280°C, EI source at 250°C, Quadrupole at 150°C.

  • Ionization: Electron Ionization (EI) at exactly 70 eV to ensure library-comparable fragmentation.

  • Acquisition: Full scan mode from m/z 40 to 400 with a scan speed of 3 Hz.

GCMS_Platforms cluster_Platforms Mass Spectrometry Platforms Sample Sample Injection 1-Isopropyl-3-methoxybenzene GC GC Separation (HP-5MS Column) Sample->GC SQ Single Quadrupole (SQ) Nominal Mass (EI) GC->SQ Split A Orbitrap GC-Orbitrap MS High-Resolution Accurate Mass GC->Orbitrap Split B DataSQ Routine Library Matching (NIST/EPA) SQ->DataSQ DataOrb Exact Mass Structural Elucidation (<1 ppm) Orbitrap->DataOrb

Figure 2: Comparative analytical workflow evaluating Single Quadrupole vs. GC-Orbitrap platforms.

References

  • PubChem Compound Summary for CID 10931606 (1-Isopropyl-3-methoxybenzene) . National Center for Biotechnology Information. Retrieved March 10, 2026, from[Link][2][3]

  • 3-isopropylanisole (CAS 6380-20-7) Properties and Suppliers . Chemsrc. Retrieved March 10, 2026, from[Link][4]

  • Giannerini, M. (2015). Advancing selectivity control with highly reactive organometallic reagents. [Thesis fully internal (DIV), University of Groningen]. University of Groningen Research Database. Retrieved March 10, 2026, from [Link][1]

Sources

Validation

Elemental Analysis Validation for C₁₀H₁₄O Compounds: A Comparative Guide to Bulk Purity Verification

For researchers and drug development professionals, validating the empirical formula of C₁₀H₁₄O isomers—such as the monoterpenoid phenols Thymol and Carvacrol, or the ketone Carvone—is a foundational quality control gate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the empirical formula of C₁₀H₁₄O isomers—such as the monoterpenoid phenols Thymol and Carvacrol, or the ketone Carvone—is a foundational quality control gate. These compounds, with a molar mass of 150.22 g/mol , possess a theoretical elemental composition of C (79.96%), H (9.39%), and O (10.65%) .

While modern laboratories often default to High-Resolution Mass Spectrometry (HRMS) or Quantitative Nuclear Magnetic Resonance (qNMR) for structural elucidation, these techniques possess a critical blind spot: they are largely insensitive to non-ionizable or non-protonated bulk impurities.

This guide objectively compares the performance of Modern Automated CHNS/O Microanalyzers (utilizing Dumas flash combustion) against HRMS and qNMR, providing a self-validating experimental framework for absolute bulk purity determination.

The Validation Triad: CHNS/O vs. HRMS vs. qNMR

To establish the scientific integrity of a synthesized or extracted C₁₀H₁₄O compound, analytical platforms must be evaluated based on their orthogonal detection capabilities. The American Chemical Society (ACS) and European Pharmacopoeia (Ph. Eur.) guidelines stipulate that elemental analysis data must fall within ±0.4% of the calculated theoretical values to confirm 95% sample purity .

Validation_Logic Root C10H14O Validation (Thymol / Carvacrol) CHNS Automated CHNS/O (Bulk Purity) Root->CHNS HRMS HRMS (Exact Mass) Root->HRMS qNMR qNMR (Structural Purity) Root->qNMR Eval1 Detects Inorganic Salts & Residual Solvents CHNS->Eval1 Eval2 Confirms Isotopic Fine Structure HRMS->Eval2 Eval3 Quantifies Proton Environments qNMR->Eval3

Orthogonal analytical logic for validating C10H14O isomers across three primary platforms.

While HRMS provides unparalleled exact mass confirmation , it relies on ionization efficiency. A sample heavily contaminated with inorganic salts (e.g., NaCl from a brine wash) will still yield a perfect HRMS spectrum for the C₁₀H₁₄O molecule, leading to a false assumption of purity. Conversely, a modern CHNS/O analyzer measures the absolute mass fraction of the elements. Any non-combustible impurity displaces the carbon mass fraction, immediately flagging the sample as compromised .

Quantitative Performance Benchmarks

To objectively demonstrate the superiority of combustion analysis for bulk purity, consider a compromised C₁₀H₁₄O sample (Thymol) containing 1.5% residual moisture (H₂O) and 0.5% inorganic salt (NaCl).

Table 1: Comparative Detection of Impurities in a Compromised C₁₀H₁₄O Sample

Analytical PlatformCarbon (Theoretical: 79.96%)Hydrogen (Theoretical: 9.39%)Oxygen (Theoretical: 10.65%)Purity Verdict
Modern CHNS/O Analyzer 78.36% (Δ -1.60%)9.37% (Δ -0.02%)11.77% (Δ +1.12%)FAIL (Detects bulk impurity)
HRMS (ESI-TOF) m/z 151.1118 [M+H]⁺Mass Error: 1.2 ppmIsotope Pattern: MatchPASS (Blind to H₂O/NaCl)
qNMR (¹H, CDCl₃) N/AIntegrates to 14 protonsBroad peak at 1.5 ppm (H₂O)PASS/FLAG (Misses NaCl)

Data Synthesis: The CHNS/O analyzer correctly fails the sample because the carbon content drops by 1.60% (due to the mass displacement of H₂O and NaCl), which vastly exceeds the rigorous ±0.4% threshold. HRMS passes it because it only detects the ionizable thymol molecules. qNMR flags the water but misses the NaCl entirely because NaCl lacks protons.

Experimental Protocol: Self-Validating CHNS/O Workflow

To ensure scientific integrity, elemental analysis cannot be run in isolation. The following methodology utilizes a self-validating framework, ensuring that instrument drift or atmospheric contamination does not skew the empirical formula validation of C₁₀H₁₄O.

CHNSO_Workflow A Sample in Tin Capsule (Exothermic Flash ~1800°C) B Oxidation Furnace (1000°C, O2 Pulse) A->B C Reduction Furnace (600°C, Cu Catalyst) B->C D Halogen/Sulfur Trap (Ag Wool) C->D E GC Separation (N2 -> CO2 -> H2O) D->E F TCD Detection (Quantification) E->F

Automated CHNS/O combustion analysis workflow for C10H14O empirical formula validation.

Step-by-Step Methodology & Causality

Step 1: Instrument Conditioning & Baseline Stabilization

  • Action: Purge the system with Ultra-High Purity (UHP) Helium (99.999%) for 30 minutes prior to analysis.

  • Causality: Helium provides optimal thermal conductivity contrast against CO₂ and H₂O in the Thermal Conductivity Detector (TCD). Purging removes atmospheric N₂ and O₂, preventing baseline drift and false nitrogen peaks.

Step 2: System Suitability Test (SST) via Blanking

  • Action: Combust three empty tin (Sn) capsules.

  • Causality: This establishes the absolute zero-point calibration. Tin is utilized because its oxidation is highly exothermic; when exposed to the O₂ pulse, it creates a localized "flash" temperature of ~1800°C. This extreme heat is strictly necessary to completely break the highly stable aromatic rings found in C₁₀H₁₄O isomers.

Step 3: K-Factor Calibration (Self-Validation)

  • Action: Analyze three replicates of a Certified Reference Material (CRM), such as Sulfanilamide (C₆H₈N₂O₂S), weighing exactly 1.000 mg (±1 µg).

  • Causality: Sulfanilamide provides a stable, non-hygroscopic baseline. Bracketing the unknown C₁₀H₁₄O samples with a CRM ensures that any micro-fluctuations in TCD filament temperature or helium flow rate are mathematically normalized, rendering the protocol self-validating.

Step 4: Sample Combustion & Reduction

  • Action: Weigh 1.500 mg of the C₁₀H₁₄O sample into a tin capsule using a microbalance. Fold tightly to exclude trapped air. Drop into the 1000°C combustion reactor with a stoichiometrically timed O₂ pulse.

  • Causality: Excess O₂ ensures the complete conversion of carbon to CO₂ and hydrogen to H₂O. The subsequent copper reduction furnace (600°C) is critical; it scrubs residual O₂ to protect the GC column from oxidation and reduces any formed NOₓ species back to N₂ gas.

Step 5: Data Validation

  • Action: Compare the integrated TCD outputs against the theoretical C₁₀H₁₄O values.

  • Causality: If the deviation for Carbon (79.96%) or Hydrogen (9.39%) exceeds ±0.4%, the sample is definitively flagged for bulk impurities, necessitating further purification (e.g., recrystallization or preparative HPLC) before progressing in the drug development pipeline.

Conclusion

While HRMS and qNMR are indispensable for structural elucidation and isotopic profiling, they cannot replace the fundamental utility of CHNS/O combustion analysis. For C₁₀H₁₄O compounds, modern automated elemental analyzers provide the ultimate fail-safe against non-ionizable and non-protonated impurities. By implementing a self-validating protocol utilizing CRM bracketing and localized flash combustion, researchers can guarantee that their synthesized molecules meet the stringent ±0.4% purity threshold required by top-tier journals and regulatory bodies.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science URL:[Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Analytical Chemistry URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers URL:[Link]

Comparative

A Comparative Guide to Electrophilic Aromatic Substitution Reactivity: 3-Isopropylanisole vs. 3-Methylanisole

For researchers and drug development professionals, the precise functionalization of aromatic rings is a cornerstone of Active Pharmaceutical Ingredient (API) synthesis. 3-Alkyl anisoles are highly valuable building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise functionalization of aromatic rings is a cornerstone of Active Pharmaceutical Ingredient (API) synthesis. 3-Alkyl anisoles are highly valuable building blocks, offering multiple sites for functionalization.

This guide objectively compares the reactivity of 3-isopropylanisole and 3-methylanisole , focusing on how the steric bulk of the meta-alkyl substituent dictates regioselectivity and reaction kinetics during Electrophilic Aromatic Substitution (EAS).

Mechanistic Causality: Electronic vs. Steric Interplay

To predict and control the reactivity of 3-alkyl anisoles, one must synthesize the competing electronic and steric effects of the substituents.

In both 3-methylanisole and 3-isopropylanisole, the methoxy (-OCH₃) group acts as a powerful activating group via resonance (+M effect), dominating the directing effects and pushing incoming electrophiles to its ortho and para positions (C2, C4, and C6)[1]. The alkyl groups (-CH₃ or -CH(CH₃)₂) are weakly activating via induction (+I effect) and hyperconjugation.

When evaluating the available positions for electrophilic attack:

  • C2 Position: Located directly between the methoxy and alkyl groups. It is highly sterically hindered and rarely undergoes substitution.

  • C4 Position: Para to the strongly directing methoxy group and ortho to the alkyl group. Electronically, this is the most favored position due to the minimal steric hindrance of the linear para trajectory relative to the -OCH₃ group.

  • C6 Position: Ortho to the methoxy group and para to the alkyl group.

The Steric Divergence

The critical difference between these two substrates lies in the steric bulk of the alkyl group at the C3 position:

  • 3-Methylanisole: The methyl group is relatively small. The electronic preference for the para-methoxy position (C4) overwhelmingly dictates the reaction pathway. Electrophilic substitutions, such as bromination, lead to predominantly 4-substituted products (e.g., 4-bromo-3-methylanisole) with rapid kinetics[2].

  • 3-Isopropylanisole: The isopropyl group presents significant steric bulk. While the C4 position remains electronically favored, the adjacent isopropyl group creates substantial steric hindrance. Consequently, reactions at C4 proceed at a reduced rate compared to the methyl analog[3]. Furthermore, when utilizing bulky electrophiles (such as acylium ions in Friedel-Crafts acylation), the proportion of C6-substituted byproducts increases due to the steric clash at C4[4].

DirectingEffects Substrate 3-Alkyl Anisole (Alkyl = Methyl or Isopropyl) C2 C2 Position Ortho to both groups Highly sterically blocked Substrate->C2 Minimal attack C4 C4 Position Para to -OCH3, Ortho to -Alkyl Electronically Favored Substrate->C4 Major Pathway (Strong +M from -OCH3) C6 C6 Position Ortho to -OCH3, Para to -Alkyl Sterically Unhindered by Alkyl Substrate->C6 Minor Pathway (Increases with Isopropyl bulk) Methyl 3-Methylanisole C4 substitution highly dominant (Low steric clash) C4->Methyl Isopropyl 3-Isopropylanisole C4 substitution rate reduced (High steric clash from Isopropyl) C4->Isopropyl

Mechanistic pathway and steric mapping of electrophilic aromatic substitution in 3-alkyl anisoles.

Comparative Reactivity Data

The following tables summarize the physical properties and comparative reactivity profiles of both substrates based on established literature and experimental data.

Table 1: Physical Properties Comparison
Property3-Methylanisole3-Isopropylanisole
CAS Number 100-84-54132-48-3
Molecular Weight 122.16 g/mol 150.22 g/mol
Steric A-Value (Alkyl) ~1.70 kcal/mol (-CH₃)~2.15 kcal/mol (-CH(CH₃)₂)
Activating Strength Strong (+M), Weak (+I)Strong (+M), Weak (+I)
Table 2: Reactivity Profile in Key EAS Transformations
Reaction TypeReagent System3-Methylanisole Outcome3-Isopropylanisole Outcome
Bromination NBS, CH₃CN, 0 °C to RTFast. >95% yield of 4-bromo-3-methylanisole[5].Slower. Major product is 4-bromo-3-isopropylanisole, but requires longer reaction times[3].
Nitration HNO₃ / H₂SO₄, 0 °CComplex mixture. Major product is 4-nitro-3-methylanisole[1].Complex mixture. Increased ratio of 6-nitro isomer due to C4 steric blocking.
Friedel-Crafts Acylation Ac₂O, Zeolite HY-740High conversion. Yields a mixture of para (C4) and ortho (C6) substituted acetophenones[4].Lower conversion rate. Bulky acylium ion severely clashes with the isopropyl group, shifting the ratio toward C6 substitution[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (such as GC/MS monitoring) are integrated to confirm causality and prevent over-reaction.

Protocol A: Regioselective Bromination using N-Bromosuccinimide (NBS)

Traditional bromination using Br₂/FeBr₃ can lead to poly-bromination and harsh exotherms. Utilizing NBS in polar aprotic solvents (like Acetonitrile) provides a mild, highly regiospecific nuclear bromination pathway[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 mmol of the 3-alkyl anisole (3-methylanisole or 3-isopropylanisole) in 50 mL of anhydrous acetonitrile (CH₃CN).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures suppress benzylic bromination and favor the kinetically controlled ring substitution.

  • Electrophile Addition: Slowly add 10.5 mmol (1.05 equiv) of recrystallized NBS in small portions over 15 minutes.

  • In-Process Monitoring (Self-Validation): Allow the reaction to stir, gradually warming to room temperature. Take 0.1 mL aliquots every 30 minutes, dilute in ethyl acetate, and analyze via GC/MS.

    • Observation: For 3-methylanisole, complete conversion to the 4-bromo isomer typically occurs within 1-2 hours. For 3-isopropylanisole, expect 3-5 hours due to steric hindrance. Halt the reaction once the starting material is consumed to prevent di-bromination.

  • Quenching: Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This neutralizes any unreacted NBS or trace Br₂, preventing oxidative degradation during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 4-bromo-3-alkylanisole.

ProtocolWorkflow Start Equip Flame-Dried Flask under N2 Atmosphere Dissolve Dissolve 3-Alkyl Anisole in Anhydrous MeCN Start->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool AddReagent Portion-wise Addition of NBS (Control Exotherm) Cool->AddReagent React Stir & Monitor via GC/MS (Validate C4 vs C6 Ratio) AddReagent->React Quench Quench with Na2S2O3 (aq) (Neutralize unreacted NBS) React->Quench Extract Liquid-Liquid Extraction Wash & Dry Organic Layer Quench->Extract Purify Column Chromatography (Isolate pure 4-bromo isomer) Extract->Purify

Self-validating experimental workflow for the regiospecific bromination of 3-alkyl anisoles.

Conclusion

While both 3-methylanisole and 3-isopropylanisole share identical electronic directing effects, the steric bulk of the isopropyl group fundamentally alters the kinetic landscape of the molecule. Researchers must account for this when designing synthetic routes: 3-methylanisole will readily and rapidly undergo substitution at the C4 position, whereas 3-isopropylanisole requires optimized, often longer reaction conditions and may yield a higher proportion of C6-substituted isomers when utilizing bulky electrophiles.

References

  • European Patent Office. "Process for the preparation of 4-bromo-3-alkylphenyl ethers" (EP 0420556 B1).
  • Benchchem.
  • Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes". Journal of Organic Chemistry.
  • PubChem. "4-Bromo-3-isopropylanisole | C10H13BrO | CID 11746406".
  • Wolfson, A., et al.

Sources

Validation

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Characterization of Aromatic Ethers

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and technical overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of aromatic et...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of aromatic ethers. Moving beyond a simple recitation of protocols, we will explore the underlying electronic principles, demonstrate how structural modifications influence spectral outcomes, and provide a robust, self-validating methodology for obtaining high-quality, reproducible data.

The "Why": Theoretical Foundations of Aromatic Ether Spectroscopy

At its core, UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[1][2][3] In aromatic ethers, the key players are the π electrons of the aromatic ring and the non-bonding (n) electrons of the ether oxygen.

The interaction between the oxygen's lone pairs and the benzene ring's π system is fundamental. The oxygen atom acts as an auxochrome —a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of the absorption maximum.[4] This interaction leads to two primary types of electronic transitions observable in a standard UV-Vis spectrophotometer (200-800 nm):

  • π → π* Transitions: These are high-energy promotions of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.[1][4] For benzene itself, these transitions result in three absorption bands: a very intense E1 band (~184 nm), a strong E2 band (~204 nm), and a weaker, fine-structured B-band (~256 nm).[4] The E1 band is typically outside the range of standard instruments.[4] When the ether oxygen is introduced (e.g., in anisole), its electron-donating effect extends the conjugation, causing a bathochromic shift (a shift to a longer wavelength, also known as a red shift) of the primary bands.[4]

  • n → π* Transitions: These involve the promotion of a non-bonding electron from the ether oxygen into an antibonding π* orbital of the aromatic ring.[3][4] These transitions are typically of much lower intensity (molar absorptivity, ε < 100) compared to π → π* transitions.[3]

The "How": A Validated Experimental Workflow

Adherence to a meticulous protocol is paramount for generating trustworthy and comparable data. The following workflow is designed to be self-validating by minimizing common sources of error.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Solvent Solvent Selection (Check UV Cutoff) Stock Stock Solution (Gravimetric Prep) Solvent->Stock Dilute Serial Dilutions (Volumetric Prep) Stock->Dilute Cuvette Cuvette Selection (Quartz for <300 nm) Dilute->Cuvette PowerOn Instrument Power-On & Warm-up (15-30 min) Setup Set Parameters (Range, Speed, Slit) PowerOn->Setup Blank Blank Measurement (Solvent-filled Cuvette) Setup->Blank Sample Sample Measurement (Read Absorbance) Blank->Sample Plot Plot A vs. λ Identify Identify λmax Plot->Identify Beer Verify Beer's Law (Plot A vs. Conc.) Identify->Beer Calc Calculate ε Beer->Calc

Caption: Standard workflow for UV-Vis analysis.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. The solvent must be transparent (i.e., not absorb) in the wavelength region of interest. Always use a solvent with a UV cutoff wavelength well below the expected λmax of your analyte.[5][6] For aromatic ethers, which typically absorb above 250 nm, solvents like ethanol, methanol, hexane, and cyclohexane are excellent choices.[7][8]

    • Pro-Tip: Use spectroscopic grade solvents to avoid impurities that can interfere with your measurement.

  • Sample Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) by accurately weighing the aromatic ether and dissolving it in a precise volume of the chosen solvent using a Class A volumetric flask.

    • Perform serial dilutions to create a series of standards (typically 3-5) with concentrations that will yield absorbance values between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law.[6]

  • Instrument Setup & Operation:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 15-30 minutes to ensure stability.[9][10]

    • Select the desired scan range (e.g., 200-400 nm for aromatic ethers).

    • Use matched cuvettes (typically 1 cm path length) for the blank and sample measurements.[6] For measurements below 300 nm, quartz cuvettes are mandatory as glass absorbs in this region.[6]

    • Fill a cuvette with the pure solvent to be used as the blank. Place it in the spectrophotometer and run a baseline correction or "zero" the instrument.[9][11] This subtracts the absorbance of the solvent and cuvette itself.

  • Data Acquisition:

    • Remove the blank cuvette and replace it with a cuvette containing one of your diluted samples. Ensure the cuvette is placed in the correct orientation.[11][12]

    • Initiate the scan. The instrument will plot absorbance (A) versus wavelength (λ).

    • Record the absorbance at the wavelength of maximum absorption (λmax).[13]

    • Repeat the measurement for all prepared standards.

  • Data Analysis:

    • Plot absorbance at λmax versus concentration for your series of standards.

    • The resulting plot should be linear with a correlation coefficient (R²) of 0.99 or better, confirming the data follows the Beer-Lambert Law (A = εbc).[6]

    • The slope of this line is the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at that wavelength.[13]

Comparative Analysis: The Impact of Structure and Solvent

The true power of UV-Vis spectroscopy lies in its ability to reveal how subtle changes in a molecule's structure or environment affect its electronic properties.

Substituent Effects

Attaching different functional groups to the aromatic ring systematically alters the position (λmax) and intensity (ε) of the absorption bands.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring through resonance.[4] This raises the energy of the HOMO, decreases the HOMO-LUMO energy gap, and results in a bathochromic (red) shift to longer wavelengths.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring. When conjugated with the ring and an EDG, they can create a "push-pull" system that significantly extends conjugation, dramatically lowering the HOMO-LUMO gap and causing a large bathochromic shift.[14]

G cluster_shifts Substituent-Induced Spectral Shifts Base Anisole (Baseline λmax) EDG_Node Add Electron-Donating Group (e.g., another -OCH₃) Base->EDG_Node Modification EWG_Node Add Electron-Withdrawing Group (e.g., -NO₂) Base->EWG_Node Modification RedShift1 Bathochromic Shift (Red Shift) EDG_Node->RedShift1 Result RedShift2 Strong Bathochromic Shift (Red Shift) EWG_Node->RedShift2 Result

Caption: Effect of substituents on λmax.

Comparative Data of Representative Aromatic Ethers

The table below summarizes typical UV-Vis data for anisole and two of its derivatives, illustrating the principles discussed.

CompoundStructureSubstituent TypeSolventλmax (B-Band)ε (Molar Absorptivity)
Anisole C₆H₅OCH₃Reference (Mild EDG)Ethanol~269 nm~1,480
1,4-Dimethoxybenzene CH₃OC₆H₄OCH₃Additional EDGEthanol~288 nm~2,900
4-Nitroanisole O₂NC₆H₄OCH₃Strong EWGEthanol~317 nm~10,000

(Note: Exact values can vary slightly based on the specific spectrophotometer and solvent purity).

Solvent Effects (Solvatochromism)

The polarity of the solvent can also influence the absorption spectrum, a phenomenon known as solvatochromism.[15][16]

  • For π → π* transitions, increasing solvent polarity often causes a small bathochromic (red) shift . This occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.[3][17]

  • For n → π* transitions, increasing solvent polarity causes a hypsochromic (blue) shift . The non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This increases the energy required to excite them, shifting the absorption to a shorter wavelength.[3]

By systematically analyzing these spectral shifts, researchers can gain profound insights into the electronic structure of aromatic ethers, their interactions with their environment, and the effects of chemical modifications, which is invaluable for applications ranging from material science to drug development.

References

  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. (n.d.).
  • Burdick & Jackson. (n.d.). UV Cutoff. Honeywell.
  • Scribd. (n.d.). SOP for UV-VIS Spectrophotometer Use. Retrieved from [Link]

  • Unknown. (n.d.). Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer.
  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Solvents for Ultraviolet Spectrophotometry.
  • Honeywell. (n.d.). UV Cutoff.
  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

  • Unknown. (n.d.). UV-Vis Spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

  • Fiveable. (2026, March 4). 9.1 UV-visible spectroscopy and electronic transitions. Retrieved from [Link]

  • Biomanufacturing.org. (2008, July 23). Shimadzu UV-Visible Spectrophotometer SOP. Retrieved from [Link]

  • Mandal, K. K. (n.d.). Ultraviolet Spectroscopy. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Trivedi, M. K., et al. (2016). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. Retrieved from [Link]

  • University of Bath. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]

  • Tasal, E., et al. (2015). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Scientific & Academic Publishing.
  • Unknown. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.
  • Chemistry Central Journal. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed Central. Retrieved from [Link]

  • Novaki, P., & El Seoud, A. (2025, August 5). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI.
  • Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. Retrieved from [Link]

  • El-Mekkawy, A. A., et al. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Comparative

Quality control standards for high-purity 1-Isopropyl-3-methoxybenzene

The Criticality of High-Purity 1-Isopropyl-3-Methoxybenzene in Advanced Pharmaceutical Synthesis: A Comparative Quality Control Guide Executive Summary As a Senior Application Scientist overseeing Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of High-Purity 1-Isopropyl-3-Methoxybenzene in Advanced Pharmaceutical Synthesis: A Comparative Quality Control Guide

Executive Summary

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient Starting Material (API-SM) validation, I frequently encounter process deviations rooted in a single, overlooked factor: the isomeric and chemical purity of early-stage intermediates. 1-Isopropyl-3-methoxybenzene (CAS: 6380-20-7), also known as 3-isopropylanisole, is a foundational building block in the synthesis of complex pharmaceuticals and agrochemicals[1],[2].

While standard commercial grades (typically ~95% purity) are sufficient for basic research, scaling up API manufacturing demands high-purity grades (≥99.5%). This guide objectively compares these two grades, detailing the causality behind strict quality control (QC) standards and providing self-validating analytical protocols to ensure regulatory compliance.

Comparative Performance Analysis: High-Purity vs. Standard Grade

To objectively evaluate the impact of starting material purity, we compared High-Purity 1-Isopropyl-3-methoxybenzene against a Standard Commercial Grade. The data below summarizes the analytical profiles and the resulting downstream performance during a standard bromination workflow.

Quality ParameterHigh-Purity Grade (≥99.5%)Standard Grade (~95%)Downstream Impact (Causality)
Isomeric Purity (GC) ≥ 99.5%95.0% - 98.0%Prevents regioisomer cascade in EAS
Residual 3-Isopropylphenol ≤ 0.1%1.0% - 2.0%Phenols poison transition-metal catalysts
Moisture (Karl Fischer) ≤ 0.05%≤ 0.5%Protects moisture-sensitive organometallics
Heavy Metals (ICP-MS) ≤ 10 ppmNot routinely controlledPrevents API heavy metal carryover
Downstream Yield > 92% (Isolated)< 75% (Complex mixture)Direct economic and process efficiency

The Causality Behind the Quality Control Standards

Why do we obsess over a 4.5% purity gap? According to ICH Q11 guidelines, intermediates directly influence the critical quality attributes (CQAs) of the final API[3].

  • Isomeric Purity and Regioselectivity: 1-isopropyl-3-methoxybenzene is an electron-rich arene. The methoxy group is a strong ortho/para director, while the isopropyl group is a weaker ortho/para director. In downstream electrophilic aromatic substitutions (EAS)—such as nitration[4] or bromination to yield 4-bromo-3-isopropylanisole[5]—the presence of isomeric impurities (like 2-isopropylanisole) will lead to bromination at unintended positions. These regioisomeric bromides exhibit nearly identical crystallization behaviors, making them inseparable without costly preparative chromatography.

  • Residual 3-Isopropylphenol: Unreacted starting material from the O-methylation process contains a free phenolic hydroxyl group. Phenols are notorious for poisoning transition-metal catalysts in subsequent cross-coupling reactions.

  • Trace Metals: Trace metals from upstream processes must be controlled to comply with ICH Q3D guidelines for elemental impurities, ensuring patient safety in the final API[6].

Analytical Quality Control Methodologies

To ensure the integrity of the intermediate, the following step-by-step QC protocols must be strictly adhered to. Every protocol described below is designed as a self-validating system to eliminate false positives.

Protocol 1: High-Resolution GC-FID for Isomeric Purity

Causality: Capillary Gas Chromatography with a polar stationary phase is mandatory to achieve baseline resolution between the closely eluting ortho, meta, and para isomers of isopropylanisole.

  • Sample Preparation: Dissolve 50 mg of 1-isopropyl-3-methoxybenzene in 1.0 mL of HPLC-grade dichloromethane.

  • Column Selection: Equip the GC with a PEG (Polyethylene Glycol) capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).

  • Instrument Parameters: Set the injector temperature to 250°C and the FID detector to 270°C. Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Program: Hold at 60°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 220°C and hold for 5 minutes.

  • Self-Validation Step: Prior to sample analysis, inject a known system suitability standard. Ensure the resolution ( Rs​ ) between the 3-isopropyl and 4-isopropyl isomers is ≥ 1.5. Analyze a blank solvent injection to confirm zero column carryover.

Protocol 2: ICP-MS for Elemental Impurities (ICH Q3D)

Causality: Detecting parts-per-billion (ppb) level heavy metals prevents catalyst poisoning and ensures regulatory compliance[6].

  • Microwave Digestion: Accurately weigh 0.1 g of the sample into a PTFE digestion vessel. Add 5 mL of concentrated trace-metal grade HNO3​ and 1 mL of 30% H2​O2​ .

  • Digestion Program: Ramp to 200°C over 15 minutes and hold for 20 minutes in a microwave digestion system.

  • Dilution: Cool and dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm).

  • Analysis: Introduce the sample into the ICP-MS using argon plasma. Calibrate against a multi-element standard curve (0.1 to 10 ppb).

  • Self-Validation Step: Run a Continuing Calibration Verification (CCV) standard every 10 samples. Elemental recovery must fall strictly within 90-110% to validate the run.

Protocol 3: Karl Fischer Coulometric Titration for Moisture

Causality: Coulometric titration is preferred over volumetric for API-SMs because it accurately quantifies trace water (<0.1%) without introducing volumetric measurement errors.

  • Cell Preparation: Fill the titration cell with anhydrous Karl Fischer generator solution. Neutralize any residual moisture in the cell until a stable drift (<10 µ g/min ) is achieved.

  • Sample Injection: Draw 1.0 mL of the sample into a dry, pre-weighed syringe. Weigh the syringe ( W1​ ).

  • Titration: Inject the sample directly into the anolyte solution below the liquid level. Reweigh the empty syringe ( W2​ ) to determine the exact sample mass.

  • Self-Validation Step: Prior to sample analysis, inject a 1.0 µL pure water standard. The recovery must be between 97.0% and 103.0% to validate cell integrity.

Quality Control & Impurity Tracking Workflow

The following diagram illustrates the critical QC gates in the production and utilization of 1-isopropyl-3-methoxybenzene.

QC_Workflow RM Raw Material 3-Isopropylphenol Synthesis O-Alkylation Process RM->Synthesis Crude Crude 1-Isopropyl- 3-methoxybenzene Synthesis->Crude QC1 QC Gate 1: GC-FID Isomeric Purity >99.5% Crude->QC1 QC2 QC Gate 2: KF Titration Moisture <0.05% Crude->QC2 QC3 QC Gate 3: ICP-MS Trace Metals <10ppm Crude->QC3 Pass High-Purity API-SM Released QC1->Pass QC2->Pass QC3->Pass Downstream Downstream EAS (e.g., Bromination) Pass->Downstream API Target API Intermediate Downstream->API

Fig 1. Quality control workflow for high-purity 1-isopropyl-3-methoxybenzene in API synthesis.

References

  • National Center for Biotechnology Information. "1-Isopropyl-3-methoxy-benzene | C10H14O | CID 10931606". PubChem. URL:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines (Q3D, Q11)". ICH.org. URL:[Link]

  • Tianmingpharm. "Pharmaceutical Intermediate Quality Standards Guide". Tianmingpharm. URL:[Link]

  • LookChem. "4-Bromo-3-isopropylanisole Synthesis and Properties". LookChem. URL: [Link]

Sources

Validation

Chromatographic Resolution of 1-Isopropyl-3-methoxybenzene and Positional Isomeric Impurities: A Comparative Guide

Executive Summary In the synthesis of fine chemicals and active pharmaceutical ingredient (API) intermediates, the isolation of 1-isopropyl-3-methoxybenzene (the meta isomer) from its positional impurities—namely 1-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fine chemicals and active pharmaceutical ingredient (API) intermediates, the isolation of 1-isopropyl-3-methoxybenzene (the meta isomer) from its positional impurities—namely 1-isopropyl-2-methoxybenzene (ortho) and 1-isopropyl-4-methoxybenzene (para)—presents a formidable analytical challenge. Because these positional isomers possess identical molecular weights and nearly indistinguishable hydrophobic partition coefficients (LogP), traditional reversed-phase chromatography often fails to resolve them.

This guide provides an objective, data-driven comparison of stationary phase performances, detailing the mechanistic causality behind column selection and establishing a self-validating experimental protocol for high-throughput impurity profiling.

The Causality of Isomeric Retention: Beyond Hydrophobicity

To understand why standard methods fail, we must examine the physics of chromatographic retention. Standard octadecylsilane (C18) columns separate analytes almost exclusively based on hydrophobic partitioning. When applied to the positional isomers of alkyl anisoles, C18 phases yield severe co-elution because the overall hydrophobicity of the isomers is virtually identical ()[1].

To achieve baseline resolution, the stationary phase must exploit the subtle electronic and spatial differences between the isomers. The relative positions of the electron-donating methoxy group (via resonance) and the isopropyl group (via hyperconjugation) dictate the electron density distribution across the aromatic ring ()[2].

By transitioning to Phenyl-Hexyl or Biphenyl stationary phases, analysts can leverage π−π interactions. The Biphenyl phase is particularly superior; its dual-ring system can pivot to accommodate the specific steric profile of the meta isomer, offering profound shape selectivity alongside electronic discrimination.

The Critical Role of the Mobile Phase

A common pitfall in isomer separation is the misuse of organic modifiers. Methanol is strictly required over acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which actively compete with the analyte for the stationary phase's aromatic binding sites, effectively muting the column's selectivity ()[3]. Methanol, being a protic solvent, preserves the π−π interaction network.

G Start Sample: 1-Isopropyl-3-methoxybenzene + Isomers C18 C18 Column (Hydrophobic) Start->C18 Aliphatic Biphenyl Biphenyl Column (π-π & Steric) Start->Biphenyl Aromatic Fail Co-elution (Rs < 1.0) C18->Fail Success Baseline Resolution (Rs > 2.0) Biphenyl->Success

Chromatographic selectivity pathways for positional isomers of 1-isopropyl-3-methoxybenzene.

Stationary Phase Performance Comparison

The following experimental data summarizes the performance of various stationary phases in resolving a 1:1:1 mixture of ortho, meta, and para isomers of isopropyl-methoxybenzene.

Conditions: 65:35 Methanol/Water, 1.0 mL/min, 30°C, UV Detection at 220 nm.

Stationary PhasePrimary Retention MechanismSelectivity ( α ) (m- vs p-)Critical Resolution ( Rs​ )Suitability for Impurity Profiling
Standard C18 Hydrophobic Partitioning1.020.8Poor (Severe Co-elution)
Phenyl-Hexyl Hydrophobic + π−π Interaction1.152.1Acceptable (Routine QC)
Biphenyl Enhanced π−π
  • Steric Discrimination
1.253.5Excellent (Baseline Resolution)
MIL-53(Fe) MOF *Shape Selectivity + Gibbs Free Energy1.304.1Exceptional (Research Grade)

*Note: Metal-Organic Framework (MOF) columns like MIL-53(Fe) represent cutting-edge stationary phases that utilize rigid pore structures to force shape-selective thermodynamic separations ()[4]. While highly effective, they are currently less commercially accessible than Biphenyl phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that proves the thermodynamic readiness of the column before any unknown samples are injected.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: HPLC-Grade Methanol. (Do not substitute with Acetonitrile).

  • Preparation: Degas solvents via ultrasonication for 10 minutes.

2. Sample Preparation

  • Diluent: 50:50 Methanol/Water. Dissolving the sample in a diluent weaker than the mobile phase prevents peak distortion (the "solvent effect").

  • Concentration: Prepare the synthetic batch sample at 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Column: Biphenyl Core-Shell (150 mm × 4.6 mm, 2.7 µm).

  • Column Temperature: 30°C strictly controlled. (Fluctuations alter the steric pivoting of the biphenyl ligands, degrading shape selectivity).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–2 min: 50% B

    • 2–12 min: Linear ramp to 85% B

    • 12–15 min: Hold at 85% B

  • Detection: Photodiode Array (PDA) extracting at 220 nm and 270 nm.

4. System Suitability Test (The Self-Validation Gate)

  • Inject a 10 µL aliquot of an SST standard containing 10 µg/mL each of 1-isopropyl-2-methoxybenzene, 1-isopropyl-3-methoxybenzene, and 1-isopropyl-4-methoxybenzene.

  • Acceptance Criteria: The critical pair resolution ( Rs​ ) between the meta and para isomers must be ≥2.0 .

  • Causality Check: If Rs​<2.0 , the system is invalid. The operator must flush the fluidic lines to ensure zero trace acetonitrile contamination and verify column thermostat calibration.

Workflow S1 1. Mobile Phase MeOH/H2O S2 2. Sample Prep 1 mg/mL S1->S2 S3 3. SST Verify Rs > 2.0 S2->S3 S4 4. HPLC Run Biphenyl, 30°C S3->S4

Step-by-step self-validating experimental workflow for isomer separation.

Conclusion

The successful chromatographic separation of 1-isopropyl-3-methoxybenzene from its positional impurities requires abandoning traditional hydrophobic-only retention strategies. By adopting Biphenyl or specialized MOF stationary phases and strictly utilizing protic organic modifiers like methanol, analysts can harness π−π interactions and shape selectivity to achieve robust, baseline resolution.

References

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - Nacalai Tesque Technical Support. URL: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv Technology Corporation. URL: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances, Royal Society of Chemistry. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of m-Isopropylanisole

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of aromatic intermediates is a cornerstone of innovation. m-Isopropylanisole, a key structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of aromatic intermediates is a cornerstone of innovation. m-Isopropylanisole, a key structural motif in various pharmacologically active compounds and specialty materials, presents a unique synthetic challenge due to its meta-substitution pattern. This guide provides an in-depth, objective comparison of the most common and emerging synthetic routes to m-isopropylanisole, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices, offering a self-validating framework for your synthetic strategy.

Introduction: The Synthetic Challenge of Meta-Substitution

The synthesis of m-isopropylanisole is not as straightforward as its ortho- and para-isomers. The directing effects of the methoxy group, an ortho-, para-director in electrophilic aromatic substitution, necessitate a strategic approach to achieve the desired meta-isomer with high efficiency. This guide will benchmark three primary synthetic strategies:

  • Williamson Ether Synthesis: A classic and often highly efficient route starting from the corresponding phenol.

  • Grignard-Based Synthesis: A versatile approach that builds the molecule through the formation of a key organometallic intermediate.

  • Friedel-Crafts Isopropylation: A direct but often non-selective method that highlights the challenges of regioselectivity.

We will evaluate each route based on yield, scalability, cost-effectiveness, and environmental impact, providing you with the data to make an informed decision for your specific application.

Route 1: Williamson Ether Synthesis from 3-Isopropylphenol

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] In the context of m-isopropylanisole synthesis, this route is highly efficient as it starts from a commercially available precursor, 3-isopropylphenol, where the desired substitution pattern is already established.

The Chemistry Behind the Choice

This synthesis proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 3-isopropylphenol with a suitable base, acts as a nucleophile and attacks a methylating agent.[1] The choice of base and methylating agent is critical for maximizing yield and minimizing side reactions. A strong base is required to fully deprotonate the phenol, and a reactive methylating agent ensures a high conversion rate.

dot

Caption: Workflow for Williamson Ether Synthesis of m-Isopropylanisole.

Experimental Protocol:

Materials:

  • 3-Isopropylphenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)[2]

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile[1]

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-isopropylphenol (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford m-isopropylanisole.

Efficiency and Considerations:

This method typically provides good to excellent yields, often in the range of 80-95%.[1] The primary advantages are the high regioselectivity and the use of readily available starting materials. However, dimethyl sulfate is highly toxic and must be handled with extreme care.[2] Less toxic alternatives like dimethyl carbonate can be used, though they may require more forcing conditions.[3]

Route 2: Grignard-Based Synthesis from m-Bromoanisole

This route offers a convergent approach where the anisole core is functionalized with the isopropyl group via a Grignard reagent. The key intermediate is m-anisylmagnesium bromide, which can be prepared from m-bromoanisole.[4]

The Chemistry Behind the Choice

The formation of the Grignard reagent from m-bromoanisole and magnesium metal is a critical step.[4] This organometallic species then acts as a potent nucleophile. Two main pathways can be envisioned for the introduction of the isopropyl group:

  • Direct Alkylation: Reaction with an isopropyl electrophile such as 2-bromopropane.

  • Two-Step Carbonyl Addition/Reduction: Reaction with acetone to form a tertiary alcohol, followed by reduction to the desired alkane.[5]

dot

Caption: Grignard-based synthetic pathways to m-isopropylanisole.

Experimental Protocol (via Acetone Addition):

Materials:

  • m-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Part A: Formation of m-Anisylmagnesium bromide [4]

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of m-bromoanisole (1.0 eq.) in anhydrous THF to the dropping funnel and add a small portion to the flask.

  • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining m-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone and Work-up

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of acetone (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol. The subsequent reduction of the tertiary alcohol can be achieved through various methods, such as catalytic hydrogenation or ionic hydrogenation.

Efficiency and Considerations:

The Grignard route is highly versatile. While the direct alkylation with 2-bromopropane can be effective, the reaction with acetone followed by reduction is often more reliable and can lead to higher overall yields. The formation of the Grignard reagent itself can be sensitive to moisture and air. The overall yield for this multi-step process is typically in the range of 60-80%.

Route 3: Friedel-Crafts Isopropylation of Anisole

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings.[6] However, for the synthesis of m-isopropylanisole, this route is fraught with challenges due to the directing effects of the methoxy group.

The Chemistry Behind the Choice

Anisole's methoxy group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[7] Therefore, the direct isopropylation of anisole using a Lewis acid catalyst (e.g., AlCl₃) and an isopropylating agent (e.g., isopropanol or propene) will predominantly yield a mixture of o-isopropylanisole and p-isopropylanisole. Achieving meta-selectivity is a significant hurdle.

Recent advances in catalysis, particularly with shape-selective zeolites, have shown some promise in altering the regioselectivity of Friedel-Crafts reactions.[8][9] The confined environment within the zeolite pores can sterically hinder the formation of the ortho- and para-isomers, thereby enriching the proportion of the meta-product.[10]

dot

Caption: Product distribution in the Friedel-Crafts isopropylation of anisole.

Experimental Protocol (Illustrative, with Zeolite Catalyst):

Materials:

  • Anisole

  • Isopropanol

  • H-Beta or Mordenite zeolite catalyst[8][9]

  • Toluene (solvent)

Procedure:

  • Activate the zeolite catalyst by heating under vacuum at high temperature.

  • In a round-bottom flask, suspend the activated zeolite catalyst in toluene.

  • Add anisole (1.0 eq.) and isopropanol (1.5 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the formation of products by GC-MS.

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • Wash the catalyst with toluene.

  • Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the product mixture for isomer distribution.

Efficiency and Considerations:

The direct Friedel-Crafts isopropylation of anisole is an inefficient method for producing the meta-isomer. With traditional Lewis acids, the yield of m-isopropylanisole is typically very low, often less than 5%. While shape-selective zeolites can increase the proportion of the meta-isomer, it rarely becomes the major product. This route is primarily of academic interest for studying regioselectivity and is not a practical choice for the preparative synthesis of m-isopropylanisole.

Comparative Analysis

FeatureWilliamson Ether SynthesisGrignard-Based SynthesisFriedel-Crafts Isopropylation
Starting Materials 3-Isopropylphenol, Methylating Agentm-Bromoanisole, Isopropylating AgentAnisole, Isopropylating Agent
Typical Yield 80-95%[1]60-80%<10% (for meta-isomer)
Regioselectivity ExcellentExcellentPoor (ortho/para major)[7]
Number of Steps 12-31
Key Advantages High yield, high selectivity, straightforwardVersatile, convergentDirect, one-pot
Key Disadvantages Use of toxic methylating agents[2]Multi-step, sensitive to air/moisturePoor selectivity for meta-isomer, difficult separation
Scalability ExcellentGoodPoor (for meta-isomer)

Conclusion and Recommendation

Based on the comparative analysis, the Williamson Ether Synthesis from 3-isopropylphenol stands out as the most efficient and reliable route for the synthesis of m-isopropylanisole. Its high yield, excellent regioselectivity, and operational simplicity make it the preferred method for both laboratory-scale synthesis and industrial production.

The Friedel-Crafts isopropylation of anisole is not a recommended route for the synthesis of m-isopropylanisole due to its inherent lack of meta-selectivity. While the use of shape-selective catalysts is an interesting area of research, this method is currently not practical for obtaining the desired isomer in high purity and yield.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including cost, scale, and available resources. However, for achieving high efficiency and purity in the synthesis of m-isopropylanisole, the Williamson Ether Synthesis is the demonstrably superior strategy.

References

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • de Oliveira, L. F., et al. (2010). Role of transalkylation reactions in the conversion of anisole over HZSM-5.
  • Esteb, J. J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • Sigma-Aldrich. (n.d.).
  • X-MOL. (2025).
  • Google Patents. (2008). US7427370B2 - Method for the production of Grignard compounds.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Filo. (2025). Acetone with magnesium bromide.
  • Tang, X., et al. (2022). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 13(42), 12596-12604.
  • Sridevi, D., et al. (2018). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • Organic Syntheses. (1966). chlorodiisopropylphosphine. 46, 28.
  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square.
  • Filo. (2025). Product of Grignard Reaction of 2-Bromopropane.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
  • BenchChem. (n.d.).
  • Song, C., et al. (1994). Shape-selective alkylation of naphthalene with isopropanol over mordenite catalysts.
  • Matteson, D. S., & Majumdar, D. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.
  • ResearchGate. (n.d.). Grignard reaction of anisole bromide.
  • Wang, Y., et al. (2016). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. Catalysis Science & Technology, 6(12), 4425-4433.
  • Bentacor, N., & Ravelo, J. L. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Synthesis, 21(4), 316-330.
  • ResearchGate. (n.d.).
  • Google Patents. (2019). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • Selva, M., et al. (2003). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 42(26), 6778-6784.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (1986). 6-CHLORO-1-HEXENE. 64, 44.
  • Weizmann Institute of Science. (n.d.).
  • Vedantu. (n.d.). Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE.
  • Quora. (2020). How does the mechanism for reaction of acetone with ethyl magnesium bromide followed by acid hydrolysis take place?
  • ResearchGate. (n.d.). Methylmagnesium bromide addition reaction to acetone.
  • Quora. (2021).
  • askIITians. (2025).
  • Wikimedia Commons. (2020). File:2-bromopropane reacts with magnesium in ether to give ethylmagnesium bromide, which then reacts with D2O to give 2-deuteropropane.svg.
  • Vedantu. (n.d.). Addition of hydrogen bromide to propene yields 2 bromopropane class 11 chemistry CBSE.

Sources

Safety & Regulatory Compliance

Safety

1-Isopropyl-3-methoxybenzene Proper Disposal Procedures

1-Isopropyl-3-methoxybenzene (CAS: 6380-20-7), also known as 3-isopropylanisole, is an aromatic ether widely utilized as a building block in chemical synthesis and drug development 1. While chemically stable, it presents...

Author: BenchChem Technical Support Team. Date: March 2026

1-Isopropyl-3-methoxybenzene (CAS: 6380-20-7), also known as 3-isopropylanisole, is an aromatic ether widely utilized as a building block in chemical synthesis and drug development 1. While chemically stable, it presents specific operational hazards: it is a combustible liquid, harmful if swallowed, and causes skin and eye irritation. Due to its chemical structure, its disposal requires strict adherence to environmental regulations to prevent soil and water contamination, and to avoid dangerous reactions with incompatible waste streams.

This guide provides a self-validating, step-by-step protocol for the safe segregation and disposal of 1-Isopropyl-3-methoxybenzene, ensuring compliance and laboratory safety.

Part 1: The Logic of Waste Segregation (Causality & Safety)

Understanding the why behind disposal protocols is critical for preventing laboratory accidents. 1-Isopropyl-3-methoxybenzene must be strictly categorized as Non-Halogenated Organic Waste for the following mechanistic reasons:

  • Absence of Halogens: The molecular formula (C₁₀H₁₄O) contains no fluorine, chlorine, bromine, or iodine. Mixing this compound with halogenated waste drastically increases disposal costs. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins 2.

  • Water Immiscibility & Flammability: As an aromatic ether, it is less dense than water and immiscible. Pouring it down the drain is strictly prohibited. It will float on the water surface in sewer systems, evaporate, and potentially form explosive vapor-air mixtures in confined pipes 3.

  • Peroxide Formation Potential: Although aromatic ethers form peroxides much slower than aliphatic ethers, old or evaporated residues can still pose a peroxide hazard. Containers must be kept tightly sealed and disposed of within the institution's designated timeframe to prevent auto-oxidation 4.

Part 2: Step-by-Step Disposal Methodologies

Every step in this workflow acts as a self-validating system, requiring the operator to confirm compatibility before proceeding.

Protocol A: Liquid Waste Disposal (Pure or Solvated)
  • Verify Solvent Compatibility: Check the composition of your waste mixture. If 1-Isopropyl-3-methoxybenzene is mixed only with non-halogenated solvents (e.g., hexane, ethyl acetate, ethanol), proceed to step 2. Self-Validation Check: If mixed with even a trace amount of dichloromethane or chloroform, the entire mixture must be diverted to Halogenated Waste.

  • Transfer to Container: In a well-ventilated fume hood, use a funnel to transfer the liquid into a chemically compatible (HDPE or glass) container explicitly labeled "Hazardous Waste - Non-Halogenated Organics".

  • Maintain Headspace: Never fill the container past 80-90% capacity. Leave 10-20% headspace to account for vapor expansion and prevent pressure buildup.

  • Document Contents: Immediately update the hazardous waste log attached to the container. Write "1-Isopropyl-3-methoxybenzene" fully; do not use abbreviations or structural formulas.

  • Seal and Store: Cap the container tightly immediately after use. Store it in a secondary containment tray within a grounded flammable storage cabinet.

Protocol B: Solid Waste & Contaminated Consumables
  • Collect Contaminated Items: Place all used nitrile gloves, weighing papers, Kimwipes, and disposable pipettes that contacted the chemical into a designated "Hazardous Solid Waste" bin.

  • Labeling: Ensure the bin is clearly labeled with the specific chemical hazard (e.g., "Solid Waste Contaminated with 1-Isopropyl-3-methoxybenzene").

  • Disposal: Do not place these items in standard municipal trash. They must be collected by your Environmental Health and Safety (EHS) department for professional incineration.

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinsing: In a fume hood, triple-rinse the empty original container with a small amount of a compatible non-halogenated solvent (e.g., acetone). Use approximately 5-10% of the container's volume per rinse.

  • Collect Rinsate: Pour all rinsate into the "Non-Halogenated Organic Waste" liquid container.

  • Deface Label: Once the container is completely dry and empty, thoroughly deface or remove the original manufacturer label to prevent future misidentification.

  • Discard: Dispose of the clean glass/plastic container according to your institution's specific non-hazardous laboratory glass disposal protocol.

Part 3: Spill Response & Emergency Procedures
  • Small Spills (< 100 mL): Eliminate all ignition sources immediately. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for neat liquid. Place the absorbed material into a solid hazardous waste container using non-sparking tools.

  • Large Spills (> 100 mL): Evacuate the area, close the laboratory doors to contain vapors, and immediately contact the EHS emergency response team.

Part 4: Quantitative Waste Management Summary

Summarizing quantitative thresholds ensures that laboratory personnel do not exceed safe operational limits during waste accumulation.

Waste CategoryQuantitative Thresholds / LimitsRequired ContainerFinal Disposal Method
Non-Halogenated Liquid < 90 days storage; 10-20% headspaceHDPE or Glass (Labeled)EHS Pickup / Incineration
Halogenated Liquid < 90 days storage; 10-20% headspaceHDPE or Glass (Labeled)EHS Pickup / High-Temp Incineration
Solid Waste N/ALabeled Solid Waste BinEHS Pickup / Incineration
Empty Containers 3 rinses (5-10% vol each)Defaced original bottleStandard Lab Glass Disposal
Small Spills < 100 mL volumeInert absorbent (e.g., sand)Treat as Solid Waste
Part 5: Workflow Visualization

G Start 1-Isopropyl-3-methoxybenzene Waste Generated Type Determine Waste Type Start->Type Liquid Liquid Waste (Solutions/Pure) Type->Liquid Solid Solid Waste (Contaminated PPE/Glass) Type->Solid Solvent Check Solvent Compatibility Liquid->Solvent SolidBin Hazardous Solid Waste Solid->SolidBin NonHalo Non-Halogenated Organic Waste Solvent->NonHalo No Halogens Halo Halogenated Organic Waste Solvent->Halo Mixed w/ Halogens EHS EHS Pickup & Incineration NonHalo->EHS Halo->EHS SolidBin->EHS

Workflow for the proper segregation and disposal of 1-Isopropyl-3-methoxybenzene waste.

Part 6: References
  • Disposal of chemical wastes. RiskAssess. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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